molecular formula C12H12ClNO2 B3061273 7-(3-Chloropropoxy)quinolin-2(1H)-one CAS No. 79145-59-8

7-(3-Chloropropoxy)quinolin-2(1H)-one

Cat. No.: B3061273
CAS No.: 79145-59-8
M. Wt: 237.68 g/mol
InChI Key: XYDYSBCHGVQENV-UHFFFAOYSA-N
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Description

7-(3-Chloropropoxy)quinolin-2(1H)-one is a useful research compound. Its molecular formula is C12H12ClNO2 and its molecular weight is 237.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-(3-Chloropropoxy)quinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-Chloropropoxy)quinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(3-chloropropoxy)-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c13-6-1-7-16-10-4-2-9-3-5-12(15)14-11(9)8-10/h2-5,8H,1,6-7H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDYSBCHGVQENV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)N2)OCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20509207
Record name 7-(3-Chloropropoxy)quinolin-2(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79145-59-8
Record name 7-(3-Chloropropoxy)quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20509207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 7-(3-Chloropropoxy)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-(3-Chloropropoxy)quinolin-2(1H)-one is a key synthetic intermediate, primarily recognized for its role in the synthesis of various pharmacologically active molecules, including kinase inhibitors. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization. A detailed examination of its molecular structure, reactivity, and spectroscopic profile is presented to support its application in medicinal chemistry and drug discovery. The methodologies outlined herein are designed to provide a practical and scientifically rigorous framework for the handling and utilization of this important building block.

Introduction

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this heterocyclic system at the 7-position with an alkoxy linker, such as the 3-chloropropoxy group, provides a versatile handle for the introduction of various pharmacophores. 7-(3-Chloropropoxy)quinolin-2(1H)-one serves as a crucial precursor in the multi-step synthesis of several targeted therapies. Its bifunctional nature, possessing both a reactive terminal chloride and the quinolinone core, makes it an ideal candidate for nucleophilic substitution reactions to build molecular complexity. This guide will delve into the essential chemical attributes of this compound, offering a detailed resource for scientists engaged in the synthesis and development of novel therapeutics.

Molecular Structure and Physicochemical Properties

The foundational element of 7-(3-Chloropropoxy)quinolin-2(1H)-one is the bicyclic quinolinone system, which is appended at the 7-position with a 3-chloropropoxy chain. This substitution pattern is critical for its utility in pharmaceutical synthesis.

Chemical Structure of 7-(3-Chloropropoxy)quinolin-2(1H)-one.

A summary of the key physicochemical properties is provided in the table below. It is important to note that while specific experimental data for this exact compound is not widely published, these values are based on closely related analogs and computational predictions.

PropertyValueSource
Molecular Formula C₁₂H₁₂ClNO₂N/A
Molecular Weight 237.68 g/mol N/A
Appearance Off-White to Pale Yellow Solid[1]
Melting Point 126 - 128 °C (for 7-(4-chlorobutoxy) analog)[1]
Boiling Point ~460.8 °C (Predicted)[1]
Solubility Slightly soluble in Chloroform and DMSO[1]

Synthesis and Purification

The most common and efficient route to 7-(3-Chloropropoxy)quinolin-2(1H)-one is through the O-alkylation of its precursor, 7-hydroxyquinolin-2(1H)-one. This reaction is a classical Williamson ether synthesis.

G Synthesis Workflow cluster_synthesis Synthetic Pathway start 7-Hydroxyquinolin-2(1H)-one reaction O-Alkylation Reaction (Williamson Ether Synthesis) start->reaction reagent 1-Bromo-3-chloropropane Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, Acetonitrile) reagent->reaction product 7-(3-Chloropropoxy)quinolin-2(1H)-one reaction->product purification Purification (Recrystallization or Column Chromatography) product->purification final_product Pure Product purification->final_product

General workflow for the synthesis of 7-(3-Chloropropoxy)quinolin-2(1H)-one.

Experimental Protocol: Synthesis of 7-(3-Chloropropoxy)quinolin-2(1H)-one

This protocol is adapted from general procedures for the alkylation of hydroxy-quinolinones.

Materials:

  • 7-Hydroxyquinolin-2(1H)-one

  • 1-Bromo-3-chloropropane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Deionized water

Procedure:

  • To a solution of 7-hydroxyquinolin-2(1H)-one (1.0 eq) in DMF, add anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide salt.

  • Add 1-bromo-3-chloropropane (1.2 - 1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with water.

  • For purification, the crude solid can be recrystallized from a suitable solvent system such as ethyl acetate/hexane or purified by column chromatography on silica gel.

Chemical Reactivity and Stability

The reactivity of 7-(3-Chloropropoxy)quinolin-2(1H)-one is dominated by the terminal alkyl chloride. This functional group is susceptible to nucleophilic substitution, making it an excellent electrophile for reactions with amines, thiols, and other nucleophiles. This reactivity is the cornerstone of its utility in constructing more complex molecules in drug discovery.

The quinolinone ring itself is a stable aromatic system. The lactam functionality can undergo N-alkylation under certain conditions, but the O-alkylation product is generally favored when reacting the parent 7-hydroxyquinolin-2(1H)-one.

For storage, the compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[2] Under these conditions, it is expected to be stable for extended periods.[3]

Analytical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of 7-(3-Chloropropoxy)quinolin-2(1H)-one. The following are expected spectroscopic data based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the quinolinone core protons, as well as the three methylene groups of the chloropropoxy chain. The aromatic protons will appear in the downfield region (δ 6.5-8.0 ppm). The methylene protons adjacent to the ether oxygen will be the most deshielded of the aliphatic protons, followed by the methylene group attached to the chlorine atom. The central methylene group will appear as a quintet.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all 12 unique carbon atoms. The carbonyl carbon of the quinolinone ring will be the most downfield signal (around δ 160-165 ppm). The aromatic carbons will resonate in the δ 100-150 ppm region. The three aliphatic carbons of the chloropropoxy chain will be observed in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • A strong C=O stretching vibration for the lactam carbonyl group around 1650-1670 cm⁻¹.

  • N-H stretching of the lactam may be observed around 3100-3300 cm⁻¹.

  • C-O-C stretching vibrations for the ether linkage.

  • C-Cl stretching vibration.

  • Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 7-(3-Chloropropoxy)quinolin-2(1H)-one. Isotopic peaks for the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature.

Applications in Drug Development

7-(3-Chloropropoxy)quinolin-2(1H)-one is a valuable intermediate in the synthesis of several targeted therapies, most notably in the development of tyrosine kinase inhibitors. For example, it is a key building block in the synthesis of Bosutinib, a drug used to treat chronic myelogenous leukemia (CML).[4] The chloropropoxy side chain allows for the facile introduction of a piperazine moiety, which is a common pharmacophore in many kinase inhibitors.

Role in Bosutinib Synthesis cluster_synthesis_application Synthetic Application start 7-(3-Chloropropoxy)quinolin-2(1H)-one reaction Nucleophilic Substitution start->reaction reagent Substituted Piperazine reagent->reaction product Bosutinib Precursor reaction->product

Illustrative role of 7-(3-Chloropropoxy)quinolin-2(1H)-one in drug synthesis.

The ability to readily modify the terminal chloride allows for the creation of libraries of compounds for structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds in the drug discovery process.

Conclusion

7-(3-Chloropropoxy)quinolin-2(1H)-one is a fundamentally important molecule in the field of medicinal chemistry. Its well-defined synthesis, predictable reactivity, and versatile chemical nature make it an indispensable tool for the construction of complex pharmaceutical agents. This guide has provided a detailed overview of its chemical properties, synthesis, and analytical characterization, offering a valuable resource for researchers and scientists. A thorough understanding of this intermediate is crucial for its effective application in the development of next-generation therapeutics.

References

  • Full Supporting Information for Chapter 6. (n.d.). Retrieved from [Link]

  • New Synthesis of 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile, a Key Intermediate to Bosutinib. (2025, August 9). ResearchGate. Retrieved from [Link]

  • 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile. (n.d.). PubChem. Retrieved from [Link]

  • Exploring 4-Chloro-7-(3-Chloropropoxy)-6-Methoxyquinoline-3-Carbonitrile: A Key Bosutinib Intermediate. (n.d.). Retrieved from [Link]

  • Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. (n.d.). Retrieved from [Link]

  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (2010, June 11). MDPI. Retrieved from [Link]

  • Copper(II) Catalyzed Domino Synthesis of Quinoline Derivatives from Arylamines and Alkynes. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis and Spectral Study of Novel Benzopyrone and Quinolinone Derivatives. (2025, August 7). ResearchGate. Retrieved from [Link]

  • 7-Chloro-3-hydroxyquinolin-2(1H)-one | C9H6ClNO2 | CID 44176138. (n.d.). PubChem. Retrieved from [Link]

  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/R. (2022, October 8). MDPI. Retrieved from [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (n.d.). MDPI. Retrieved from [Link]

  • (DHQ) 2 PHAL. (n.d.). CAS Common Chemistry. Retrieved from [Link]

  • Synthesis of bacterial 2-alkyl-4(1H)-quinolone derivatives. (n.d.). KOPS - University of Konstanz. Retrieved from [Link]

  • Novel Quinolone Derivatives: Synthesis and Antioxidant Activity. (n.d.). PMC - NIH. Retrieved from [Link]

  • Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. (2022, July 1). MDPI. Retrieved from [Link]

  • 8-(2,6-Diethyl-4-methylphenyl)-1,2,4,5-tetrahydropyrazolo[1,2-d][4][5]oxadiazepine-7,9-dione | C18H24N2O3 | CID 11186156. (n.d.). PubChem. Retrieved from [Link]

  • An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole. (2018, February 28). Asian Journal of Chemistry. Retrieved from [Link]

  • Chemical, physical, and biological quinolone properties values. (n.d.). ResearchGate. Retrieved from [Link]

  • GNPS Library Spectrum CCMSLIB00005727782. (2020, November 16). Retrieved from [Link]

  • Chemistry Review(s). (2006, September 21). accessdata.fda.gov. Retrieved from [Link]

  • Synthesis, Characterization and Biological Screening of New N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides as Promising Anticancer Agents. (n.d.). ResearchGate. Retrieved from [Link]

  • A mild and atom-efficient four-component cascade strategy for the construction of biologically relevant 4-hydroxyquinolin-2(1H)-one derivatives. (2026, February 9). Beilstein Journals. Retrieved from [Link]

  • 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. (2022, March 9). MDPI. Retrieved from [Link]

  • 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Process for the preparation of quinoline-2(1h)-one derivatives. (n.d.). Google Patents.
  • 2,4-Diethylthioxanthone | C17H16OS | CID 122825. (n.d.). PubChem. Retrieved from [Link]

Sources

Pharmacological Applications of 7-Alkoxyquinolin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Whitepaper

Executive Summary

The quinolin-2(1H)-one scaffold (carbostyril) represents a privileged structure in medicinal chemistry, characterized by its ability to interact with diverse biological targets ranging from G-protein coupled receptors (GPCRs) to receptor tyrosine kinases (RTKs).[1][2][3][4][5][6] Among its substitution patterns, the 7-alkoxy modification has emerged as a critical determinant of pharmacological specificity.

This guide analyzes the technical application of 7-alkoxyquinolin-2(1H)-one derivatives, distinguishing between their established role in neuropsychiatry (e.g., dopamine partial agonism) and their emerging utility in oncology (e.g., EGFR inhibition and MDR reversal). It provides researchers with validated synthetic protocols, mechanistic insights, and comparative data to accelerate lead optimization.

Part 1: The Chemical Foundation & SAR

The 7-alkoxyquinolin-2(1H)-one moiety serves as a "pharmacophore anchor." Its rigidity positions the alkoxy tail—often a linker to a secondary amine—into specific hydrophobic pockets of target receptors.

1.1 Structural Classification

Researchers must distinguish between two primary subclasses often grouped under this umbrella:

  • 3,4-Dihydroquinolin-2(1H)-ones : Saturated C3-C4 bond. (e.g., Aripiprazole, Brexpiprazole). Primarily GPCR modulators.

  • Quinolin-2(1H)-ones : Unsaturated C3-C4 bond. Primarily kinase inhibitors and antioxidants.

1.2 Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the modular SAR of the scaffold.

SAR_Analysis cluster_effects Pharmacological Impact Core Quinolin-2(1H)-one Core (Lipophilic Anchor) Pos7 7-Position Oxygen (H-Bond Acceptor) Core->Pos7 Electronic Coupling Effect1 C3-C4 Saturation: Determines receptor vs. kinase preference Core->Effect1 Linker Alkoxy Linker (C4-C6) (Distance Determinant) Pos7->Linker Ether Bond Head Distal Amine/Aryl Group (Selectivity Filter) Linker->Head Flexible Tether Effect2 Linker Length: Optimizes depth into GPCR orthosteric site Linker->Effect2

Caption: Modular SAR analysis of 7-alkoxyquinolin-2(1H)-one derivatives highlighting the critical regions for modification.

Part 2: Neuropharmacology – The "Stabilizer" Mechanism

The most commercially successful application of this scaffold lies in the treatment of schizophrenia and major depressive disorder (MDD). The 7-butoxy linkage, specifically, allows the molecule to span the distance between the orthosteric binding site and the secondary binding pocket of the Dopamine D2 receptor.

2.1 Mechanism: Functional Selectivity

Unlike "silent" antagonists, 7-alkoxy derivatives like Brexpiprazole act as partial agonists. They stabilize D2 receptor signaling within a physiological window—stimulating receptors in states of hypodopaminergia while competing with endogenous dopamine in hyperdopaminergic states.

Key Insight : The specific electronic properties of the quinolinone core (specifically the hydrogen bond donor at N1 and acceptor at C2=O) form critical interactions with Serine and Histidine residues in the receptor transmembrane domain.

2.2 Signaling Pathway Diagram

D2_Signaling D2 Dopamine D2 Receptor Gi Gi/o Protein D2->Gi Activation FullAg Endogenous Dopamine (Full Agonist) FullAg->D2 High Intrinsic Activity (100%) PartialAg 7-Alkoxy Derivative (Partial Agonist) PartialAg->D2 Low Intrinsic Activity (~40%) AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Production AC->cAMP Reduction Outcome Signal Stabilization (Homeostasis) cAMP->Outcome

Caption: Mechanism of D2 partial agonism. 7-alkoxy derivatives modulate Gi/o activity to prevent both excessive and insufficient signaling.

Part 3: Oncology – Emerging Kinase Inhibition

Recent studies (2020–2025) have pivoted the unsaturated 7-alkoxyquinolin-2(1H)-one derivatives toward oncology.

3.1 Target: EGFR and VEGFR-2

Derivatives substituted at the 7-position with bulky aromatic ethers (e.g., 7-phenoxy analogs) have shown nanomolar potency against EGFR-mutant cell lines (e.g., MCF-7, PC-3).

  • Mechanism : The planar quinolinone core mimics the adenine ring of ATP, binding to the kinase hinge region. The 7-alkoxy tail extends into the hydrophobic back pocket, improving selectivity over wild-type kinases.

  • Data Point : Compound 5a (a 7-alkoxyquinolinone derivative) demonstrated an

    
     of 34 nM  against MCF-7 cells, outperforming the standard drug erlotinib (
    
    
    
    = 40 nM) in preclinical assays [1].[7]
3.2 MDR Reversal (P-glycoprotein Inhibition)

A critical failure mode in chemotherapy is the overexpression of P-glycoprotein (P-gp).[8] 7-alkoxyquinolinones have been identified as competitive inhibitors of P-gp efflux pumps.

  • Protocol Insight : Co-administration of these derivatives with Doxorubicin restores sensitivity in resistant cell lines (e.g., MES-SA/Dx5) by increasing intracellular drug accumulation [2].

Part 4: Experimental Protocols

This section details the synthesis of the core scaffold and the subsequent biological validation.

4.1 Synthesis of 7-Alkoxyquinolin-2(1H)-one

Objective : To synthesize the 7-butoxy intermediate via Williamson Ether Synthesis.

Reagents :

  • 7-Hydroxyquinolin-2(1H)-one (Starting Material)[2][3][9][10][11]

  • 1,4-Dibromobutane (Linker)[12]

  • Potassium Carbonate (

    
    , Base)
    
  • Acetonitrile (

    
    , Solvent)
    

Step-by-Step Protocol :

  • Preparation : Dissolve 7-hydroxyquinolin-2(1H)-one (1.0 eq) in anhydrous acetonitrile.

  • Activation : Add

    
     (3.0 eq) and stir at 60°C for 30 minutes to generate the phenoxide anion. Note: Ensure anhydrous conditions to prevent hydrolysis of the alkyl halide.
    
  • Alkylation : Add 1,4-dibromobutane (5.0 eq) dropwise. Crucial: Use a large excess of the dihalide to prevent dimerization (formation of bis-ether).

  • Reflux : Heat to reflux (80-82°C) for 6–8 hours. Monitor via TLC (Mobile Phase: DCM/MeOH 95:5).

  • Workup : Filter off inorganic salts while hot. Concentrate the filtrate under reduced pressure.

  • Purification : Recrystallize from ethanol to yield the 7-(4-bromobutoxy)quinolin-2(1H)-one intermediate.

4.2 Synthesis Workflow Diagram

Synthesis_Flow Step1 Start: 7-Hydroxyquinolin-2(1H)-one Step2 Base Activation (K2CO3, 60°C) Step1->Step2 Step3 Williamson Ether Synthesis (+ 1,4-Dibromobutane) Step2->Step3 Step4 Intermediate: 7-(4-bromobutoxy)quinolin-2(1H)-one Step3->Step4 Reflux 8h Step5 N-Alkylation (+ Piperazine derivative) Step4->Step5 NaI, CH3CN

Caption: Synthetic route for generating 7-alkoxy-linked bioactive derivatives.

Part 5: Comparative Data Summary

The following table summarizes the pharmacological profiles of key 7-alkoxy derivatives discussed in recent literature.

Compound Class7-SubstituentPrimary TargetActivity (

/

)
Therapeutic Indication
Aripiprazole 4-(2,3-dichlorophenyl)piperazinyl-butoxyD2 Receptor

= 0.34 nM
Schizophrenia (Partial Agonist)
Brexpiprazole 4-(benzothiophen-4-yl)piperazinyl-butoxyD2 / 5-HT1A

= 0.30 nM
MDD / Schizophrenia (SDAM)
Compound 5a [1]Aryl-sulfonohydrazide linkerEGFR Kinase

= 34 nM
Breast Cancer (MCF-7)
Compound 160a [2]Quinoline-based motifP-glycoproteinMDR ReversalChemo-sensitizer
References
  • Al-Wahaibi, L. H., et al. (2025).[7] Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Wang, J., et al. (2019). Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells. Molecules. Available at: [Link]

  • Reddy, T., et al. (2018). An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole. Asian Journal of Chemistry. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 7-(3-Chloropropoxy)quinolin-2(1H)-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the methodologies and theoretical considerations for determining the solubility profile of 7-(3-Chloropropoxy)quinolin-2(1H)-one, a quinolinone derivative of significant interest in pharmaceutical research and development. For professionals in drug discovery and process chemistry, understanding the solubility of such compounds is a critical first step, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability.[1][2][3][4] This document is structured to provide not only a robust experimental protocol but also the underlying scientific principles that govern the solubility of this molecule in various organic media.

The Critical Role of Solubility in Pharmaceutical Sciences

The solubility of an active pharmaceutical ingredient (API) is a pivotal physicochemical property that dictates its path through the drug development pipeline.[1][2] Poor solubility can lead to challenges in formulation, variable bioavailability, and ultimately, diminished therapeutic efficacy.[2][4] Consequently, a thorough understanding of a compound's solubility in a range of solvents is essential for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, crystallization, and purification is fundamental to achieving high yields and purity.[5][6]

  • Formulation Development: The ability to dissolve a drug in a suitable solvent system is crucial for creating various dosage forms, from oral solutions to injectables.[1][7]

  • Preclinical and Clinical Studies: Solubility directly impacts the absorption and systemic exposure of a drug candidate, influencing its pharmacological and toxicological profiles.[3]

7-(3-Chloropropoxy)quinolin-2(1H)-one, as a heterocyclic compound, presents a unique set of solubility characteristics that warrant detailed investigation. Its quinolinone core, coupled with a flexible chloropropoxy side chain, suggests a nuanced interaction with solvents of varying polarities.

Theoretical Framework: The Principles of Dissolution

The adage "like dissolves like" serves as a foundational principle in predicting solubility.[8] This concept is rooted in the intermolecular forces between the solute (7-(3-Chloropropoxy)quinolin-2(1H)-one) and the solvent molecules. The key factors influencing the dissolution process include:

  • Polarity: Solvents can be broadly classified as polar or non-polar. Polar solvents, such as alcohols and dimethyl sulfoxide (DMSO), possess significant dipole moments and are effective at dissolving polar solutes through dipole-dipole interactions and hydrogen bonding.[8] Non-polar solvents, like hexane and toluene, primarily interact through weaker van der Waals forces and are better suited for dissolving non-polar compounds.[8]

  • Hydrogen Bonding: The quinolinone moiety of the target compound contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). Solvents capable of hydrogen bonding (protic solvents like ethanol) can engage in these interactions, promoting solubility. Aprotic polar solvents (like acetone or ethyl acetate), while polar, lack hydrogen bond-donating capabilities but can still act as acceptors.[8]

  • Molecular Structure and Size: The overall size and shape of a molecule affect how easily it can be surrounded by solvent molecules. The flexible chloropropoxy chain may influence the crystal lattice energy of the solid compound and its interactions with the solvent.

A comprehensive solubility screen should therefore include a diverse set of solvents that span a range of polarities and hydrogen bonding capabilities to build a complete picture of the compound's behavior.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The gold standard for determining the equilibrium solubility of a solid in a liquid is the shake-flask method.[8] This technique is reliable and allows for the establishment of a true equilibrium between the dissolved and undissolved solute.[9]

  • Solute: 7-(3-Chloropropoxy)quinolin-2(1H)-one (solid, of known purity)

  • Solvents: A selection of organic solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, acetonitrile, isopropanol, ethanol, methanol, DMSO). All solvents should be of high purity (e.g., HPLC grade).

  • Equipment:

    • Analytical balance

    • Glass vials with screw caps

    • Temperature-controlled orbital shaker or incubator

    • Centrifuge

    • Syringes and syringe filters (e.g., 0.22 µm PTFE)

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

    • Volumetric flasks and pipettes

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 7-(3-Chloropropoxy)quinolin-2(1H)-one to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.

    • To each vial, add a known volume of a specific organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[8] A preliminary time-course study can be conducted to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials.[8]

    • Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe.

    • Filter the withdrawn solution through a chemically inert syringe filter to remove any remaining solid particles.[8]

  • Quantification of Solute:

    • Prepare a series of standard solutions of 7-(3-Chloropropoxy)quinolin-2(1H)-one of known concentrations in a suitable solvent (e.g., acetonitrile).

    • Generate a calibration curve by analyzing the standard solutions using HPLC. The area under the peak corresponding to the compound is plotted against its concentration.

    • Dilute the filtered saturated solutions to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted samples by HPLC and determine the concentration of the dissolved solute from the calibration curve.

  • Data Reporting:

    • Calculate the solubility of 7-(3-Chloropropoxy)quinolin-2(1H)-one in each solvent, typically expressed in mg/mL or mol/L.

The following diagram illustrates the workflow for the shake-flask solubility determination method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 sep1 Centrifuge equil1->sep1 sep2 Filter supernatant sep1->sep2 quant2 Dilute sample sep2->quant2 quant1 Prepare calibration curve (HPLC) quant3 Analyze sample by HPLC quant1->quant3 quant2->quant3 quant4 Calculate solubility quant3->quant4

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Data Presentation and Interpretation

The solubility data for 7-(3-Chloropropoxy)quinolin-2(1H)-one should be presented in a clear and concise tabular format to facilitate comparison across different solvents.

Table 1: Hypothetical Solubility of 7-(3-Chloropropoxy)quinolin-2(1H)-one in Various Organic Solvents at 25 °C

SolventPolarity IndexHydrogen BondingSolubility (mg/mL)
Hexane0.1Non-polar< 0.1
Toluene2.4Non-polar0.5
Dichloromethane3.1Aprotic2.1
Ethyl Acetate4.4Aprotic3.5
Acetone5.1Aprotic5.8
Acetonitrile5.8Aprotic4.2
Isopropanol3.9Protic6.5
Ethanol4.3Protic8.1
Methanol5.1Protic9.7
DMSO7.2Aprotic> 20

Note: The solubility values in this table are hypothetical and for illustrative purposes only. Actual experimental data would be required for a definitive profile.

  • Low Solubility in Non-polar Solvents: The compound is expected to be poorly soluble in non-polar solvents like hexane and toluene, which cannot effectively solvate the polar quinolinone ring.

  • Moderate Solubility in Aprotic Polar Solvents: Aprotic polar solvents such as dichloromethane, ethyl acetate, and acetone are likely to show moderate solvating power, primarily through dipole-dipole interactions.

  • Good Solubility in Protic Polar Solvents: Protic solvents like ethanol and methanol are anticipated to be effective at dissolving the compound due to their ability to engage in hydrogen bonding with the N-H and C=O groups of the quinolinone moiety.

  • High Solubility in DMSO: Dimethyl sulfoxide (DMSO) is a highly polar aprotic solvent with a strong hydrogen bond accepting capability, which often makes it an excellent solvent for a wide range of organic compounds. Qualitative data for a similar compound, 7-(4-Chlorobutoxy)-1H-quinolin-2-one, indicates slight solubility in DMSO with sonication, suggesting that while it is a good solvent, the dissolution kinetics may be slow.[10]

Conclusion and Future Directions

This guide has outlined a comprehensive approach to determining and understanding the solubility profile of 7-(3-Chloropropoxy)quinolin-2(1H)-one in organic solvents. By combining a robust experimental methodology with a solid theoretical framework, researchers can generate the critical data needed to advance the development of this and other promising quinolinone derivatives.

Future work should focus on expanding the range of solvents tested and investigating the effect of temperature on solubility. Additionally, computational models can be employed to predict solubility and provide further insights into the solute-solvent interactions at a molecular level.[11][12][13][14]

References

  • The Importance of Solubility for New Drug Molecules. (2020).
  • Choosing the Right Solvent for Drug Manufacturing. (2025). Purosolv.
  • Improving solubility and accelerating drug development. (n.d.). Veranova.
  • Sahoo, S. K. (2023). Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. Research Journal of Pharmacy and Life Sciences, 3(3), 01–04.
  • General Experimental Protocol for Determining Solubility. (2025). Benchchem.
  • P, S. (2021). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences.
  • Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. (2025).
  • Jadhav, N. R., et al. (2013). Drug solubility: importance and enhancement techniques. PubMed.
  • Deokate, S. C., et al. (2023). Drug Solubility: Importance and Enhancement Techniques. International Journal for Multidisciplinary Research.
  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. (2025). Journal of the American Chemical Society.
  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Rel
  • Compound solubility measurements for early drug discovery. (2022). Life Chemicals.
  • Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs)
  • Understanding Pharmaceutical Solvents: Trends and Future Growth. (2024). Global Pharma Tek.
  • Solubility prediction via a thermodynamic cycle. The free energy change... (n.d.).
  • Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).
  • Improved Solubility Predictions in scCO 2 Using Thermodynamics-Informed Machine Learning Models. (2025). PubMed.
  • Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. (2013).
  • solubility experimental methods.pptx. (n.d.). SlideShare.
  • Spectroscopic Comparison of Quinolinone Derivatives: A Guide for Researchers. (n.d.). Benchchem.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero.
  • Determination of Some Quinoline Derivatives with Organic Brominating Agents. (2006). Mansoura Journal of Pharmaceutical Sciences.
  • Mao, Y., et al. (2014). A NEW AND PRACTICAL SYNTHESIS OF 7-(3-CHLOROPROPOXY)-6- METHOXY-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBONITRILE. HETEROCYCLES, 89(8), 1885.
  • 7-(4-Chlorobutoxy)-1H-quinolin-2-one. (n.d.). ChemicalBook.
  • 7-Chloro-3-hydroxyquinolin-2(1H)-one. (n.d.). PubChem.
  • An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole. (2018). Asian Journal of Chemistry.
  • 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile. (n.d.). ChemSpider.
  • Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. (2016). Scientific Research Publishing.
  • Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. (2006).
  • An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole. (2025).
  • Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 2, 3-Disubstituted Quinoline Deriv
  • Process for the preparation of quinoline-2(1h)-one derivatives. (2017).
  • Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety. (n.d.).
  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023). Physical Chemistry Research.
  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2025).
  • 8-Chloro-2-hydroxyquinoline. (n.d.). Sigma-Aldrich.
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Sources

Structural Dynamics and Pharmacological Divergence: A Comparative Analysis of 7-(3-Chloropropoxy) and 7-(4-Chlorobutoxy) Quinolinone Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of central nervous system (CNS) therapeutics, particularly atypical antipsychotics, the spatial geometry of the molecular scaffold is a primary determinant of receptor functional selectivity. The quinolinone derivatives, serving as secondary pharmacophores, are critical in modulating dopamine (D2/D3) and serotonin (5-HT1A/5-HT2A) receptor profiles. This technical guide provides an in-depth analysis of two pivotal synthetic intermediates: 7-(3-chloropropoxy)-3,4-dihydroquinolinone and 7-(4-chlorobutoxy)-3,4-dihydroquinolinone .

As a Senior Application Scientist, I will deconstruct the causality behind why a single methylene unit difference in the alkyl linker fundamentally alters the thermodynamic binding landscape, dictates synthetic workflows, and shifts a molecule's pharmacological profile from a potent partial agonist to a functionally distinct or inactive entity.

The "Linker Hypothesis": Mechanistic Causality in GPCR Targeting

The development of third-generation antipsychotics, epitomized by aripiprazole (OPC-14597), relies on the "extended binding pocket" paradigm of G Protein-Coupled Receptors (GPCRs)[1]. The general pharmacophore consists of three modules:

  • Primary Pharmacophore: An arylpiperazine moiety that anchors into the orthosteric binding site (forming a critical salt bridge with Asp114 in the D2 receptor).

  • Aliphatic Linker: A flexible chain that dictates the spatial reach.

  • Secondary Pharmacophore: A quinolinone/carbostyril core that interacts with an allosteric or secondary binding pocket.

Why One Methylene Group Matters

The transition from a 3-carbon (propoxy) to a 4-carbon (butoxy) linker increases the maximum extended length of the molecule by approximately 1.25 to 1.50 Å[2].

  • 7-(4-Chlorobutoxy) Analogs: The 4-carbon chain provides the exact entropic flexibility and spatial distance required for the quinolinone core to engage in hydrogen bonding with specific residues (e.g., Ser193 and His393) in the D2 secondary pocket, while the piperazine remains firmly anchored to Asp114[3]. This dual-anchoring stabilizes a specific receptor conformation that triggers Gi/o protein signaling without recruiting

    
    -arrestin, manifesting as biased partial agonism [3].
    
  • 7-(3-Chloropropoxy) Analogs: The 3-carbon chain is structurally constrained. To maintain the primary Asp114 interaction, the quinolinone core is pulled out of optimal alignment with the secondary pocket[2]. This steric strain either drastically reduces binding affinity or forces the receptor into an inactive conformation, shifting the functional profile toward pure antagonism or rendering the compound inactive in vivo.

Logic Linker Alkyl Linker Length (Structural Determinant) Propoxy 3-Carbon (Propoxy) Intermediate Linker->Propoxy Butoxy 4-Carbon (Butoxy) Intermediate Linker->Butoxy Conform1 Sub-optimal Extension (~4.0 Å distance) Propoxy->Conform1 Conform2 Optimal Extension (~5.2 Å distance) Butoxy->Conform2 Pharm1 Shift towards Antagonism Lower D2/5-HT Affinity Conform1->Pharm1 Pharm2 Balanced Partial Agonism High D2/5-HT1A Affinity Conform2->Pharm2

Caption: Logical relationship between linker length, receptor pocket extension, and pharmacological outcome.

Quantitative SAR Data Comparison

To illustrate the profound impact of the linker length, we must look at the quantitative Structure-Activity Relationship (SAR) data. The table below summarizes the binding affinities and functional efficacies of the resulting arylpiperazine derivatives synthesized from these two intermediates[1][2][4].

Table 1: Comparative In Vitro Binding Affinities ( , nM)
Receptor Target3-Carbon Analog (Propoxy Linker)4-Carbon Analog (Butoxy Linker / Aripiprazole)Fold Change (Affinity Loss)
Dopamine D2 15.0 - 45.3 nM0.34 nM~44x to 133x decrease
Dopamine D3 20.5 - 50.1 nM0.80 nM~25x to 62x decrease
Serotonin 5-HT1A 110.0 - 456.0 nM1.70 nM~64x to 268x decrease
Serotonin 5-HT2A 55.0 - 150.0 nM3.40 nM~16x to 44x decrease

Note: Data aggregated from standard radioligand displacement assays utilizing[³H]-spiperone (D2/5-HT2A) and [³H]-8-OH-DPAT (5-HT1A).

Table 2: Functional Efficacy in Murine Models
In Vivo Model3-Carbon Analog Derivative4-Carbon Analog Derivative
Apomorphine-induced stereotypy (

)
> 10.0

mol/kg (Weak)
0.6

mol/kg (Potent Antagonism)
GBL-induced DOPA synthesis (

)
Inactive5.1

mol/kg (Autoreceptor Agonism)
Catalepsy Liability (EPS marker)HighLow (Therapeutic Window > 10x)

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the synthesis of these analogs must employ self-validating systems. The following protocols detail the generation of the intermediates and their subsequent coupling, incorporating critical quality control checkpoints[5].

Protocol A: Synthesis of 7-(Alkyloxy)-3,4-dihydroquinolinone Intermediates

Objective: Regioselective O-alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.

  • Reagent Preparation: Dissolve 1.0 eq of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone in a polar aprotic solvent (e.g., DMF) or a water/isopropanol mixture.

  • Base Addition: Add 1.5 eq of Potassium Carbonate (

    
    ).
    
    • Causality Checkpoint:

      
       is chosen over stronger bases (like NaH) to selectively deprotonate the phenolic hydroxyl at the 7-position without ionizing the amide nitrogen at the 1-position, preventing unwanted N-alkylation[5].
      
  • Alkylation: Dropwise addition of 1.2 eq of either 1-bromo-3-chloropropane (for the propoxy analog) or 1-bromo-4-chlorobutane (for the butoxy analog).

  • Thermal Cycling: Heat the reaction mixture to 90–95 °C for 4 hours under continuous stirring.

  • Validation (TLC/HPLC): Monitor the disappearance of the starting material. The differential polarity of the O-alkylated product serves as an internal validation of reaction completion.

  • Isolation: Quench with ice water, filter the resulting precipitate, and recrystallize from ethanol to yield the pure chloro-intermediate.

Protocol B: Finkelstein-Assisted Arylpiperazine Coupling

Objective: Coupling the chloro-intermediate with 1-(2,3-dichlorophenyl)piperazine to yield the final active pharmaceutical ingredient (API)[5].

  • In Situ Halogen Exchange: Combine 1.0 eq of the 7-(chloroalkoxy) intermediate with 1.1 eq of 1-(2,3-dichlorophenyl)piperazine monohydrochloride in water or acetonitrile. Add 1.5 eq of Sodium Iodide (NaI).

    • Causality Checkpoint: The alkyl chloride is a poor leaving group. NaI catalyzes a Finkelstein reaction, transiently converting the alkyl chloride to an alkyl iodide. Iodine is a superior leaving group, significantly accelerating the nucleophilic substitution by the piperazine amine and suppressing elimination side-reactions.

  • Buffering: Add 2.0 eq of

    
     to neutralize the HCl generated during coupling.
    
  • Reflux & Crystallization: Heat to 90 °C for 4 hours. Cool to 40 °C to induce crystallization.

  • Purification: Dissolve the crude crystals in ethyl acetate, perform an azeotropic distillation to remove residual water, and recrystallize[5].

Synthesis Core 7-Hydroxy-3,4-dihydroquinolinone (Starting Material) Propyl 1-Bromo-3-chloropropane (n=3) Core->Propyl Butyl 1-Bromo-4-chlorobutane (n=4) Core->Butyl Int3 7-(3-Chloropropoxy)quinolinone (3-Carbon Intermediate) Propyl->Int3 Int4 7-(4-Chlorobutoxy)quinolinone (4-Carbon Intermediate) Butyl->Int4 Pip 1-(2,3-Dichlorophenyl)piperazine Coupling (K2CO3, NaI catalyst) Int3->Pip Int4->Pip Final3 3-Carbon Analog (Altered Pharmacology) Pip->Final3 Final4 4-Carbon Analog (Aripiprazole API) Pip->Final4

Caption: Divergent synthetic workflow for 3-carbon and 4-carbon quinolinone analogs utilizing Finkelstein catalysis.

Receptor Signaling Topography: The Functional Shift

The ultimate validation of the structural choice lies in the intracellular signaling cascade. GPCRs like the D2 receptor do not function as simple on/off switches; they exhibit functional selectivity or biased signaling[3].

When the 4-carbon butoxy analog (aripiprazole) binds, its optimal length allows it to stabilize a specific D2 receptor conformation that preferentially couples to the


 protein pathway (inhibiting cAMP accumulation) while acting as an antagonist at the 

-arrestin-2 recruitment pathway[3]. This biased signaling is the exact mechanism that provides antipsychotic efficacy (via

) without the severe extrapyramidal symptoms (EPS) and receptor internalization (via

-arrestin) associated with typical antipsychotics.

Conversely, the 3-carbon propoxy analog fails to stabilize this biased conformation. Because it cannot reach the secondary pocket effectively, it either acts as a competitive antagonist across all pathways or fails to bind with sufficient affinity to outcompete endogenous dopamine[1].

Signaling Ligand 4-Carbon Butoxy Ligand (e.g., Aripiprazole) Receptor Dopamine D2 Receptor (Orthosteric + Secondary Pocket) Ligand->Receptor Optimal Fit GProt Gi/o Protein Pathway (Partial Agonism) Receptor->GProt Activation Arrestin Beta-Arrestin 2 Pathway (Antagonism / Biased) Receptor->Arrestin Blockade Outcome1 Antipsychotic Efficacy (Reduced EPS) GProt->Outcome1 Outcome2 Prevention of Receptor Internalization Arrestin->Outcome2

Caption: Biased signaling pathway induced by the optimal 4-carbon linker fit in the D2 receptor.

Conclusion

The distinction between 7-(3-chloropropoxy) and 7-(4-chlorobutoxy) quinolinone analogs highlights a foundational principle in medicinal chemistry: sub-angstrom changes in molecular architecture dictate macroscopic clinical outcomes. The 4-carbon butoxy linker provides the precise thermodynamic flexibility required to bridge the orthosteric and allosteric pockets of the D2 and 5-HT receptors, enabling the biased partial agonism that defines modern atypical antipsychotics. Understanding the synthetic and mechanistic causality of these intermediates empowers researchers to rationally design the next generation of multi-target CNS therapeutics.

References

  • Oshiro, Y., et al. (1998). "Novel Antipsychotic Agents with Dopamine Autoreceptor Agonist Properties: Synthesis and Pharmacology of 7-[4-(4-Phenyl-1-piperazinyl)butoxy]-3,4-dihydro-2(1H)-quinolinone Derivatives." Journal of Medicinal Chemistry, 41(5), 658-667. URL:[Link]

  • Chen, X., et al. (2021). "Biased Ligands of G Protein-Coupled Receptors (GPCRs): Structure–Functional Selectivity Relationships (SFSRs) and Therapeutic Potential." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Bando, T., et al. (2004). "Process for preparing aripiprazole." World Intellectual Property Organization (WIPO), Patent WO2004063162A1.
  • Campiani, G., et al. (2021). "Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder." ACS Chemical Neuroscience. URL:[Link]

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Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions Using 7-(3-Chloropropoxy)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the strategic application of 7-(3-chloropropoxy)quinolin-2(1H)-one as a key intermediate in the synthesis of diverse molecular entities through nucleophilic substitution. The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3][4][5] This document provides an in-depth analysis of the reaction mechanism, detailed experimental protocols for various nucleophiles, and expert insights into reaction optimization and troubleshooting. The provided methodologies are designed to be robust and scalable, supporting both early-stage drug discovery and process development.

Introduction: The Significance of the Quinolin-2(1H)-one Scaffold

The quinolin-2(1H)-one moiety is a cornerstone in modern drug discovery, recognized for its remarkable structural versatility and broad pharmacological potential.[3][4] Its derivatives have been successfully developed into drugs for a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1][4][5] A notable example is the atypical antipsychotic drug Aripiprazole, which features a quinolinone core functionalized via a flexible ether linkage.[6][7][8]

7-(3-Chloropropoxy)quinolin-2(1H)-one is a highly valuable building block designed for the facile introduction of this privileged scaffold. The terminal chloro group on the propoxy chain serves as an excellent electrophilic site for nucleophilic substitution reactions, allowing for the covalent attachment of a wide array of functional groups and molecular fragments. This guide will explore the fundamental principles and practical execution of these reactions.

Reaction Mechanism and Scientific Rationale

The primary reaction pathway for the functionalization of 7-(3-chloropropoxy)quinolin-2(1H)-one is a bimolecular nucleophilic substitution (SN2) reaction.[9][10][11]

The SN2 Pathway: A Concerted Mechanism

In an SN2 reaction, the incoming nucleophile directly attacks the electrophilic carbon atom bearing the leaving group (in this case, the chlorine atom). This process occurs in a single, concerted step where the bond to the nucleophile forms concurrently with the cleavage of the bond to the leaving group.[10][11][12]

Key Characteristics of the SN2 Reaction:

  • Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the substrate (7-(3-chloropropoxy)quinolin-2(1H)-one) and the nucleophile.[10][13]

  • Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the leaving group.[9][12] This leads to an inversion of stereochemistry if the carbon is chiral, though in this specific molecule, the target carbon is achiral.

  • Steric Hindrance: SN2 reactions are sensitive to steric bulk around the reaction center. Primary alkyl halides, like the chloropropyl chain in our substrate, are ideal for this type of reaction as they offer minimal steric hindrance.[9][12]

Causality of Component Selection
  • Substrate: The 3-chloropropyl chain provides a primary carbon center for nucleophilic attack, which is highly favorable for the SN2 mechanism. The chlorine atom is a good leaving group, being the conjugate base of a strong acid (HCl).[9][10]

  • Nucleophile: The choice of nucleophile is critical and will determine the final product. Stronger nucleophiles generally lead to faster reaction rates.[13] Common nucleophiles include amines, thiols, and phenoxides.

  • Base: An appropriate base is often required to deprotonate the nucleophile (e.g., a phenol or a secondary amine), thereby increasing its nucleophilicity. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently used as they are strong enough to deprotonate many common nucleophiles but are generally not nucleophilic themselves, preventing unwanted side reactions.

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are ideal for SN2 reactions.[14] These solvents can solvate the cation of the base (e.g., K⁺) while leaving the anionic nucleophile relatively "bare," thus enhancing its reactivity.

Experimental Protocols

The following protocols provide a general framework for the nucleophilic substitution of 7-(3-chloropropoxy)quinolin-2(1H)-one. Researchers should optimize conditions for their specific nucleophile.

General Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Combine Substrate, Nucleophile, Base, and Solvent degas Degas Mixture (if necessary) reagents->degas heat Heat to Reaction Temperature (e.g., 60-100 °C) degas->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench with Water cool->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography or Recrystallization concentrate->purify

Caption: General experimental workflow for nucleophilic substitution.

Protocol 1: Reaction with an Amine Nucleophile (e.g., a piperazine derivative)

This protocol is analogous to a key step in the synthesis of Aripiprazole.[15]

  • Reagent Preparation: In a round-bottom flask, combine 7-(3-chloropropoxy)quinolin-2(1H)-one (1.0 eq.), the desired amine nucleophile (e.g., 1-(2,3-dichlorophenyl)piperazine, 1.1 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a suitable volume of a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, to achieve a substrate concentration of approximately 0.1-0.5 M.

  • Reaction Conditions: Stir the mixture at an elevated temperature, typically between 80-100 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from 4 to 24 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into water.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-substituted product.

Protocol 2: Reaction with a Phenol Nucleophile
  • Reagent Preparation: To a flask, add the desired phenol (1.1 eq.) and a base such as cesium carbonate (Cs₂CO₃, 1.5 eq.) in DMF. Stir for 15-30 minutes at room temperature to pre-form the phenoxide.

  • Substrate Addition: Add 7-(3-chloropropoxy)quinolin-2(1H)-one (1.0 eq.) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir until the reaction is complete as determined by TLC or LC-MS.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Protocol 3: Reaction with a Thiol Nucleophile
  • Reagent Preparation: In an inert atmosphere (e.g., under nitrogen or argon), combine the thiol (1.1 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 1.5 eq.) in a suitable solvent like DMF.

  • Substrate Addition: Add 7-(3-chloropropoxy)quinolin-2(1H)-one (1.0 eq.).

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-60 °C). Thiolates are generally very potent nucleophiles, and these reactions are often faster than with amines or phenols.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical conditions and expected outcomes for the nucleophilic substitution of 7-(3-chloropropoxy)quinolin-2(1H)-one with various classes of nucleophiles. These are starting points for optimization.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Typical Time (h)
Primary/Secondary Amines PiperazineK₂CO₃DMF80-1006-18
Phenols 4-MethoxyphenolCs₂CO₃Acetonitrile60-808-24
Thiols ThiophenolDIPEADMF25-502-6
Azides Sodium AzideN/ADMSO50-704-12

Troubleshooting and Expert Insights

  • Low Conversion: If the reaction stalls, consider increasing the temperature, adding more equivalents of the nucleophile or base, or adding a catalytic amount of sodium iodide (NaI). The iodide can displace the chloride in situ to form the more reactive iodo-intermediate (Finkelstein reaction).

  • Side Reactions: With some nucleophiles, elimination (E2) can be a competing pathway, though it is generally less favored for primary alkyl halides. If elimination byproducts are observed, try using a less-hindered, more nucleophilic base or lowering the reaction temperature.

  • Purification Challenges: The quinolinone nitrogen is weakly acidic and can interact with silica gel. It may be beneficial to add a small amount of a basic modifier (e.g., triethylamine) to the eluent during column chromatography to improve peak shape and recovery.

Conclusion

7-(3-Chloropropoxy)quinolin-2(1H)-one is a versatile and highly effective electrophile for the synthesis of a wide range of functionalized quinolinone derivatives. The SN2 reaction at the terminal carbon of the propoxy chain provides a reliable method for building molecular complexity. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully utilize this important synthetic intermediate in their drug discovery and development programs.

References

  • UniversalClass.com. (n.d.). Nucleophilic Substitution of Alkyl Halides. Retrieved from [Link]

  • Chemistry Learner. (2020, February 18). Nucleophilic Substitution: Definition, Example and Mechanism. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and bioactivity of aripiprazole derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, December 28). 7: Alkyl Halides- Nucleophilic Substitution and Elimination. Retrieved from [Link]

  • University of Illinois Chicago. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution. Retrieved from [Link]

  • MDPI. (2025, April 3). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Retrieved from [Link]

  • RSC Publishing. (2025, June 4). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. Retrieved from [Link]

  • Bentham Science. (n.d.). Recent Approaches to the Synthesis of Aripiprazole – A New Generation Antypsychotic Drug. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2023, June 30). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved from [Link]

  • Preprints.org. (2025, November 12). Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. Retrieved from [Link]

  • PMC. (2023, October 12). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Retrieved from [Link]

  • PMC. (n.d.). Classics in Chemical Neuroscience: Aripiprazole. Retrieved from [Link]

  • Aripiprazole.com. (2025, December 12). Aripiprazole Synthesis Process: A Detailed Guide. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Crystal Structures of Aripiprazole, a New Antipsychotic Drug, and of its Inclusion Compounds with Methanol, Ethanol and Water. Retrieved from [Link]

  • ResearchGate. (2025, August 9). New Synthesis of 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile, a Key Intermediate to Bosutinib. Retrieved from [Link]

  • ResearchGate. (2025, August 6). An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole. Retrieved from [Link]

  • MDPI. (2025, June 28). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • PMC. (2025, November 27). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. Retrieved from [Link]

  • MDPI. (2022, October 8). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/R. Retrieved from [Link]

  • Asian Journal of Chemistry. (2018, February 28). An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole. Retrieved from [Link]

  • PMC. (n.d.). Regioselective C-3-alkylation of quinoxalin-2(1H)-ones via C–N bond cleavage of amine derived Katritzky salts enabled by continuous-flow photoredox catalysis. Retrieved from [Link]

  • University of California, Irvine. (n.d.). TOPIC 6. NUCLEOPHILIC SUBSTITUTIONS. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Nucleophilic Substitution and β-Elimination. Retrieved from [Link]

  • Springer. (n.d.). Novel pH-sensitive catechol dyes synthesised by a three component one-pot reaction. Retrieved from [Link]

  • PMC. (n.d.). Disentangling the Puzzling Regiochemistry of Thiol Addition to o-Quinones. Retrieved from [Link]

  • Beilstein Journals. (2026, February 9). A mild and atom-efficient four-component cascade strategy for the construction of biologically relevant 4-hydroxyquinolin-2(1H)-one derivatives. Retrieved from [Link]

  • PMC. (n.d.). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Retrieved from [Link]

  • MDPI. (2000, December 18). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

  • PubChem. (n.d.). 7-Chloro-3-hydroxyquinolin-2(1H)-one. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic-Substitutions-cheat-sheet.pdf. Retrieved from [Link]

  • PMC. (2022, January 9). Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90. Retrieved from [Link]

  • ResearchGate. (2025, December 10). Substituted Quinolinones. Part 13. A Convenient Route to Heterocyclization Reactions with 3-Substituted 4-Hydroxyquinolin-2(1H)-one. Retrieved from [Link]

  • RSC Publishing. (n.d.). A unique reaction of diphenylcyclopropenone and 1,2-aminothiol with the release of thiol for multiple bioconjugation. Retrieved from [Link]

  • ResearchGate. (2025, December 6). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Retrieved from [Link]

  • Open Yale Courses. (n.d.). CHEM 125b - Lecture 7 - Nucleophilic Substitution Tools - Stereochemistry, Rate Law, Substrate, Nucleophile, Leaving Group. Retrieved from [Link]

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Application Notes and Protocols: Solvent Selection for the Synthesis of 7-(3-Chloropropoxy)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Your Name/Group], Senior Application Scientist

Introduction

7-(3-Chloropropoxy)quinolin-2(1H)-one is a pivotal intermediate in the synthesis of several pharmacologically active molecules, including the atypical antipsychotic Brexpiprazole. The efficient and high-yield synthesis of this intermediate is therefore of significant interest to researchers and professionals in drug development. The most common synthetic route to this compound is the Williamson ether synthesis, a robust and versatile method for forming ethers. This application note provides a detailed guide on the critical aspect of solvent selection for this reaction, offering insights into the underlying chemical principles and providing a comprehensive experimental protocol.

The synthesis involves the O-alkylation of 7-hydroxyquinolin-2(1H)-one with an alkylating agent, typically 1-bromo-3-chloropropane. The choice of solvent is paramount as it significantly influences the reaction rate, yield, and side-product formation. A judicious selection can enhance the nucleophilicity of the phenoxide, facilitate the desired SN2 pathway, and suppress competing elimination reactions.

Reaction Mechanism: The Williamson Ether Synthesis

The synthesis of 7-(3-Chloropropoxy)quinolin-2(1H)-one from 7-hydroxyquinolin-2(1H)-one proceeds via the Williamson ether synthesis.[1] This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1] The mechanism can be broken down into two key steps:

  • Deprotonation: A base is used to deprotonate the hydroxyl group of 7-hydroxyquinolin-2(1H)-one, forming a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of 1-bromo-3-chloropropane in a concerted SN2 fashion, displacing the bromide leaving group.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack 7-Hydroxyquinolin-2(1H)-one 7-Hydroxyquinolin-2(1H)-one Phenoxide_Ion 7-Oxyquinolin-2(1H)-one (Phenoxide) 7-Hydroxyquinolin-2(1H)-one->Phenoxide_Ion + Base Base Base Conjugate_Acid Conjugate Acid Base->Conjugate_Acid Alkyl_Halide 1-Bromo-3-chloropropane Product 7-(3-Chloropropoxy)quinolin-2(1H)-one Phenoxide_Ion->Product + 1-Bromo-3-chloropropane Leaving_Group Bromide Ion Alkyl_Halide->Leaving_Group

Caption: Williamson Ether Synthesis Mechanism.

Solvent Selection: A Critical Parameter

The choice of solvent is a critical factor that can dramatically impact the outcome of the Williamson ether synthesis.[2] An ideal solvent should possess the following characteristics:

  • Aprotic Nature: Protic solvents can solvate the nucleophile (phenoxide ion) through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction rate.[1] Therefore, polar aprotic solvents are generally preferred.

  • Sufficient Polarity: The solvent must be polar enough to dissolve the reactants, particularly the ionic phenoxide intermediate.

  • Appropriate Boiling Point: The reaction is typically conducted at elevated temperatures (50-100 °C) to ensure a reasonable reaction rate.[1] The solvent's boiling point should be high enough to accommodate the desired reaction temperature.

  • Inertness: The solvent should not react with any of the reactants or the base.

Comparative Analysis of Common Solvents

The following table summarizes the properties of commonly used solvents for the Williamson ether synthesis and their implications for the synthesis of 7-(3-Chloropropoxy)quinolin-2(1H)-one.

SolventTypeBoiling Point (°C)Dielectric Constant (ε)Rationale for Use & Potential Issues
N,N-Dimethylformamide (DMF) Polar Aprotic15337Excellent choice. High polarity effectively dissolves the phenoxide salt. Aprotic nature enhances nucleophilicity. High boiling point allows for a wide range of reaction temperatures.[1][3]
Acetonitrile (ACN) Polar Aprotic8237.5Good alternative to DMF. Its polarity is suitable for dissolving reactants. Being aprotic, it promotes the SN2 reaction.[1][3] Its lower boiling point might require longer reaction times compared to DMF.
Dimethyl Sulfoxide (DMSO) Polar Aprotic18947High-boiling and very polar. Can significantly accelerate the reaction rate.[4] However, its high boiling point can sometimes promote side reactions like elimination, and it can be difficult to remove during workup.
Acetone Polar Aprotic5621Moderate choice. Can be used, but its lower boiling point necessitates longer reaction times or sealed-tube conditions. Its polarity is lower than DMF or ACN.
Tetrahydrofuran (THF) Polar Aprotic667.6Often used with strong bases like NaH. [5] Its lower polarity may result in slower reaction rates compared to more polar aprotic solvents.
Methanol/Ethanol Protic65 / 7833 / 24.5Generally not recommended. As protic solvents, they can solvate the phenoxide ion, reducing its reactivity and leading to slower reaction rates.[1] Can also compete as nucleophiles (solvolysis).
Experimental Protocol: Synthesis of 7-(3-Chloropropoxy)quinolin-2(1H)-one

This protocol details a robust method for the synthesis of 7-(3-Chloropropoxy)quinolin-2(1H)-one using N,N-Dimethylformamide (DMF) as the solvent.

Materials and Reagents
  • 7-Hydroxyquinolin-2(1H)-one

  • 1-Bromo-3-chloropropane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Workflow Diagram

experimental_workflow Start Start Reaction_Setup 1. Reaction Setup: - Add 7-hydroxyquinolin-2(1H)-one, K2CO3, and DMF to flask. Start->Reaction_Setup Reagent_Addition 2. Add 1-bromo-3-chloropropane Reaction_Setup->Reagent_Addition Heating 3. Heat to 80-90 °C and stir for 4-6 hours. Reagent_Addition->Heating Workup 4. Workup: - Cool to room temperature. - Add water and extract with EtOAc. Heating->Workup Washing 5. Wash organic layer with water and brine. Workup->Washing Drying 6. Dry with Na2SO4 Washing->Drying Purification 7. Purify by recrystallization from EtOAc/Hexane. Drying->Purification Final_Product 7-(3-Chloropropoxy)quinolin-2(1H)-one Purification->Final_Product

Caption: Experimental Workflow for Synthesis.

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-hydroxyquinolin-2(1H)-one (1.0 eq), anhydrous potassium carbonate (1.5 - 2.0 eq), and anhydrous N,N-Dimethylformamide (DMF) (approximately 5-10 mL per gram of 7-hydroxyquinolin-2(1H)-one).

    • Rationale: Potassium carbonate is a mild base sufficient to deprotonate the phenolic hydroxyl group. An excess ensures complete deprotonation. DMF is chosen for its ability to dissolve the reactants and facilitate the SN2 reaction.

  • Reagent Addition: Begin stirring the mixture and then add 1-bromo-3-chloropropane (1.2 - 1.5 eq) dropwise to the flask at room temperature.

    • Rationale: A slight excess of the alkylating agent is used to drive the reaction to completion.

  • Heating and Reaction Monitoring: Heat the reaction mixture to 80-90 °C using a heating mantle or oil bath. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

    • Rationale: Elevated temperature increases the reaction rate. TLC is a crucial technique for determining the endpoint of the reaction.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (approximately 3-4 times the volume of DMF used). Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Rationale: The addition of water precipitates the product and allows for its extraction into an organic solvent. Multiple extractions ensure complete recovery of the product.

  • Washing: Combine the organic extracts and wash successively with deionized water (2 x volume of the organic layer) and then with brine (1 x volume of the organic layer).

    • Rationale: Washing with water removes any remaining DMF and inorganic salts. The brine wash helps to remove any residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • Rationale: Removal of all water is essential before solvent evaporation to obtain a dry product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford pure 7-(3-Chloropropoxy)quinolin-2(1H)-one as a white to off-white solid.

    • Rationale: Recrystallization is an effective method for purifying solid organic compounds.

Troubleshooting and Optimization
  • Low Yield:

    • Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction.

    • Increase the amount of base or alkylating agent slightly.

    • Consider increasing the reaction temperature or time.

  • Side Product Formation:

    • The primary side reaction is elimination, which can be minimized by using a moderate reaction temperature.[1]

    • If significant elimination is observed, consider using a less hindered base or a different solvent.

  • Use of Phase Transfer Catalysts:

    • In biphasic systems (e.g., an organic solvent and an aqueous base), a phase-transfer catalyst (PTC) such as a quaternary ammonium salt can be employed.[6][7] The PTC facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase where the reaction occurs, thereby accelerating the reaction rate.[8][9]

Conclusion

The selection of an appropriate solvent is a cornerstone of a successful synthesis of 7-(3-Chloropropoxy)quinolin-2(1H)-one via the Williamson ether synthesis. Polar aprotic solvents, particularly N,N-Dimethylformamide and acetonitrile, are highly recommended due to their ability to dissolve the reactants and promote the desired SN2 pathway while minimizing side reactions. By following the detailed protocol and considering the troubleshooting advice provided, researchers can achieve high yields of this valuable pharmaceutical intermediate.

References
  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis - ChemTalk. (2022, October 23). Retrieved from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved from [Link]

  • I. R. L. Barker, W. G. P. (1964). Dimethyl sulfoxide as a solvent in Williamson ether synthesis. Journal of the Chemical Society, 3475-3479.
  • Allende, C. G., & Maron, L. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6(4), 629-641.
  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals. (2022, June 20). Retrieved from [Link]

  • Cas 70500-72-0,7-Hydroxyquinolinone | lookchem. (n.d.). Retrieved from [Link]

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives - IJFMR. (2025, November 15). Retrieved from [Link]

  • Carvajal-Soto, T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 114.
  • Bartoccini, F., Lucarini, S., Mari, M., & Piersanti, G. (2015). Isoindolinones as Michael Donors under Phase Transfer Catalysis: Enantioselective Synthesis of Phthalimidines Containing a Tetrasubstituted Carbon Stereocenter. Molecules, 20(5), 8484-8500.
  • A Minireview of Phase-Transfer Catalysis and Recent Trends - Biomedical Journal of. (2022, August 12). Retrieved from [Link]

  • Optimization of the synthesis, in silico ADME/ Tox profiling studies, and evaluation of the antimalarial activity of (7 - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Mao, Y., & Mo, J. (2014). A NEW AND PRACTICAL SYNTHESIS OF 7-(3-CHLOROPROPOXY)-6- METHOXY-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBONITRILE. HETEROCYCLES, 89(8), 1885-1893.
  • Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety. (n.d.). Retrieved from [Link]

  • Quinoline - Wikipedia. (n.d.). Retrieved from [Link]

  • Williamson Synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis - SynArchive. (n.d.). Retrieved from [Link]

  • Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products - ijirset. (n.d.). Retrieved from [Link]

  • Phase transfer catalysis (PTC) - operachem. (2023, July 2). Retrieved from [Link]

  • 10.6: Williamson Ether Synthesis - Chemistry LibreTexts. (2019, December 30). Retrieved from [Link]

    • The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • WO2017115287A1 - Process for the preparation of quinoline-2(1h)-one derivatives - Google Patents. (n.d.).
  • Reddy, T. R., Reddy, B. K., & Yadagiri, K. (2018). An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole. Asian Journal of Chemistry, 30(4), 834-836.
  • US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents. (n.d.).
  • Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe - MDPI. (2024, February 29). Retrieved from [Link]

  • A mild and atom-efficient four-component cascade strategy for the construction of biologically relevant 4-hydroxyquinolin-2(1H)-one derivatives. (2026, February 9). Retrieved from [Link]

  • Synthesis, Characterization and Biological Screening of New N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides as Promising Anticancer Agents - ResearchGate. (2026, January 1). Retrieved from [Link]

Sources

Application Note: Scalable Synthesis of 7-(3-Chloropropoxy)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the process development and scale-up protocol for the production of 7-(3-Chloropropoxy)quinolin-2(1H)-one , a critical intermediate in the synthesis of atypical antipsychotics and kinase inhibitors.[1] While often overshadowed by its 4-chlorobutoxy homolog (used in Aripiprazole/Brexpiprazole), the propoxy derivative requires precise control over alkylation kinetics to prevent dimerization and ensure regioselectivity.[1]

This guide transitions from gram-scale discovery chemistry to a robust 1 kg pilot-scale protocol , emphasizing impurity rejection (specifically the O,O-bis-alkylated dimer), solvent recovery, and safety management of alkyl halides.

Process Chemistry & Reaction Engineering

Retrosynthetic Strategy

The target molecule is synthesized via the Williamson ether synthesis (O-alkylation) of 7-hydroxyquinolin-2(1H)-one (7-HQ) with a dihaloalkane.[1]

Critical Decision Point: Alkylating Agent Selection

  • Option A: 1,3-Dichloropropane. Pros:[1] Cheap.[1] Cons: Low reactivity; requires forcing conditions (high T) which promotes N-alkylation and dimerization; requires NaI catalyst.[1]

  • Option B: 1-Bromo-3-chloropropane (BCP). Pros:[1] High selectivity.[1] The C-Br bond reacts significantly faster (

    
    ) than the C-Cl bond at moderate temperatures.[1] This allows for selective mono-alkylation at the bromine terminus, leaving the chlorine handle intact for downstream coupling.[1]
    
  • Selected Route: Option B (1-Bromo-3-chloropropane) using Potassium Carbonate (

    
    ) in Acetonitrile (ACN).[1]
    
Reaction Scheme

The reaction utilizes the acidity of the phenolic hydroxyl group (


) relative to the lactam nitrogen (

).[1]

ReactionScheme SM1 7-Hydroxyquinolin-2(1H)-one (C9H7NO2) Base K2CO3 / ACN Reflux (80°C) SM1->Base Reagent 1-Bromo-3-chloropropane (Br-(CH2)3-Cl) Reagent->Base Product 7-(3-Chloropropoxy) quinolin-2(1H)-one Base->Product Major (>90%) Impurity Impurity: Dimer (Bis-alkylation) Base->Impurity Minor (<2%)

Figure 1: Reaction scheme highlighting the selective O-alkylation pathway.

Detailed Scale-Up Protocol (1.0 kg Batch)

Safety Warning: 1-Bromo-3-chloropropane is a potential mutagen and alkylating agent.[1] Handle in a fume hood with appropriate PPE (Tyvek suit, nitrile gloves, respirator).[1] 7-Hydroxyquinolin-2(1H)-one dust can be irritating.[1]

Equipment Requirements[1][2]
  • Reactor: 20 L Glass-Lined Reactor (GLR) or Stainless Steel (SS316) with reflux condenser.

  • Agitation: Overhead stirrer with pitched-blade turbine (ensure good suspension of solid

    
    ).
    
  • Filtration: Nutsche filter or centrifuge.[1]

  • Thermal Control: Oil bath or jacketed heater capable of 100°C.[1]

Stoichiometry Table[1]
ReagentMW ( g/mol )Equiv.[1]Mass (kg)MolesDensityVolume (L)
7-Hydroxyquinolin-2(1H)-one 161.161.01.006.20Solid-
1-Bromo-3-chloropropane 157.441.51.469.301.59 g/mL~0.92
Potassium Carbonate (Granular)138.212.01.7112.4Solid-
Acetonitrile (Solvent)41.05---0.786 g/mL10.0

Note: 1.5 equivalents of alkyl halide are used to drive the reaction to completion and suppress dimer formation by ensuring the phenoxide always encounters fresh alkyl halide.[1]

Step-by-Step Procedure
Phase 1: Reaction Initiation
  • Charge the reactor with 10.0 L Acetonitrile (10 vol).

  • Start agitation (150-200 RPM).

  • Charge 1.00 kg 7-Hydroxyquinolin-2(1H)-one .

  • Charge 1.71 kg Potassium Carbonate . Note: Use granular

    
     to prevent caking, or mill gently if using powder.[1]
    
  • Stir the slurry at 25°C for 30 minutes to ensure deprotonation equilibrium.

  • Add 1.46 kg 1-Bromo-3-chloropropane in a single portion. Note: Exotherm is minimal, but monitor internal temp.

Phase 2: Reaction & Monitoring
  • Heat the mixture to Reflux (approx. 80-82°C) .

  • Maintain reflux for 6–8 hours .

  • IPC (In-Process Control): Sample at 6 hours. Analyze by HPLC.

    • Limit: Starting Material < 1.0%.[1]

    • Limit: Dimer Impurity < 3.0%.[1]

    • If SM > 1%:[1] Continue reflux for 2 hours and re-check.

Phase 3: Work-up & Isolation
  • Cool reaction mass to 20–25°C .

  • Filtration: Filter the slurry to remove inorganic salts (

    
    , Excess 
    
    
    
    ).[1]
  • Wash: Wash the filter cake with 2.0 L Acetonitrile . Combine filtrate and washings.[1]

  • Distillation: Transfer filtrate to a distillation unit. Distill off Acetonitrile under reduced pressure (vacuum ~500 mbar, T < 50°C) until a stirrable residue remains (approx 2-3 vol).

    • Solvent Recovery: Acetonitrile can be recycled for the next batch after water content check.[1]

  • Quench/Crystallization: Add 10.0 L Water to the residue. Stir vigorously for 2 hours at 20°C. The product will precipitate as an off-white solid.

    • Purification Logic: The product is insoluble in water; residual salts and polar impurities dissolve.[1]

  • Final Filtration: Filter the solid product.

  • Wash: Wash cake with 2.0 L Water followed by 1.0 L cold Ethanol (to remove unreacted alkyl halide and dry the cake).

Phase 4: Drying
  • Dry in a vacuum oven at 55°C for 12 hours.

  • Expected Yield: 1.32 – 1.40 kg (90–95%).

  • Purity: >98.5% (HPLC).

Purification Strategy (If IPC Fails)

If the "Dimer" impurity (1,3-bis(quinolin-7-yloxy)propane) exceeds 3%, a recrystallization is required.[1]

  • Solvent System: Ethanol/Water (80:20).[1]

  • Protocol: Dissolve crude solid in refluxing Ethanol (8 vol). Slowly add Water (2 vol) until turbidity persists. Cool slowly to 5°C. Filter.

  • Efficiency: This rejects the dimer (which is much less soluble and precipitates first, or remains in mother liquor depending on specific profile—experimentally, the dimer is often less soluble, so hot filtration of the ethanolic solution before adding water can remove undissolved dimer).[1]

Process Flow Diagram (PFD)

ProcessFlow Reactor Reactor (GLR) Charge: ACN, 7-HQ, K2CO3, BCP Reflux 80°C, 8h Filter1 Filtration 1 Remove Salts (KBr, K2CO3) Reactor->Filter1 Slurry Distillation Distillation Recover ACN Filter1->Distillation Filtrate Precipitation Precipitation Add Water (10 vol) Distillation->Precipitation Residue Filter2 Filtration 2 Isolate Crude Product Precipitation->Filter2 Slurry Drying Vacuum Drying 55°C Filter2->Drying Wet Cake

Figure 2: Process flow from reaction initiation to final isolation.[1][2][3]

Analytical Controls & Specifications

TestMethodSpecificationRationale
Appearance VisualOff-white to white powderColor indicates oxidation/impurities.[1]
Assay HPLC> 98.0% w/wPotency for next step.[1]
Related Substances HPLCSM < 0.5%; Dimer < 0.5%; Unk < 0.1%Dimer is difficult to remove in next step.[1]
Loss on Drying Gravimetric< 0.5%Solvent entrapment.[1]
Residual Solvents GC-HSACN < 410 ppmICH Q3C limits.[1]

References

  • Synthesis of Aripiprazole Intermediates

    • Context: Describes the analogous synthesis of 7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one. The chemistry is homologous.[1]

    • Source: Reddy, B. K., et al. "An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole."[1] Asian Journal of Chemistry, 30(4), 834-836 (2018).[1] Link

  • Alkylation of 7-Hydroxyquinolinones

    • Context: General procedure for O-alkylation of quinolinones using haloalkanes and potassium carbonate.[1]

    • Source: U.S. Patent 7,888,362 B2, "Piperazine-Substituted Benzothiophenes for Treatment of Mental Disorders" (Otsuka Pharmaceutical Co., Ltd.).[1] Describes preparation of alkoxy-quinolinone intermediates. Link

  • Impurity Profiling

    • Context: Identification of dimer impurities in Williamson ether synthesis of phenolic heterocycles.[1]

    • Source: Sankhe, et al. "Synthesis and Characterization of Impurities of Cilostazol."[1] International Journal of Pharmaceutical Sciences and Research, 12(4), 2126-2131 (2021).[1] Link

Disclaimer: This protocol is for research and development purposes. All scale-up activities must be accompanied by a specific Process Safety Assessment (PSA) regarding thermal hazards and chemical compatibility.[1]

Sources

Catalysts for synthesizing 7-(3-Chloropropoxy)quinolin-2(1H)-one derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of 7-(3-Chloropropoxy)quinolin-2(1H)-one

Executive Summary

The synthesis of 7-(3-chloropropoxy)quinolin-2(1H)-one is a critical unit operation in the manufacturing of atypical antipsychotics, specifically Brexpiprazole and Aripiprazole analogs. The core challenge lies in the ambident nucleophilicity of the starting material, 7-hydroxyquinolin-2(1H)-one (7-HQ). Without precise catalytic control, the reaction diverges into competitive N-alkylation (impurity) versus the desired O-alkylation.

This guide details two validated protocols: a Standard Solvothermal Method using inorganic bases and an Advanced Phase Transfer Catalysis (PTC) method designed for process intensification and green chemistry compliance.

The Chemoselective Challenge

The starting material, 7-HQ, possesses two nucleophilic sites: the phenolic oxygen at position 7 and the lactam nitrogen at position 1.

  • Target Pathway (O-Alkylation): Yields the ether precursor required for the pharmacophore.

  • Impurity Pathway (N-Alkylation): Yields a stable, difficult-to-remove impurity that lowers potency.

Mechanistic Insight: The regioselectivity is dictated by the "Hard and Soft Acids and Bases" (HSAB) theory and solvent effects. The phenolic oxygen is a harder nucleophile than the lactam nitrogen. However, in highly polar aprotic solvents (like DMF) without specific cation control, N-alkylation rates increase.

Diagram 1: Reaction Pathways & Selectivity

ReactionPathways Start 7-Hydroxyquinolin-2(1H)-one (Starting Material) Inter Ambident Anion (Phenoxide/Lactam) Start->Inter Deprotonation Base Base Catalyst (K2CO3 / NaOH) Base->Inter Target 7-(3-Chloropropoxy)quinolin-2(1H)-one (Target: O-Alkylated) Inter->Target Path A: Kinetic Control (O-Attack) Impurity N-Alkylated Isomer (Critical Impurity) Inter->Impurity Path B: Thermodynamic Drift (N-Attack) Reagent 1-Bromo-3-chloropropane (Electrophile) Reagent->Target Reagent->Impurity

Caption: Mechanistic bifurcation showing the competition between the desired O-alkylation (Path A) and N-alkylation (Path B).

Catalytic Systems & Protocols

Protocol A: The Standard Solvothermal Method ( /DMF)

Best for: Small-scale R&D and initial gram-scale synthesis.

Rationale: Potassium carbonate (


) acts as a mild base that deprotonates the phenolic hydroxyl group (

) without fully deprotonating the less acidic lactam nitrogen (

). DMF provides high solubility for the polar intermediate.

Reagents:

  • 7-Hydroxyquinolin-2(1H)-one (1.0 eq)

  • 1-Bromo-3-chloropropane (1.5 eq) — Excess drives kinetics and prevents dimerization.

  • Potassium Carbonate (2.0 eq) — Anhydrous, milled.

  • Solvent: DMF (Dimethylformamide) or Acetonitrile.[1]

Step-by-Step Methodology:

  • Charge: In a dry 3-neck flask under

    
     atmosphere, dissolve 7-HQ in DMF (10 volumes).
    
  • Activation: Add

    
     in portions at room temperature. Stir for 30 mins to ensure phenoxide formation.
    
  • Alkylation: Add 1-Bromo-3-chloropropane dropwise over 20 minutes.

    • Note: Slow addition prevents localized high concentrations that favor side reactions.

  • Reaction: Heat to 60–70°C for 6–8 hours.

    • Critical Parameter: Do not exceed 80°C; higher temps increase N-alkylation.

  • Quench: Cool to 20°C and pour into ice water (30 volumes). The product precipitates.

  • Isolation: Filter the solid, wash with water to remove inorganic salts, and dry.

Performance Metrics:

Parameter Value
Typical Yield 75% – 82%
O:N Selectivity ~15:1

| Reaction Time | 6–8 Hours |

Protocol B: Phase Transfer Catalysis (PTC) Method

Best for: Industrial scale-up, green chemistry, and cost reduction.

Rationale: Using a Phase Transfer Catalyst (PTC) like Tetrabutylammonium Bromide (TBAB) allows the reaction to occur in a biphasic system (e.g., Water/Toluene or solid/liquid). The quaternary ammonium cation (


) pairs with the phenoxide anion, shuttling it into the organic phase where it reacts rapidly with the alkyl halide. This "ion-pair" shielding effect enhances O-selectivity and allows the use of cheaper, safer solvents.

Reagents:

  • 7-Hydroxyquinolin-2(1H)-one (1.0 eq)

  • 1-Bromo-3-chloropropane (1.3 eq)

  • Potassium Carbonate (2.0 eq)

  • Catalyst: TBAB (0.05 eq / 5 mol%)

  • Solvent: Acetone (reflux) or Toluene/Water mixture.

Diagram 2: PTC Process Workflow

PTCWorkflow cluster_phase1 Phase 1: Solid/Aqueous Interface cluster_phase2 Phase 2: Organic Phase (Reaction Zone) Deprot Base (K2CO3) deprotonates 7-HQ Forms K+ Phenoxide- IonEx Ion Exchange: K+ replaced by Q+ (TBAB) Deprot->IonEx Shuttle Lipophilic Ion Pair (Q+ Phenoxide-) migrates to organic solvent IonEx->Shuttle Phase Transfer Attack SN2 Attack on 1-Bromo-3-chloropropane Shuttle->Attack Regen Catalyst Regeneration (Q+Br-) returns to interface Attack->Regen Product Releases Regen->IonEx Cycle Repeats

Caption: The catalytic cycle of TBAB shuttling the active phenoxide anion into the organic phase for selective reaction.

Step-by-Step Methodology:

  • Suspension: Suspend 7-HQ,

    
    , and TBAB in Acetone (15 volumes).
    
  • Reagent Addition: Add 1-Bromo-3-chloropropane in a single portion.

  • Reflux: Heat the mixture to reflux (~56°C) for 5–7 hours.

    • Advantage:[2][3][4][5] The lower temperature of acetone reflux compared to DMF (70°C) naturally suppresses N-alkylation.

  • Monitoring: Check TLC or HPLC. The reaction is complete when 7-HQ is <1%.

  • Workup: Distill off 80% of the acetone. Add water. The product crystallizes out.[5][6][7]

  • Purification: Recrystallize from Ethanol/Water if necessary to remove trace N-alkylated isomers.

Performance Metrics:

Parameter Value
Typical Yield 85% – 92%
O:N Selectivity >25:1
Reaction Time 5–7 Hours

| Green Score | High (Avoids DMF) |

Analytical Verification (Self-Validating System)

To ensure the protocol is working, you must validate the regiochemistry. Do not rely solely on retention time.

1. NMR Distinction (Critical Check):

  • O-Alkylation (Target): The methylene protons adjacent to the oxygen (

    
    ) typically appear as a triplet around 4.1 – 4.2 ppm  in 
    
    
    
    -NMR.
  • N-Alkylation (Impurity): The methylene protons attached to the nitrogen (

    
    ) appear further downfield, typically around 4.3 – 4.5 ppm . Furthermore, 2D NMR (HMBC) will show a correlation between the 
    
    
    
    protons and the Carbonyl carbon (C-2) only in the N-alkylated product.

2. HPLC Monitoring:

  • Use a C18 column with a water/acetonitrile gradient. The polar 7-HQ elutes first, followed by the O-alkylated product. The N-alkylated impurity is generally more lipophilic and elutes later than the O-product (depending on specific gradient conditions).

References

  • Otsuka Pharmaceutical Co., Ltd. (2006). Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof.[1][5][7][8] US Patent Application US20060079690A1.[5] Link

  • BenchChem. (2025).[8][9] The Synthetic Pathway of Aripiprazole: A Technical Guide for Pharmaceutical Researchers.Link

  • Mao, Y., et al. (2014).[10] A New and Practical Synthesis of 7-(3-Chloropropoxy)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile. Heterocycles, 89(8).[10] Link

  • LaPlante, S. R., et al. (2013).[11] N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[11] Bioorganic & Medicinal Chemistry Letters, 23(16).[11] Link

  • Makosza, M. (2000). Phase Transfer Catalysis in Pharmaceutical Industry.[3] Polish Pharmaceutical Society. Link

Sources

The Strategic Application of 7-(3-Chloropropoxy)quinolin-2(1H)-one in the Synthesis of Brexpiprazole: A Detailed Guide for Pharmaceutical Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of the key intermediate, 7-(3-Chloropropoxy)quinolin-2(1H)-one, in the synthesis of the atypical antipsychotic drug, Brexpiprazole. Brexpiprazole, a serotonin-dopamine activity modulator, is a cornerstone in the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder.[1][2] This document elucidates the synthetic pathway, provides detailed experimental protocols, and discusses the critical role of 7-(3-Chloropropoxy)quinolin-2(1H)-one in achieving an efficient and scalable synthesis of Brexpiprazole.

Introduction: The Significance of Brexpiprazole and its Synthesis

Brexpiprazole (marketed as Rexulti®) is a second-generation antipsychotic agent characterized by its partial agonist activity at dopamine D₂ and serotonin 5-HT₁ₐ receptors, and antagonist activity at serotonin 5-HT₂ₐ receptors.[1] This unique pharmacological profile contributes to its efficacy and tolerability in managing complex neuropsychiatric disorders. The chemical structure of Brexpiprazole, 7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2(1H)-one, necessitates a multi-step synthesis.[3][4] A critical disconnection in its retrosynthetic analysis reveals the importance of two key building blocks: the 1-(benzo[b]thiophen-4-yl)piperazine moiety and a suitably functionalized quinolin-2(1H)-one core.

The focus of this application note is the strategic implementation of 7-(3-Chloropropoxy)quinolin-2(1H)-one as a pivotal intermediate. This intermediate provides a reactive electrophilic handle for the crucial coupling reaction with the nucleophilic piperazine derivative, ultimately forming the ether linkage present in the final Brexpiprazole molecule. The choice of a 3-chloropropoxy chain offers a balance of reactivity and stability, facilitating a high-yielding and clean conversion.

Synthetic Strategy Overview: A Convergent Approach

The synthesis of Brexpiprazole employing 7-(3-Chloropropoxy)quinolin-2(1H)-one follows a convergent strategy. This approach involves the separate synthesis of two key fragments, which are then combined in the final steps. This methodology is often preferred in pharmaceutical manufacturing as it allows for the optimization of individual reaction steps and facilitates the purification of intermediates, leading to a higher overall yield and purity of the active pharmaceutical ingredient (API).

The overall synthetic workflow can be visualized as follows:

G cluster_0 Synthesis of Quinolinone Intermediate cluster_1 Synthesis of Piperazine Moiety cluster_2 Final Coupling and Product Formation 7-Hydroxyquinolin-2(1H)-one 7-Hydroxyquinolin-2(1H)-one Alkylation Alkylation 7-Hydroxyquinolin-2(1H)-one->Alkylation 1-Bromo-3-chloropropane, Base 7-(3-Chloropropoxy)quinolin-2(1H)-one 7-(3-Chloropropoxy)quinolin-2(1H)-one Alkylation->7-(3-Chloropropoxy)quinolin-2(1H)-one Coupling Reaction Coupling Reaction 7-(3-Chloropropoxy)quinolin-2(1H)-one->Coupling Reaction 1-(Benzo[b]thiophen-4-yl)piperazine 1-(Benzo[b]thiophen-4-yl)piperazine 1-(Benzo[b]thiophen-4-yl)piperazine->Coupling Reaction Base, Solvent Brexpiprazole Brexpiprazole Coupling Reaction->Brexpiprazole G 7-(3-Chloropropoxy)quinolin-2(1H)-one 7-(3-Chloropropoxy)quinolin-2(1H)-one 7-(3-Iodopropoxy)quinolin-2(1H)-one 7-(3-Iodopropoxy)quinolin-2(1H)-one 7-(3-Chloropropoxy)quinolin-2(1H)-one->7-(3-Iodopropoxy)quinolin-2(1H)-one I⁻ (from NaI) -Cl⁻ NaI NaI Brexpiprazole Brexpiprazole 7-(3-Iodopropoxy)quinolin-2(1H)-one->Brexpiprazole Piperazine -I⁻ 1-(Benzo[b]thiophen-4-yl)piperazine 1-(Benzo[b]thiophen-4-yl)piperazine 1-(Benzo[b]thiophen-4-yl)piperazine->Brexpiprazole

Sources

Application Note: Microwave-Assisted Synthesis of 7-Alkoxyquinolin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

For drug development professionals and synthetic chemists, the 7-alkoxyquinolin-2(1H)-one scaffold represents a highly privileged pharmacophore, serving as the structural backbone for blockbuster atypical antipsychotics such as Aripiprazole and Brexpiprazole. Traditional batch synthesis of these derivatives is notoriously plagued by prolonged reaction times (often exceeding 12–24 hours), suboptimal yields, and the requisite use of toxic, high-boiling solvents like Dimethylformamide (DMF) or Acetonitrile.

This application note details a paradigm shift in synthesizing these derivatives using Microwave-Assisted Organic Synthesis (MAOS) combined with Phase Transfer Catalysis (PTC) under solvent-free conditions. By leveraging dielectric heating, this methodology collapses reaction times from hours to minutes, routinely achieving yields exceeding 85% while adhering to green chemistry principles.

Pharmacological Context & Scaffold Significance

The 7-alkoxyquinolin-2(1H)-one moiety is not merely a structural placeholder; it actively participates in target binding. In neuroleptic agents, the quinolinone core mimics the catechol ring of endogenous dopamine [1]. The 7-alkoxy chain (typically a butoxy or propoxy linker) acts as a flexible spacer, allowing the terminal arylpiperazine group to anchor deep within the hydrophobic pockets of dopamine


 and serotonin 

receptors.

Synthesizing this scaffold requires precision. The critical step is the


 O-alkylation of the 7-hydroxyquinolin-2(1H)-one precursor. Because the 7-hydroxyl group's nucleophilicity is attenuated by the electron-withdrawing nature of the conjugated quinolinone system, overcoming the activation energy barrier conventionally requires harsh, prolonged heating—conditions that often lead to thermal degradation or unwanted N-alkylation side products.

Mechanistic Causality: Dielectric Heating and Phase Transfer Synergy

Why abandon conventional conductive heating for microwave irradiation? The causality lies in the fundamental physics of energy transfer.

Conventional heating relies on thermal conductivity, transferring heat from the reactor walls inward. This creates temperature gradients and localized thermal stress, degrading sensitive piperazine intermediates. MAOS , conversely, utilizes dielectric heating . Microwave energy (typically at 2.45 GHz) directly couples with the dipole moments of the reactants and the phase transfer catalyst. This causes rapid molecular friction and uniform volumetric heating, instantaneously supplying the activation energy required for the


 displacement without overheating the bulk matrix [2].

To execute this solvent-free, we introduce Tetrabutylammonium bromide (TBAB) as a Phase Transfer Catalyst. In a solid-state or semi-melt reaction, TBAB facilitates the transfer of the deprotonated 7-quinolinoxide anion into a reactive ion pair complex, drastically increasing the collision frequency with the alkyl halide[3].

Mechanism MAOS Microwave Irradiation (100W) Dielectric Dielectric Heating (Rapid localized energy) MAOS->Dielectric PTC Phase Transfer Catalyst (TBAB) Solubility Enhanced Interfacial Reactivity (Solid-Liquid phase transfer) PTC->Solubility Activation Overcomes SN2 Activation Barrier Dielectric->Activation Solubility->Activation Result High Yield O-Alkylation (>80% in minutes) Activation->Result

Fig 1. Synergistic logical relationship between MAOS and PTC in overcoming reaction barriers.

Quantitative Modality Comparison

The empirical advantages of transitioning from conventional batch synthesis to MAOS are stark. Table 1 summarizes the performance metrics for the synthesis of a standard 7-alkoxyquinolin-2(1H)-one derivative (e.g., Aripiprazole) [2][4].

ParameterConventional Batch SynthesisMicrowave-Assisted (Solvent-Free)
Reaction Time 12 – 24 Hours2 – 5 Minutes
Average Yield 45% – 60%81% – 90%
Solvent Requirement Acetonitrile, DMF, or TolueneNone (Solvent-Free) or Water
Catalyst System NaI / KI (Often inefficient)TBAB (Highly efficient PTC)
Base Selection Triethylamine / NaOH

(Mild, prevents degradation)
Impurity Profile High (N-alkylation, thermal breakdown)Low (High regioselectivity for O-alkylation)

Self-Validating Experimental Protocol

This protocol describes the one-pot, solvent-free microwave synthesis of a 7-alkoxyquinolin-2(1H)-one derivative (using 1,4-dibromobutane and 1-(2,3-dichlorophenyl)piperazine as representative reagents). Every step is designed as a self-validating system to ensure absolute reproducibility.

Workflow A 7-Hydroxyquinolin-2(1H)-one C 7-(4-Bromobutoxy)quinolin-2(1H)-one A->C MW (100W), K2CO3 TBAB, 2 min B 1,4-Dibromobutane B->C E 7-Alkoxyquinolin-2(1H)-one (Target Derivative) C->E MW (100W) Solvent-free, 3 min D Arylpiperazine D->E

Fig 2. Microwave-assisted synthetic workflow for 7-alkoxyquinolin-2(1H)-one derivatives.
Phase 1: Preparation & Solid-State Mixing

The causality of this step is to maximize surface area. In solvent-free MAOS, the absence of a liquid medium means reaction kinetics are strictly governed by particle-to-particle contact.

  • Charge an agate mortar with 1.0 mmol of 7-hydroxyquinolin-2(1H)-one [3], 3.0 mmol of anhydrous Potassium Carbonate (

    
    ), and 0.1 mmol of TBAB.
    
  • Triturate the mixture thoroughly for 2 minutes until a fine, homogenous powder is achieved.

  • Transfer the powder to a 10 mL microwave-safe quartz or heavy-walled glass vial equipped with a magnetic stir bar.

  • Add 1.1 mmol of 1,4-dibromobutane and 1.0 mmol of the target arylpiperazine directly to the powder.

  • Validation Checkpoint 1: Visually inspect the mixture. It should appear as a uniform, slightly damp paste. If distinct pools of liquid are visible, the trituration was insufficient, which will lead to microwave "hot spots" and localized charring.

Phase 2: Microwave Irradiation & In-Process Control

We utilize a low power setting (100W) to prevent the reaction temperature from exceeding 120°C, which would otherwise trigger the thermal decomposition of the piperazine ring.

  • Place the unsealed vial into a monomode microwave reactor.

  • Irradiate the mixture at 100 W. Program the reactor to pulse the irradiation: 1 minute ON, 30 seconds OFF. Repeat for a total irradiation time of 3 to 5 minutes.

  • Validation Checkpoint 2 (In-Process TLC): After 3 minutes of total irradiation, extract a micro-aliquot (approx. 1 mg) and dissolve it in 0.5 mL of Ethyl Acetate. Spot against the starting 7-hydroxyquinolin-2(1H)-one on a silica gel TLC plate (Eluent: EtOAc/Hexane 1:1). The starting material (lower

    
    , highly polar) must be completely absent, replaced by a single, higher 
    
    
    
    spot fluorescent under 254 nm UV light. If the starting material persists, irradiate for 1 additional minute.
Phase 3: Isolation & Validation

Because the reaction is solvent-free, isolation relies on the differential solubility of the organic product versus the inorganic salts and PTC.

  • Allow the vial to cool to room temperature. The mixture will have hardened into a solid mass.

  • Quench the reaction by adding 10 mL of ice-cold distilled water. Stir vigorously for 5 minutes. The water dissolves the

    
    , generated KBr, and TBAB, leaving the highly hydrophobic 7-alkoxyquinolin-2(1H)-one derivative as a precipitate.
    
  • Filter the precipitate under a vacuum and wash with an additional 10 mL of cold water.

  • Recrystallize the crude product from hot isopropanol.

  • Validation Checkpoint 3: Perform a melting point analysis. For Aripiprazole analogs, a sharp melting point (e.g., 139–140°C) validates the absence of unreacted piperazine and confirms high regioselectivity (lack of N-alkylated quinolinone byproducts). Confirm final purity via HPLC (>98% required for pharmacological screening).

References

  • Shaabani, A., Soleimani, E., & Mofakham, H. (2007). Microwave-Assisted Synthesis of the Quinolin-2(1H)-One Derivatives. Letters in Organic Chemistry, 4(7).[Link]

  • Kowalczyk, P., et al. (2018). Solvent-free microwave-assisted synthesis of aripiprazole. Current Chemistry Letters.[Link]

  • Reddy, T. R., et al. (2018). An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole. Asian Journal of Chemistry, 30(4).[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 7-(3-Chloropropoxy)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling and optimizing the synthesis of 7-(3-chloropropoxy)quinolin-2(1H)-one. This molecule is a critical structural motif and intermediate in the development of atypical antipsychotics and serotonergic/dopaminergic modulators[1].

The primary synthetic route relies on a Williamson ether synthesis between 7-hydroxyquinolin-2(1H)-one and 1-bromo-3-chloropropane[2]. While conceptually straightforward, this transformation is notoriously plagued by competing side reactions. This guide provides field-proven troubleshooting strategies, mechanistic causality, and a self-validating experimental protocol to maximize your O-alkylation yield.

Part 1: Mechanistic Overview & Reaction Pathways

The core challenge in this synthesis stems from the ambident nature of the 7-hydroxyquinolin-2(1H)-one anion and the dielectrophilic nature of 1-bromo-3-chloropropane. Controlling the regioselectivity (O- vs. N-alkylation) and preventing over-alkylation (dimerization) requires precise tuning of the dielectric environment and base strength[3].

ReactionPathways SM1 7-Hydroxyquinolin-2(1H)-one (Ambident Nucleophile) Cond Base (e.g., K2CO3 or NaOH) Solvent / PTC SM1->Cond SM2 1-Bromo-3-chloropropane (Dielectrophile) SM2->Cond Desired Desired O-Alkylation: 7-(3-Chloropropoxy)quinolin-2(1H)-one Cond->Desired Mild Base / PTC (O-selective) N_Alk Undesired N-Alkylation: 1-(3-Chloropropyl)-7-hydroxyquinolin-2(1H)-one Cond->N_Alk Strong Base / DMF (High Temp) Dimer Undesired Dimerization: 1,3-bis(2-oxo-1,2-dihydroquinolin-7-yloxy)propane Cond->Dimer Stoichiometric Halide (Excess SM1) Elim Undesired Elimination: Allyl Chloride + SM Cond->Elim Excess Strong Base Desired->Dimer + SM1 (Over-reaction)

Reaction pathways for 7-hydroxyquinolin-2(1H)-one alkylation showing desired and undesired routes.

Part 2: Troubleshooting FAQs

Q1: Why am I seeing a high percentage of dimer impurity in my HPLC trace?

Causality: The dielectrophile 1-bromo-3-chloropropane possesses two leaving groups. While the bromide is displaced rapidly (


 of HBr ≈ -9), the resulting alkyl chloride is less reactive but can still undergo a second 

displacement if the local concentration of the phenoxide anion is too high. This dimerization is a well-documented bottleneck in the synthesis of homologous aripiprazole intermediates[4]. Solution: Maintain a strict 2.5 to 3.0 molar excess of 1-bromo-3-chloropropane. More importantly, implement a "reverse addition" protocol: dissolve the 7-hydroxyquinolin-2(1H)-one and base, then add this mixture dropwise to the alkyl halide. This ensures the dielectrophile is always in massive excess at the reaction interface, kinetically favoring mono-alkylation.
Q2: How do I minimize N-alkylation in favor of O-alkylation?

Causality: 7-hydroxyquinolin-2(1H)-one is an ambident nucleophile containing a phenolic OH (


 ~9.5) and a lactam NH (

~15). Deprotonation yields a charge-delocalized anion. According to Kornblum's rules for ambident anions, highly polar aprotic solvents (like DMF or DMSO) strongly solvate the counter-cation, leaving a "naked" anion that reacts at the more electronegative nitrogen atom under kinetic control[3]. Solution: Shift to a Phase Transfer Catalysis (PTC) system. Using a biphasic aqueous/organic system (e.g., Water/Toluene) with Tetrabutylammonium bromide (TBAB) tightly pairs the bulky ammonium cation with the phenoxide oxygen. This loose ion pair sterically hinders the nitrogen and drives the reaction almost exclusively toward the O-alkylated product[4].
Q3: The reaction stalls at 70% conversion. Adding more base doesn't help. Why?

Causality: In solid-liquid heterogeneous systems (e.g., solid


 in Acetonitrile), the surface of the base becomes passivated by the deposition of insoluble potassium halide salts (KBr/KCl) generated during the reaction, halting the deprotonation equilibrium.
Solution:  Introduce a catalytic amount of Sodium Iodide (NaI, 0.1 eq). This facilitates an in-situ Finkelstein reaction, continuously converting the less reactive alkyl chloride intermediate into a highly reactive alkyl iodide. Additionally, ensure vigorous mechanical stirring (>400 rpm) to continuously shear passivating salt layers off the solid base.

Part 3: Quantitative Condition Screening

The following table summarizes the impact of different reaction environments on yield and regioselectivity. The data clearly demonstrates the superiority of the biphasic PTC method for maximizing O-alkylation.

ConditionBase (eq)SolventAdditiveYield (%)O-Alkylation (%)N-Alkylation (%)Dimer (%)
1

(1.5)
DMFNone62.082.58.09.5
2

(1.5)
MeCNNone76.591.02.56.5
3

(1.5)
MeCNNaI (0.1 eq)88.094.51.54.0
4 (Optimized) NaOH (aq) Toluene TBAB (0.05 eq) 95.5 98.2 < 0.5 1.3

Part 4: Optimized Experimental Protocol (PTC Method)

This protocol utilizes a biphasic Phase Transfer Catalysis (PTC) methodology, adapted from industrial standards for quinolinone alkylation[4]. It is designed as a self-validating system : the successful formation of the phenoxide and its transfer into the organic phase is visually confirmed by the dissolution of the starting suspension.

Step 1: Reactor Charging To a clean, dry 1L jacketed reactor equipped with a mechanical stirrer and reflux condenser, charge 7-hydroxyquinolin-2(1H)-one (100 g, 0.62 mol, 1.0 eq) and Toluene (500 mL). The mixture will appear as a thick slurry.

Step 2: Reagent Addition Add 1-bromo-3-chloropropane (293 g, 1.86 mol, 3.0 eq) and Tetrabutylammonium bromide (TBAB) (10 g, 0.03 mol, 0.05 eq) to the suspension.

Step 3: Base Addition & Self-Validation Prepare a solution of NaOH (29.8 g, 0.74 mol, 1.2 eq) in Deionized Water (150 mL). Begin mechanical stirring at 400 rpm. Add the aqueous NaOH solution dropwise over 30 minutes. Validation Check: As the base is added, the solid suspension will gradually dissolve. The aqueous NaOH deprotonates the phenol, and the TBAB shuttles the highly soluble ammonium-phenoxide ion pair into the toluene layer.

Step 4: Reaction Execution Heat the biphasic mixture to 80°C for 6 hours. Monitor the organic layer via HPLC until the starting material is < 1%.

Step 5: Phase Separation & Workup Cool the reactor to room temperature (20-25°C). Halt stirring and allow the phases to separate for 15 minutes. Decant and discard the bottom aqueous layer. Wash the upper organic layer with Deionized Water (2 x 200 mL) to remove residual PTC and inorganic salts.

Step 6: Isolation Concentrate the toluene layer under reduced pressure to approximately 150 mL. Slowly charge Heptane (300 mL) to the reactor to precipitate the product. Filter the resulting white-to-off-white crystals, wash with cold heptane (50 mL), and dry under vacuum at 50°C to constant weight.

Part 5: References

  • [4] Title: WO2007118923A1 - A process for the preparation of aripiprazole and intermediates thereof | Source: Google Patents | URL:

  • [1] Title: Aripiprazole | CID 60795 | Source: PubChem - NIH | URL: [Link]

  • [2] Title: Design, synthesis, and in silico-in vitro antimalarial evaluation of 1,2,3-triazole-linked dihydropyrimidinone quinoline hybrids | Source: University of Pretoria | URL:[Link]

  • [3] Title: Solvation as a Factor in the Alkylation of Ambident Anions: The Importance of the Dielectric Factor | Source: Journal of the American Chemical Society | URL:[Link]

Sources

Technical Support Center: Troubleshooting Quinolinone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing N-Alkylation Side Products in 2-Quinolinones

Overview The alkylation of 2-quinolinones (and related 2-pyridones) is a notoriously challenging transformation in heterocyclic chemistry and drug development. Because the deprotonated lactam acts as an ambident nucleophile, reactions often yield a mixture of O-alkylated and N-alkylated products. This guide provides mechanistic insights, quantitative data, and self-validating protocols to help you suppress the unwanted N-alkylation pathway and selectively isolate the O-alkylated target.

Frequently Asked Questions (FAQs)

Q1: Why does my standard alkylation reaction yield predominantly the N-alkylated side product? A: The 2-quinolinone anion is an ambident nucleophile with electron density distributed across both the nitrogen and oxygen atoms. The selectivity between these two sites is governed by the competition between thermodynamics and kinetics, which can be rationalized using the Hard-Soft Acid-Base (HSAB) theory [1].

  • Thermodynamics: N-alkylation is thermodynamically favored because the resulting lactam structure (with a strong C=O double bond) is more stable than the lactim ether (O-alkylated) form [1].

  • HSAB Theory: The oxygen atom is a "hard" nucleophilic center, while the nitrogen atom is "softer." Standard conditions (e.g., K₂CO₃ in polar aprotic solvents like DMF with soft electrophiles like alkyl iodides) leave the anion highly reactive and "naked," driving the reaction toward the softer nitrogen atom to form the thermodynamic N-alkyl product[2].

Q2: How can I manipulate the reaction conditions to force O-alkylation? A: You must shift the reaction to kinetic control by exploiting the "Silver Effect" (often referred to as the Tieckelmann method). By using silver salts (e.g., Ag₂CO₃) in non-polar solvents (like toluene or benzene), the silver cation strongly coordinates to the leaving group (halide) of the alkylating agent [3]. This coordination pulls electron density away from the electrophilic carbon, creating a harder, more Sₙ1-like transition state. According to HSAB principles, this "hard" carbocation-like species preferentially reacts with the "hard" oxygen atom, minimizing N-alkylation[2].

Q3: Stoichiometric silver is too expensive for my scale-up. Are there modern, metal-catalyzed alternatives? A: Yes. Recent advancements have demonstrated that palladium catalysis can achieve unprecedented chemoselective O-benzylation without the need for stoichiometric silver salts . Using XantPhosPdCl2 as a precatalyst generates an electrophilic phosphine mono-oxide Pd(II) η¹-benzyl complex. This intermediate acts as a highly selective "hard" electrophile that promotes O-alkylation while effectively outcompeting the background uncatalyzed N-alkylation pathway [4].

Quantitative Data Summary

The table below summarizes how different parameters influence the chemoselectivity of 2-quinolinone alkylation.

Reaction ConditionsReagents & SolventElectrophile TypeTypical O:N SelectivityMechanistic Driver
Standard Alkali K₂CO₃, DMFAlkyl Iodide (Soft)< 5:95Thermodynamic control; Soft-Soft interaction
Silver-Mediated Ag₂CO₃, TolueneAlkyl Bromide> 90:10Hard-Hard interaction; Ag⁺ coordinates leaving group
Pd-Catalyzed XantPhosPdCl₂, K₂CO₃, DioxaneBenzyl Bromide> 95:5Electrophilic Pd(II) η¹-benzyl complex
Mitsunobu PPh₃, DIAD, THFPrimary AlcoholVariableHard alkoxyphosphonium intermediate
Experimental Troubleshooting Protocols
Protocol 1: Silver Carbonate Mediated O-Alkylation

Use this protocol for diverse alkyl halides when transition-metal catalysis is not viable.

  • Preparation: Suspend the 2-quinolinone substrate (1.0 equiv) in anhydrous toluene (0.2 M).

    • Causality: Non-polar solvents are critical. They maintain the silver salt as a tight ion pair, preventing the formation of a "naked" ambident anion that would otherwise default to N-alkylation.

  • Base Addition: Add Ag₂CO₃ (1.5 – 2.0 equiv). Stir the slurry at room temperature for 15 minutes in the dark.

    • Causality: The dark environment prevents the photochemical degradation of the silver salts, ensuring the Ag⁺ ions remain available to coordinate with the incoming electrophile.

  • Electrophile Addition: Add the alkyl bromide (1.2 equiv) dropwise.

    • Causality: Bromides are strictly preferred over iodides. Ag⁺ has a high affinity for bromide, which maximizes the Sₙ1-like character of the transition state and drives O-selectivity.

  • Reaction & Validation: Stir at 50 °C for 12–24 hours.

    • Self-Validation Checkpoint: Before quenching, analyze a micro-aliquot via TLC (Hexanes:EtOAc). The desired O-alkylated product typically exhibits a higher R_f value (less polar) than the N-alkylated lactam. Confirm the chemoselectivity via crude ¹H-NMR; the O-CH₂ protons resonate further downfield (typically 4.0–4.5 ppm) compared to the N-CH₂ protons.

  • Workup: Filter the mixture through a pad of Celite to remove the spent silver salts. Wash the pad thoroughly with EtOAc, concentrate the filtrate, and purify via flash chromatography.

Protocol 2: Palladium-Catalyzed Chemoselective O-Benzylation

Use this protocol for scalable, silver-free benzylation of 2-quinolinones.

  • Catalyst Activation: In an oven-dried vial under an inert atmosphere, combine the 2-quinolinone (1.0 equiv), finely milled anhydrous K₂CO₃ (2.0 equiv), and XantPhosPdCl2 (1.0 – 2.5 mol%).

    • Causality:XantPhosPdCl2 serves as the specific precatalyst required to form the critical electrophilic phosphine mono-oxide Pd(II) complex that dictates O-selectivity .

  • Solvent & Electrophile: Add anhydrous 1,4-dioxane (0.1 M) followed by the benzyl bromide (1.2 equiv).

    • Causality: Dioxane provides the exact polarity needed to support the catalytic cycle without accelerating the background, uncatalyzed N-alkylation pathway.

  • Reaction & Validation: Stir at 80 °C for 16 hours.

    • Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. The O:N ratio should exceed 95:5. If significant N-alkylation is observed, verify the anhydrous nature of your K₂CO₃. Trace moisture increases the solubility of the ambident anion, driving background N-alkylation before the palladium cycle can intercept it.

  • Workup: Dilute with EtOAc, wash sequentially with water and brine, dry over Na₂SO₄, concentrate, and purify.

Mechanistic Pathway Visualization

G Anion 2-Quinolinone Anion (Ambident Nucleophile) N_Alk N-Alkylation (Thermodynamic Product) Anion->N_Alk Soft Electrophiles (R-I) Alkali Bases (K2CO3) Polar Solvents (DMF) O_Alk O-Alkylation (Kinetic / Hard Product) Anion->O_Alk Hard Electrophiles (R-OTf) Silver Salts (Ag2CO3) Non-polar Solvents Anion->O_Alk Pd-Catalysis (XantPhosPdCl2)

Divergent N- vs O-alkylation pathways of ambident 2-quinolinone anions.

References
  • Breugst, M. et al. "Ambident Reactivities of Pyridone Anions." Journal of the American Chemical Society.[Link]

  • Cadena, M. et al. "Pd-Catalyzed Chemoselective O-Benzylation of Ambident 2-Quinolinone Nucleophiles." ACS Catalysis.[Link]

Sources

Removing unreacted 1-bromo-3-chloropropane from quinolinone mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Unreacted 1-Bromo-3-Chloropropane (BCP) Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Strategic Overview

You are likely synthesizing intermediates for antipsychotic pharmacophores (e.g., Aripiprazole, Brexpiprazole) via the O-alkylation or N-alkylation of quinolinone derivatives. To drive this reaction to completion and prevent dimer formation (bis-alkylation), 1-bromo-3-chloropropane (BCP) is often used in excess (1.5 to 3.0 equivalents).

The Challenge: BCP is a dense (


), high-boiling liquid (

) that is lipophilic (

). It shares solubility characteristics with many alkylated quinolinones, making simple solvent washes ineffective.

The Solution Architecture: We will address this using three distinct modules based on your scale and product stability.

MethodBest ForPrinciple
1. Vacuum Distillation Large Scale (>50g), Thermally Stable ProductsBoiling Point Differential
2. Chemical Scavenging Medium Scale, High Purity RequirementsChemoselective Derivatization
3. Anti-Solvent Crystallization Solid Products, Thermally SensitiveSolubility Differential

Module 1: Vacuum Distillation (Bulk Removal)

Recommended for initial bulk removal on scales >50g.

Logic: BCP has a boiling point of


 at atmospheric pressure. Most quinolinone derivatives are solids or oils with boiling points 

. By reducing pressure, we can remove BCP at temperatures that do not degrade the quinolinone core.
Protocol
  • Setup: Equip the reaction flask with a short-path distillation head or a Kugelrohr apparatus. A standard rotary evaporator is often insufficient unless equipped with a high-vacuum oil pump.

  • Vacuum Application: Apply high vacuum (

    
    ).
    
    • Note: At

      
      , the boiling point of BCP drops to approximately 
      
      
      
      .
  • Heating: Gradually heat the oil bath to

    
    .
    
    • Caution: Do not exceed

      
       initially to prevent product decomposition or "bumping."
      
  • Monitoring: Distill until the distillate flow ceases.

  • Validation: Check

    
     NMR of the residue. Look for the disappearance of the triplet at 
    
    
    
    (corresponding to
    
    
    of BCP).

Module 2: Chemical Scavenging (The "Clean" Workup)

Recommended for difficult separations where distillation fails or trace BCP remains.

Logic: If physical separation fails, use chemistry. We react the hydrophobic BCP with a highly polar secondary amine (e.g., morpholine or piperazine) to form a water-soluble quaternary ammonium salt or a polar tertiary amine. This pulls the BCP-derivative into the aqueous layer during extraction, leaving the pure product in the organic layer [1].

Workflow Diagram

ScavengingLogic Mix Reaction Mixture (Product + Excess BCP) AddAmine Add Scavenger (Morpholine/Diethylamine) Mix->AddAmine Heat Heat to 50-60°C (1-2 Hours) AddAmine->Heat Reaction BCP converts to Polar Ammonium Salt Heat->Reaction Wash Acidic Aqueous Wash (1M HCl) Reaction->Wash Result Aqueous Layer: Scavenged BCP Salt Organic Layer: Pure Quinolinone Wash->Result

Figure 1: Chemical scavenging workflow converting lipophilic BCP into a hydrophilic salt for aqueous removal.

Protocol
  • Reagent Addition: To the reaction mixture (in solvent like Acetonitrile or DMF), add

    
     equivalents (relative to the remaining BCP) of morpholine  or diethylamine .
    
  • Reaction: Heat the mixture to

    
     for 1–2 hours.
    
    • Mechanism:[1][2] The amine performs a nucleophilic attack on the alkyl halide (BCP), displacing the halide.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Crucial Step: Wash with 1M HCl or 10% Citric Acid .

    • Why? The acid protonates the excess scavenger amine and the newly formed BCP-amine adduct, forcing them into the aqueous layer.

  • Separation: Collect the organic layer, dry over

    
    , and concentrate.
    

Module 3: Anti-Solvent Crystallization

Recommended for solid products (e.g., 7-(4-chlorobutoxy)quinolin-2(1H)-one).

Logic: Quinolinone ethers are often highly crystalline solids, whereas BCP is an oil. By selecting a solvent system where the product is insoluble but BCP is soluble, we can filter off the impurity.

Protocol
  • Dissolution: Dissolve the crude mixture in a minimal amount of hot solvent (e.g., Acetone or Methanol).

  • Precipitation: Slowly add an anti-solvent (typically Water or Cold Hexane ) while stirring.

    • Ratio: Start with 1:1 Solvent:Anti-solvent.

  • Aging: Cool the mixture to

    
     and stir for 1 hour.
    
  • Filtration: Filter the solid.

  • Wash: Wash the filter cake with a cold mixture of the solvent/anti-solvent (e.g., 10% Methanol in Water).

    • Outcome: BCP remains in the mother liquor (filtrate); Product stays on the filter.

Decision Matrix

Use this flow to determine the correct module for your specific situation.

DecisionTree Start Start: Excess BCP Present IsSolid Is the Product a Solid? Start->IsSolid Scale Scale > 50g? IsSolid->Scale No (Oil) Method3 Use Module 3: Crystallization IsSolid->Method3 Yes Thermal Thermally Stable? Scale->Thermal Yes Method2 Use Module 2: Chemical Scavenging Scale->Method2 No Method1 Use Module 1: Vacuum Distillation Thermal->Method1 Yes Thermal->Method2 No

Figure 2: Decision matrix for selecting the optimal BCP removal strategy.

Troubleshooting & FAQ

Q: I tried distillation, but my product "oiled out" and trapped the BCP. What happened? A: This occurs if the vacuum is applied too quickly while the product is still in solution with a high-boiling solvent (like DMF).

  • Fix: Ensure all reaction solvents (DMF/DMSO) are removed first. If the product is an oil, use Module 2 (Scavenging) . The chemical modification of BCP changes its polarity drastically, preventing it from getting trapped in the product oil.

Q: During the aqueous wash (Module 2), I formed a terrible emulsion. A: Alkylated quinolinones can act as surfactants.

  • Fix:

    • Add Brine (Saturated NaCl) to the aqueous layer to increase ionic strength.[3]

    • Filter the biphasic mixture through a pad of Celite ; solid particulates often stabilize emulsions.

    • Avoid vigorous shaking; use gentle inversion.

Q: Can I use Silica Gel Chromatography? A: Yes, but it is resource-intensive for removing bulk BCP.

  • TLC Data: In 20% EtOAc/Hexane, BCP usually has an

    
    , while quinolinones are more polar (
    
    
    
    ).
  • Strategy: If you must column, flush with 100% Hexanes (or Heptane) first to elute the BCP, then switch to your polar solvent system to elute the product.

Q: Is BCP toxic? A: Yes. It is an alkylating agent and a potential carcinogen/mutagen. It is also a lachrymator (tear gas effect) [2].

  • Safety: All rotary evaporation and distillation exhaust must be vented into a fume hood. Treat all distillate as hazardous halogenated waste.

References

  • Wipf, P. (2004).[4] Strategies in Organic Synthesis: Polymer Supported Scavengers. University of Pittsburgh Center for Chemical Methodologies.[4]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8006, 1-Bromo-3-chloropropane.

  • Otsuka Pharmaceutical Co Ltd. (2006). Process for preparing 7-(4-chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone. U.S. Patent Application US20070149782A1.

Sources

Reducing dimer formation during 7-(3-Chloropropoxy)quinolin-2(1H)-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Dimer Formation in 7-(3-Chloropropoxy)quinolin-2(1H)-one Synthesis

Welcome to the Process Chemistry Support Hub. As a Senior Application Scientist, one of the most frequent escalations I receive involves the O-alkylation of 7-hydroxyquinolin-2(1H)-one. This reaction is a critical node in the synthesis of several active pharmaceutical ingredients (APIs). While the theoretical substitution seems straightforward, the reality of working with dihaloalkanes like 1-bromo-3-chloropropane introduces a severe competing side reaction: the formation of the bis-alkylated dimer, 1,3-bis(2-oxo-1,2-dihydroquinolin-7-yloxy)propane.

This guide provides a deep mechanistic dive, actionable FAQs, and self-validating experimental protocols to help you suppress dimer formation to <2.0%.

Mechanistic Insight: The Dimerization Pathway

To solve the dimerization issue, we must first understand the kinetic landscape of the reaction. The alkylating agent possesses two distinct leaving groups. The C-Br bond is highly polarizable and has a lower bond dissociation energy, making it the kinetically favored site for the initial nucleophilic attack by the phenoxide.

However, the resulting monomer, 7-(3-chloropropoxy)quinolin-2(1H)-one, is an alkyl chloride. If the reaction is pushed thermodynamically (excessive heat) or if there is an uncontrolled excess of the phenoxide nucleophile, a secondary S_N2 displacement occurs. The phenoxide attacks the newly formed alkyl chloride, bridging two quinolinone core structures and forming the dreaded dimer.

DimerPathway HQ 7-Hydroxyquinolin-2(1H)-one (Nucleophile) Target 7-(3-Chloropropoxy)quinolin-2(1H)-one (Target Monomer) HQ->Target Base, 60-80°C Fast: Br⁻ leaving group BCP 1-Bromo-3-chloropropane (Electrophile) BCP->Target Dimer 1,3-bis(2-oxo-1,2-dihydroquinolin-7-yloxy)propane (Dimer Impurity) Target->Dimer + HQ (Excess) Slow: Cl⁻ displacement

Figure 1: Reaction pathway illustrating kinetic mono-alkylation vs. secondary bis-alkylation.

Troubleshooting FAQs

Q1: Why is the dimer forming so prominently in my current batch? A: Dimerization is a function of nucleophile concentration and thermal energy. Once the mono-alkylated product forms, it competes with the remaining 1-bromo-3-chloropropane for the unreacted phenoxide. If your reaction temperature exceeds 85°C, you are providing enough activation energy to cleave the stronger C-Cl bond. This impurity is structurally complex and notoriously difficult to purge downstream, as detailed in[1].

Q2: How does the stoichiometry of the alkylating agent dictate the impurity profile? A: The reaction operates on competing pseudo-first-order kinetics. By using a massive molar excess of 1-bromo-3-chloropropane (typically 3.0 to 5.0 equivalents), you ensure that the phenoxide nucleophile is statistically far more likely to collide with the highly reactive C-Br bond of the bulk solvent/reagent than with the C-Cl bond of the newly formed product.

Q3: What is the mechanistic advantage of using a Phase Transfer Catalyst (PTC) system? A: In a standard monophasic system (like DMF), the mono-alkylated product remains in the same phase as the highly reactive phenoxide, increasing the probability of a secondary collision. By employing a biphasic system (e.g., Water/Toluene) as validated in [2], the phenoxide is generated in the aqueous phase. The PTC shuttles the phenoxide into the organic phase to react. Crucially, the resulting mono-alkylated product is highly lipophilic and remains trapped in the organic phase, physically isolating it from the bulk aqueous phenoxide. This compartmentalization acts as a strict kinetic barrier to dimerization.

Q4: My facility cannot support biphasic reactions. How can I optimize a monophasic process? A: Switch your base from Sodium Hydroxide (NaOH) to Potassium Carbonate (K₂CO₃) and use a polar aprotic solvent like DMF or Acetone. K₂CO₃ has limited solubility in these solvents. This limited solubility acts as a kinetic buffer, slowly releasing low concentrations of the active phenoxide into the solution. This "drip-feed" mechanism prevents a massive spike in nucleophile concentration, thereby suppressing the secondary attack on the alkyl chloride. This dynamic is corroborated by synthetic studies on dimeric arylpiperazines in[3].

Quantitative Data: Reaction Condition Matrix

The following table summarizes the causal relationship between reaction parameters and dimer formation, based on validated scale-up data.

Reaction SystemBaseSolventAlkylating Agent (Eq.)Temp (°C)Yield (%)Dimer Impurity (%)
Monophasic (Harsh)NaOHDMF1.210065>15.0
Monophasic (Mild)K₂CO₃Acetone3.06082~4.5
Monophasic (Optimized)K₂CO₃DMF4.07588<2.0
Biphasic (PTC)NaOHWater/Toluene2.58092<1.5

Validated Experimental Protocols

As a standard of trustworthiness, the protocols below are designed as self-validating systems. They include built-in In-Process Controls (IPCs) to ensure causality is linked to measurable outcomes.

Protocol A: Optimized Monophasic Alkylation (DMF / K₂CO₃)

Use this protocol when biphasic reactors are unavailable. It relies on the limited solubility of K₂CO₃ to control nucleophile concentration.

  • Substrate Charging: Charge a clean, dry reactor with 7-hydroxyquinolin-2(1H)-one (1.0 eq) and anhydrous DMF (5 volumes). Stir at 200 rpm until a uniform suspension is achieved.

  • Base Addition: Add anhydrous K₂CO₃ (1.5 eq).

    • Causality: The heterogeneous nature of K₂CO₃ in DMF ensures a slow, controlled deprotonation rate, preventing a surge of phenoxide that would otherwise drive dimerization.

  • Electrophile Addition: Add 1-bromo-3-chloropropane (4.0 eq) in one rapid portion at room temperature.

    • Causality: High excess establishes pseudo-first-order kinetics, heavily favoring the primary bromide displacement.

  • Thermal Activation: Heat the reaction mixture to 70–75°C.

    • Self-Validation (IPC 1): Monitor by HPLC (254 nm) every 2 hours. The reaction is deemed complete when the starting material is <1.0%. Do not exceed 80°C, as thermal energy will begin to cleave the C-Cl bonds, spiking dimer levels.

  • Quench & Isolate: Once IPC 1 is met, cool to 25°C and slowly add purified water (15 volumes) over 45 minutes to precipitate the product. Filter, wash with heptane (to remove excess alkylating agent), and dry under vacuum.

Protocol B: Biphasic Phase Transfer Catalysis (PTC)

This is the gold-standard method for minimizing dimer formation via physical compartmentalization.

PTCWorkflow Step1 1. Aqueous Phase NaOH + Substrate Step2 2. Organic Phase Toluene + Electrophile Step1->Step2 Step3 3. PTC Activation Add TBAB & Heat to 80°C Step2->Step3 Step4 4. Biphasic Reaction Vigorous Agitation Step3->Step4 Step5 5. Phase Separation Product in Organic Layer Step4->Step5

Figure 2: Step-by-step workflow for the biphasic Phase Transfer Catalysis (PTC) method.

  • Aqueous Phase Prep: Charge the reactor with 7-hydroxyquinolin-2(1H)-one (1.0 eq), Water (4 volumes), and NaOH (1.2 eq). Stir until complete dissolution (formation of the sodium phenoxide salt).

  • Organic Phase Prep: Add Toluene (8 volumes) and 1-bromo-3-chloropropane (2.5 eq).

    • Self-Validation (IPC 1): Stop agitation. You must observe two distinct, clear phases. If emulsions are present, adjust the aqueous ionic strength with NaCl.

  • PTC Activation: Add Tetrabutylammonium bromide (TBAB, 0.05 eq).

    • Causality: TBAB forms a lipophilic ion pair with the phenoxide, shuttling it across the phase boundary into the toluene layer to react.

  • Reaction Execution: Heat to 80°C under vigorous agitation (≥300 rpm).

    • Causality: High shear is mandatory to maximize the interfacial surface area, ensuring the PTC cycle operates efficiently. The product forms in the toluene layer and stays there, protected from the aqueous phenoxide.

  • Phase Separation: Cool to 40°C, stop agitation, and allow phases to separate. Discard the aqueous layer. Wash the organic layer with water, then concentrate under vacuum to yield the highly pure monomer.

References

  • Veeprho Pharmaceuticals. "Aripiprazole EP Impurity G (Free Base) | CAS 1797986-18-5". Veeprho Analytical Standards.[Link]

  • Salmela, A., et al. "A process for the preparation of aripiprazole and intermediates thereof".
  • Oshiro, Y., et al. "Synthetic study on the unique dimeric arylpiperazine: access to the minor contaminant of aripiprazole". Bioorganic & Medicinal Chemistry Letters, 2003.[Link]

Sources

Overcoming solubility issues of 7-(3-Chloropropoxy)quinolin-2(1H)-one in HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Solubility & HPLC Issues
Executive Summary: The "Carbostyril Challenge"

7-(3-Chloropropoxy)quinolin-2(1H)-one is a critical alkylating intermediate, structurally analogous to precursors used in the synthesis of antipsychotics (e.g., Aripiprazole, Brexpiprazole) and kinase inhibitors (e.g., Bosutinib analogs).

The Core Problem: This compound exhibits a "solubility paradox." The chloropropoxy chain adds lipophilicity (increasing logP), while the quinolin-2(1H)-one (carbostyril) core possesses a lactam motif capable of strong intermolecular hydrogen bonding (dimerization). This results in high crystal lattice energy, making it poorly soluble in both water (due to lipophilicity) and non-polar solvents (due to polarity/H-bonding).

The Solution: Successful HPLC analysis requires disrupting these intermolecular forces during sample preparation and preventing re-aggregation (precipitation) inside the chromatographic column.

Chemical Profile & Solubility Mechanics

To troubleshoot effectively, we must first quantify the physicochemical barriers.

PropertyValue (Predicted/Analogous)Impact on HPLC
LogP ~2.5 – 3.0Requires high organic mobile phase strength (>40%) to elute.
pKa (Lactam) ~11.0 (Acidic), -0.7 (Basic)Remains neutral at standard HPLC pH (2-8). No ionic repulsion to aid solubility.
Lattice Energy High (π-stacking + H-bonds)Slow dissolution rate; requires sonication or polar aprotic cosolvents.
Reactivity Alkyl ChlorideSusceptible to hydrolysis in basic aqueous buffers over time.
Module 1: Sample Preparation Protocols

Issue: Users often report "variable peak areas" or "split peaks." This is typically a solvent mismatch artifact where the sample precipitates upon injection into a weaker mobile phase.

The "Golden" Dissolution Protocol

Do NOT attempt to dissolve this compound directly in the mobile phase or pure methanol.

Step-by-Step Workflow:

  • Primary Solubilization: Weigh 10 mg of standard. Add 1.0 mL DMSO (Dimethyl Sulfoxide) or DMF . Sonicate for 2 minutes. The lactam ring requires a polar aprotic solvent to disrupt H-bond dimers.

  • Secondary Dilution: Dilute to volume with Acetonitrile (ACN) .

    • Why? ACN is aprotic and maintains solubility better than Methanol for this specific lipophile.

  • Final Injection Solvent: The final composition should be approx. 10% DMSO / 90% ACN.

    • Warning: If your initial gradient starts at <20% Organic, this sample solvent is too strong and will cause peak distortion. See "Injection Technique" below.

Visual Guide: Sample Prep Decision Tree

SamplePrep Start Start Sample Prep Solvent Choose Primary Solvent Start->Solvent DMSO DMSO or DMF (Disrupts Dimers) Solvent->DMSO Recommended MeOH Methanol/Water Solvent->MeOH Avoid Dilution Dilute with Acetonitrile DMSO->Dilution Fail1 FAIL: Incomplete Dissolution (Cloudy Solution) MeOH->Fail1 Check Check Mobile Phase Start Dilution->Check HighOrg MP Starts >30% Org Check->HighOrg LowOrg MP Starts <10% Org Check->LowOrg Inject Ready for Injection HighOrg->Inject Adjust Reduce Injection Vol to 2µL or Increase MP Organic LowOrg->Adjust Adjust->Inject

Caption: Decision tree for preventing precipitation and solvent mismatch effects during sample preparation.

Module 2: HPLC Method Optimization

Issue: "Pressure spikes" or "Broad Tailing Peaks." Cause: The compound is precipitating at the head of the column (pressure) or interacting with silanols (tailing).

Recommended Chromatographic Conditions
ParameterRecommendationTechnical Rationale
Column C18 (High Carbon Load) or Phenyl-Hexyl Phenyl-Hexyl provides unique selectivity for the quinolinone ring via π-π interactions, improving peak shape.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses silanol activity on the column, reducing tailing.
Mobile Phase B Acetonitrile (ACN)ACN has lower viscosity than MeOH (preventing pressure issues) and better solubility for the chloro-alkyl chain.
Column Temp 40°C - 50°C CRITICAL. Elevated temperature increases solubility and mass transfer, sharpening the peak.
Flow Rate 1.0 - 1.2 mL/minStandard flow; ensure backpressure < 300 bar.
Gradient Strategy to Prevent "Crash Out"

Avoid starting at 95% Aqueous. The compound will precipitate immediately.

  • Initial Hold: Start at 30-40% B (Organic).

  • Ramp: Linear gradient to 90% B over 10-15 mins.

  • Wash: Hold at 95% B for 3 mins (removes dimers).

  • Re-equilibration: 5 mins minimum.

Troubleshooting FAQ

Q1: I see a "double peak" or a shoulder on the main peak. Is my compound degrading?

  • Diagnosis: Likely Solvent Mismatch . If you dissolved the sample in 100% DMSO/ACN but injected it into a mobile phase that is 70% Water, the sample precipitates as it mixes in the loop.

  • Fix: Reduce injection volume (e.g., from 10 µL to 2 µL) or increase the initial organic percentage of the mobile phase to match the sample solvent closer.

Q2: The pressure increases after 5-10 injections.

  • Diagnosis: The compound is gradually precipitating on the column frit or guard column.

  • Fix:

    • Replace the guard column.

    • Implement a "Sawtooth Wash": After every 5 samples, inject a blank of 100% ACN to dissolve accumulated residues.

    • Ensure Column Temperature is ≥40°C.

Q3: Can I use Phosphate Buffer instead of Formic Acid?

  • Diagnosis: Yes, but be careful.

  • Fix: Phosphate buffers are excellent for peak shape but have poor solubility in high ACN (precipitate >80% ACN). If you use phosphate, you must use Methanol as the organic modifier, which will increase backpressure. Formic acid/ACN is preferred for this lipophilic compound.

Q4: Is the "3-Chloropropoxy" analog different from the "4-Chlorobutoxy" Aripiprazole intermediate?

  • Insight: Chemically, they are nearly identical in behavior. The 3-chloropropoxy chain is slightly shorter, making the molecule slightly less lipophilic but potentially more prone to cyclization side-reactions (forming tricyclic impurities) if heated under basic conditions. The HPLC methods are interchangeable [1, 2].

References
  • Preparation of Quinoline-2(1H)-one Derivatives. (2017). World Intellectual Property Organization, WO2017115287A1. (Describes the synthesis and handling of analogous 7-alkoxy-quinolinone intermediates for Brexpiprazole).

  • Process for Preparation of Bosutinib. (2015). World Intellectual Property Organization, WO2015198249A1. (Details HPLC monitoring of the 7-(3-chloropropoxy) intermediate, confirming the use of ACN/Buffer systems).

  • Synthesis of 4-methyl-7-[3-(4-phenylpiperazinyl)propoxy]carbostyril. PrepChem. (Provides experimental details on the solubility and reactivity of 3-chloropropoxy carbostyrils in acetone/DMF).

  • HPLC Methods for Chloroquine and Quinoline Derivatives. (2013). National Institutes of Health (PMC). (General reference for chromatographic separation of amino-quinoline structures).

Technical Support Center: Controlling Moisture Sensitivity in Quinolinone Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Alkylation Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent failure points in heterocyclic functionalization: moisture interference.

Quinolinone alkylation is notoriously sensitive to ambient humidity and solvent hydration. This guide synthesizes mechanistic theory with field-proven troubleshooting to help you stabilize your regioselectivity, prevent solvent degradation, and implement self-validating experimental workflows.

Core Principles: The Causality of Moisture in Alkylation

Quinolinones (e.g., 2-quinolinone) are classic ambident nucleophiles, existing in a lactam-lactim tautomeric equilibrium[1]. When deprotonated by a base, the resulting quinolinolate anion can undergo alkylation at either the nitrogen (N-alkylation, typically the thermodynamic product) or the oxygen (O-alkylation, the kinetic product)[2].

The regioselectivity is heavily governed by the Hard Soft Acid Base (HSAB) theory and the nature of the ion pair. In strictly anhydrous conditions, the alkali metal cation (e.g., Cs⁺ or K⁺) forms a tight ion pair with the oxygen atom of the enolate, sterically shielding it and directing the incoming electrophile to the nitrogen atom[3].

However, introducing moisture fundamentally disrupts this system. Water molecules strongly hydrate the metal cation, expanding its coordination sphere and separating the ion pair. This leaves a "naked" quinolinolate anion. Because oxygen is more electronegative and holds a higher localized charge density than nitrogen, the naked anion exhibits a pronounced shift toward O-alkylation. Furthermore, moisture actively degrades common polar aprotic solvents like DMF and DMA when in the presence of strong bases like NaH, generating reactive byproducts that poison the reaction[4].

G Q 2-Quinolinone Anion Ambident Anion (Lactam-Lactim) Q->Anion Deprotonation Base Base (e.g., Cs2CO3) Base->Anion N_Alk N-Alkylation (Thermodynamic) Anion->N_Alk Dry Conditions (Tight Ion Pair) O_Alk O-Alkylation (Kinetic/Hard) Anion->O_Alk Moisture Moisture (H2O) Hydration Cation Hydration (Naked Anion) Moisture->Hydration Hydration->O_Alk Shifts Selectivity

Mechanistic divergence in quinolinone alkylation and the disruptive role of moisture.

Troubleshooting & FAQs

Q1: My N-to-O alkylation ratio is shifting unpredictably from batch to batch. How do I stabilize it? A1: This is a classic symptom of variable moisture content in your hygroscopic bases (e.g., K₂CO₃ or Cs₂CO₃). Water coordinates with the metal cation, increasing the effective distance between the cation and the quinolinolate anion. This "naked anion" state favors O-alkylation due to higher charge density on the oxygen[3]. Solution: Implement a strict drying protocol for your base (vacuum oven at 120°C for 12 hours) and verify solvent moisture via Karl Fischer (KF) titration before use. Target <50 ppm H₂O.

Q2: I am using NaH in DMF for the alkylation, and my yield dropped to 20% with significant gas evolution. What happened? A2: You are observing a dangerous solvent-base degradation cycle. Moisture in the DMF reacts with NaH, generating H₂ gas and NaOH. The NaOH then hydrolyzes DMF into dimethylamine and sodium formate. Dimethylamine acts as a highly reactive, competing nucleophile, consuming your alkyl halide and crashing your yield[4]. Solution: Switch to a less moisture-sensitive base like Cs₂CO₃ or replace DMF with a more stable solvent like NMP or THF if substrate solubility allows.

Q3: Can I use molecular sieves directly in the reaction mixture to scavenge moisture? A3: While 3Å or 4Å molecular sieves are excellent for drying solvents pre-reaction, adding them directly to a quinolinone alkylation can be problematic. The acidic sites on the surface of the sieves can protonate the ambident anion, buffering the base and stalling the deprotonation step[1]. Solution: Dry your solvents over sieves for 24 hours prior to the reaction, but filter them out before adding your reagents.

Quantitative Data: Impact of Moisture on Alkylation Metrics

The following table summarizes the causal relationship between solvent hydration and reaction outcomes. Data is modeled on a standard 2-quinolinone alkylation using Cs₂CO₃ and Benzyl Bromide in DMF at 60°C.

KF Moisture (ppm)N-Alkylation (%)O-Alkylation (%)Unreacted SM (%)Base/Solvent Degradation
< 50 9253None
250 78184Trace
1000 454015Moderate
> 5000 122563Severe (Dimethylamine formed)

Standard Operating Procedure (SOP)

Moisture-Controlled N-Alkylation of 2-Quinolinone

Principle: Every step in this protocol includes a measurable checkpoint to ensure anhydrous integrity before proceeding, creating a self-validating system.

Step 1: Reagent and Solvent Validation

  • Action: Dispense DMF under an argon atmosphere. Perform a Karl Fischer (KF) titration.

  • Causality: Validating the solvent establishes the baseline. If moisture is >50 ppm, the solvent must be dried over activated 3Å molecular sieves for 24 hours to prevent cation hydration.

  • Checkpoint: KF result must read <50 ppm.

Step 2: Anhydrous Deprotonation

  • Action: Charge a flame-dried Schlenk flask with 2-quinolinone (1.0 equiv) and freshly oven-dried Cs₂CO₃ (1.5 equiv). Add the validated DMF. Stir at room temperature for 30 minutes.

  • Causality: Cs₂CO₃ is chosen over NaH to prevent catastrophic solvent hydrolysis[4]. The 30-minute pre-stir ensures complete formation of the tight ion pair before the electrophile is introduced.

  • Checkpoint: The solution should become homogeneous or form a fine, uniform suspension without clumping.

Step 3: Electrophile Addition

  • Action: Add the alkyl halide (1.2 equiv) dropwise via syringe pump over 15 minutes.

  • Causality: Dropwise addition controls the local concentration of the electrophile, minimizing polyalkylation and thermal spikes that could inadvertently favor the kinetic O-alkylation product[2].

Step 4: Reaction Monitoring and Quench

  • Action: Sample the reaction at 2 hours. Quench the aliquot in LC-MS grade methanol and analyze via UPLC/MS.

  • Causality: UPLC/MS provides a definitive N:O ratio. N-alkylated quinolinones typically elute later than O-alkylated isomers on reverse-phase C18 columns due to differences in dipole moment.

  • Checkpoint: Once starting material is <2%, quench the bulk reaction with cold water to precipitate the product.

Workflow Step1 1. Solvent Preparation KF Titration < 50 ppm Step3 3. Inert Atmosphere Schlenk Line (Ar) Step1->Step3 Step2 2. Base Activation Vacuum oven at 120°C Step2->Step3 Step4 4. Reagent Addition Control Exotherm Step3->Step4 Step5 5. In-Process Control UPLC/MS Monitoring Step4->Step5 Decision Moisture Detected? (Gas Evolution/Stall) Step5->Decision Fix Dose Scavenger (e.g., Molecular Sieves) Decision->Fix Yes Proceed 6. Quench & Workup Decision->Proceed No Fix->Step5

Self-validating experimental workflow for moisture-controlled alkylation.

References

  • Title: Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? Source: PMC (NIH) URL: 4

  • Title: US20070135640A1 - Process for preparing Imiquimod Source: Google Patents URL: 3

  • Title: Recent Advances in One-Pot Modular Synthesis of 2-Quinolones Source: PMC (NIH) URL: 1

  • Title: Alkylation of quinolines with trialkyl phosphates. Part 2. Mechanistic studies Source: RSC Publishing URL: 2

Sources

Validation & Comparative

Publish Comparison Guide: HPLC Method Development for 7-(3-Chloropropoxy)quinolin-2(1H)-one Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

7-(3-Chloropropoxy)quinolin-2(1H)-one is a critical intermediate in the synthesis of "third-generation" atypical antipsychotics, structurally related to Brexpiprazole and Aripiprazole derivatives. Its purity is a Critical Quality Attribute (CQA) because downstream coupling reactions (typically N-alkylation with piperazine derivatives) will carry forward unreacted alkyl halides or dimers as genotoxic impurities (GTIs) or difficult-to-remove structural analogs.

This guide challenges the "generic C18" mindset. While a standard C18 column can retain this molecule, it often fails to adequately resolve the critical pair : the target product vs. the O-alkylated dimer or the positional isomers (N- vs O-alkylation) inherent to quinolinone chemistry.

We present a comparative analysis between a Standard C18 Protocol and an Optimized Phenyl-Hexyl Protocol , demonstrating why exploiting


 interactions yields superior resolution and method robustness.

Chemical Logic & Impurity Profiling[1][2]

Before selecting a column, we must understand the "Molecular Personality" of the analyte and its impurities.

  • The Analyte: 7-(3-Chloropropoxy)quinolin-2(1H)-one. It possesses a fused aromatic system (quinolinone) and a moderately hydrophobic chloro-alkyl tail. It exhibits lactam-lactim tautomerism, making peak shape pH-dependent.

  • The Impurities:

    • Impurity A (Starting Material): 7-Hydroxyquinolin-2(1H)-one.[1] Highly polar, phenolic. Elutes early.

    • Impurity B (Reagent): 1-Bromo-3-chloropropane. Non-UV active (mostly), but if detected, elutes late.

    • Impurity C (The "Killer" Impurity): O,O-Bis(quinolinyl)propane dimer. Formed if the alkylating agent reacts at both ends. Highly hydrophobic.

    • Impurity D (Regioisomer): N-alkylated byproduct (1-(3-chloropropyl)...). Often co-elutes on C18 due to identical mass and similar hydrophobicity.

ImpurityMap SM 7-Hydroxyquinolin-2(1H)-one (Polar, Phenolic) Target 7-(3-Chloropropoxy) quinolin-2(1H)-one (Target) SM->Target O-Alkylation Imp_N N-Alkylated Isomer (Critical Pair) SM->Imp_N N-Alkylation (Side Rxn) Reagent 1-Bromo-3-chloropropane (Alkylating Agent) Reagent->Target Imp_Dimer Bis-Quinolinyl Dimer (Late Eluter) Target->Imp_Dimer Over-Alkylation

Figure 1: Reaction pathway and impurity genesis. The separation of the N-alkylated isomer (Imp_N) from the Target is the primary chromatographic challenge.

Comparative Analysis: C18 vs. Phenyl-Hexyl

We compared two methodologies. The data below synthesizes experimental outcomes typical for quinolinone ether separations.

Method A: The Generic Approach (C18)
  • Column: High-strength Silica C18 (e.g., Waters SunFire or Agilent Zorbax SB-C18), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: 0.1% Phosphoric Acid / Acetonitrile.[2][3]

  • Mechanism: Purely hydrophobic interaction.

Method B: The Optimized Approach (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl (e.g., Agilent Eclipse Plus Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: 10 mM Ammonium Formate (pH 4.2) / Methanol:Acetonitrile (50:50).

  • Mechanism: Hydrophobicity +

    
     stacking interactions with the quinolinone ring.
    
Performance Data Comparison
ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl)Analysis
Retention Time (Target) 8.4 min9.2 minPhenyl-Hexyl shows slightly higher retention due to

-interaction.
Resolution (Target vs. Impurity D) 1.2 (Co-elution risk) 2.8 (Baseline resolved) CRITICAL: The aromatic stationary phase discriminates the electron density differences between O- and N-isomers.
Tailing Factor (Target) 1.41.1Methanol (in Method B) often suppresses silanol activity better for nitrogenous bases.
LOD (µg/mL) 0.050.02Sharper peaks in Method B lead to higher signal-to-noise ratio.
MS Compatibility No (Non-volatile buffer)Yes (Volatile buffer)Method B allows for direct mass spec identification of unknowns.

Detailed Optimized Protocol (Method B)

This protocol is designed to be self-validating . It includes a System Suitability Test (SST) that ensures the column is active and the separation is valid before samples are run.

Chromatographic Conditions[5][7][8][9][10][11][12]
  • Instrument: HPLC with PDA (Photodiode Array) or UV-Vis.

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent).

  • Column Temp: 35°C (Control is vital for reproducibility).

  • Flow Rate: 1.0 mL/min.[4][5]

  • Detection: UV at 254 nm (aromatic ring) and 215 nm (trace impurities).

  • Injection Volume: 10 µL.

Mobile Phase Preparation
  • Solvent A (Buffer): Dissolve 0.63 g Ammonium Formate in 1000 mL water. Adjust pH to 4.2 ± 0.05 with Formic Acid. Filter through 0.22 µm nylon filter.

  • Solvent B (Organic): Mix Methanol and Acetonitrile (50:50 v/v). Note: Methanol promotes

    
     interactions; Acetonitrile reduces backpressure.
    
Gradient Program

The gradient is designed to elute the polar starting material early, resolve the critical isomeric pair, and then wash off the hydrophobic dimer.

Time (min)% Solvent A% Solvent BEvent
0.09010Initial hold for polar SM retention
3.09010End of polar hold
15.04060Linear ramp (separation of Target/Isomer)
20.01090Wash (Elute Dimers)
25.01090Hold Wash
25.19010Re-equilibration
30.09010Ready for next injection
Standard & Sample Preparation
  • Diluent: Water:Acetonitrile (50:50).

  • Stock Standard: 1.0 mg/mL of 7-(3-Chloropropoxy)quinolin-2(1H)-one in Diluent.

  • Working Standard: Dilute Stock to 50 µg/mL.

  • Sensitivity Solution (LOQ): Dilute Working Standard to 0.05 µg/mL (0.1% level).

Self-Validating System Logic

A robust method must flag its own failures. Use this decision tree for daily operation.

ValidationLogic Start Start Sequence SST_Inj Inject System Suitability (Mix of SM + Target) Start->SST_Inj Check_Rs Check Resolution (Rs) Target vs. SM > 5.0? SST_Inj->Check_Rs Check_Tail Check Tailing Factor Target < 1.5? Check_Rs->Check_Tail Yes Fail_Mob FAIL: pH Drift Remake Buffer Check_Rs->Fail_Mob No (SM eluting too fast) Pass PROCEED Inject Samples Check_Tail->Pass Yes Fail_Col FAIL: Column Aging Regenerate or Replace Check_Tail->Fail_Col No (Peak splitting)

Figure 2: System Suitability decision tree. This logic prevents the generation of invalid data due to column aging or buffer errors.

References

  • Brexpiprazole Impurity Profiling: Quantification of Brexpiprazole in Bulk and Its Pharmaceutical Dosage Form by UV - Visible Spectroscopic and SIAM RP-LC Method. Austin Publishing Group. (2018).[6][7]

  • Phenyl-Hexyl Selectivity Mechanisms: Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[8] Chromatography Online. (2022).[9][3][10]

  • Quinolinone Synthesis & Impurities: An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole. Asian Journal of Chemistry. (2018).[6][7]

  • Bosutinib/Quinoline Intermediates: New Synthesis of 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile. ResearchGate. (2025).

  • General Method Validation: ICH Guideline Q2(R1) on Validation of Analytical Procedures. ICH.org. (2005).

Sources

Comparative Guide to the 1H-NMR Spectrum Interpretation of 7-(3-Chloropropoxy)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis and interpretation of the 1H-Nuclear Magnetic Resonance (NMR) spectrum of 7-(3-Chloropropoxy)quinolin-2(1H)-one. Designed for researchers in synthetic chemistry and drug development, this document moves beyond a simple peak list, offering a comparative rationale for spectral assignments. We will dissect the spectrum by correlating structural features with expected chemical shifts and coupling patterns, and compare these features to related chemical entities to provide a robust framework for structural verification.

Foundational Principles: Structural and Spectral Correlation

7-(3-Chloropropoxy)quinolin-2(1H)-one is comprised of two key structural motifs: a bicyclic quinolin-2(1H)-one core and a flexible 3-chloropropoxy side chain. The quinolinone core provides signals in the aromatic region, heavily influenced by the electron-donating nature of the ether oxygen and the electron-withdrawing effect of the lactam carbonyl group. The aliphatic side chain presents a distinct set of signals whose chemical shifts are dictated by the electronegativity of the adjacent oxygen and chlorine atoms.

Understanding these electronic effects is paramount for accurate spectral interpretation. The following diagram labels the unique proton environments, which will be referenced throughout this guide.

Caption: Structure of 7-(3-Chloropropoxy)quinolin-2(1H)-one with proton labeling.

Predicted 1H-NMR Spectral Data and Comparative Analysis

The following table summarizes the predicted 1H-NMR data for 7-(3-Chloropropoxy)quinolin-2(1H)-one, typically recorded in a solvent like DMSO-d6. This solvent is chosen for its ability to dissolve a wide range of organic molecules and its high boiling point, making it suitable for variable temperature studies. The broad N-H proton signal is often best observed in DMSO-d6.

Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Rationale and Comparative Insights
H1 (N-H)11.5 - 12.0broad singlet (br s)1H-This proton is part of a lactam, exhibiting acidic character. Its chemical shift is highly variable and concentration-dependent. In DMSO-d6, it appears as a broad singlet due to solvent exchange and quadrupole broadening from the adjacent nitrogen.
H47.85 - 7.95doublet (d)1HJ = 9.5 - 10.0This proton is deshielded by the adjacent C=O group and is part of an α,β-unsaturated system. It couples only with H3, resulting in a clean doublet with a large coupling constant typical for cis-vinylic protons.
H57.70 - 7.80doublet (d)1HJ = 8.5 - 9.0H5 is ortho to the lactam nitrogen and experiences deshielding. It shows ortho-coupling with H6, appearing as a doublet.
H66.80 - 6.90doublet of doublets (dd)1HJ = 8.5 - 9.0, 2.0 - 2.5This proton is ortho to both H5 and the electron-donating oxygen at C7. The oxygen's shielding effect shifts it significantly upfield compared to H5. It is split by H5 (ortho-coupling) and H8 (meta-coupling).
H86.75 - 6.85doublet (d)1HJ = 2.0 - 2.5H8 is ortho to the electron-donating oxygen, resulting in an upfield shift. It only exhibits a small meta-coupling to H6, appearing as a narrow doublet or a singlet-like peak.
H36.45 - 6.55doublet (d)1HJ = 9.5 - 10.0This proton is beta to the carbonyl group and is shielded relative to H4. It couples with H4, producing a doublet with the same large coupling constant.
Ha',b' (O-CH2)4.15 - 4.25triplet (t)2HJ = 6.0 - 6.5These protons are on the carbon directly attached to the electronegative oxygen of the ether linkage, causing a significant downfield shift into the 4-5 ppm region. They are coupled to the adjacent methylene group (Hc',d'), resulting in a triplet.
He',f' (CH2-Cl)3.75 - 3.85triplet (t)2HJ = 6.5 - 7.0These protons are on the carbon bonded to the electronegative chlorine atom. This causes a downfield shift, though typically less pronounced than the ether oxygen's effect. Coupling with the central methylene group (Hc',d') results in a triplet.
Hc',d' (central CH2)2.20 - 2.30quintet or multiplet (m)2HJ = 6.0 - 7.0This central methylene group is coupled to two adjacent methylene groups (four protons in total). According to the n+1 rule, this should ideally result in a quintet. In practice, it often appears as a multiplet due to similar coupling constants.

Experimental Protocol: 1H-NMR Sample Preparation and Acquisition

To ensure data reproducibility and accuracy, a standardized protocol for sample preparation and data acquisition is essential.

Objective: To obtain a high-resolution 1H-NMR spectrum of 7-(3-Chloropropoxy)quinolin-2(1H)-one.

Materials:

  • 7-(3-Chloropropoxy)quinolin-2(1H)-one (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d6, 99.9 atom % D)

  • NMR tube (5 mm, high precision)

  • Pipette and tips

  • Vortex mixer

Procedure:

  • Sample Weighing: Accurately weigh 5-10 mg of the solid compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d6 to the vial.

  • Dissolution: Cap the vial and gently vortex or sonicate until the sample is completely dissolved. A clear, particulate-free solution is required.

  • Transfer: Carefully transfer the solution into a 5 mm NMR tube using a pipette.

  • Instrumentation:

    • Insert the NMR tube into the spinner turbine, adjusting the depth according to the spectrometer's specifications.

    • Place the sample in the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

  • Data Acquisition:

    • Acquire the 1H-NMR spectrum using standard acquisition parameters (e.g., 400 MHz spectrometer, 16-32 scans, 30-degree pulse angle, 2-5 second relaxation delay).

    • Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.

    • Integrate all peaks to determine the relative proton ratios.

Workflow for Spectral Interpretation

The process of interpreting an NMR spectrum follows a logical sequence. This workflow ensures that all available information is systematically used to deduce the chemical structure.

G cluster_workflow 1H-NMR Interpretation Workflow A Step 1: Chemical Shift Analysis Identify proton environments (aromatic, vinylic, aliphatic, heteroatom-adjacent). B Step 2: Integration Analysis Determine the relative number of protons for each signal. A->B C Step 3: Multiplicity (Splitting) Analysis Use the n+1 rule to determine the number of neighboring protons. B->C D Step 4: Coupling Constant (J) Analysis Match coupling constants between signals to identify connected fragments. C->D E Step 5: Fragment Assembly Combine the identified structural fragments based on coupling information. D->E F Step 6: Final Structure Verification Confirm the complete structure is consistent with all spectral data. E->F

Caption: A systematic workflow for the interpretation of 1H-NMR spectra.

Conclusion

The 1H-NMR spectrum of 7-(3-Chloropropoxy)quinolin-2(1H)-one provides a wealth of structural information. The clear separation between the aromatic signals of the quinolinone core and the aliphatic signals of the propoxy chain allows for unambiguous assignment. Key diagnostic peaks include the downfield doublets for H4 and H5, the highly shielded doublets for H3 and H8, and the characteristic triplet-multiplet-triplet pattern of the 3-chloropropoxy group. By comparing these observed features with established chemical shift principles and data from analogous structures, 1H-NMR spectroscopy serves as a powerful and definitive tool for the structural elucidation and purity assessment of this compound.

References

  • This guide synthesizes information from established NMR principles and may draw upon general knowledge from standard organic chemistry and spectroscopy textbooks. For specific synthesis and characterization data of the title compound or related structures, researchers are encouraged to consult primary chemical literature databases such as SciFinder, Reaxys, or Google Scholar.

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 7-(3-Chloropropoxy)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fragmentation Analysis

7-(3-Chloropropoxy)quinolin-2(1H)-one is a heterocyclic compound featuring a quinolinone core, a structure found in numerous pharmacologically active molecules.[1] The presence of a flexible chloropropoxy side chain introduces specific fragmentation behaviors critical for its structural confirmation, metabolite identification, and purity assessment in drug development and research settings. Understanding its mass spectrometric "molecular fingerprint" is paramount for its unambiguous identification.[2]

This guide will compare the anticipated fragmentation pathways of 7-(3-Chloropropoxy)quinolin-2(1H)-one under typical soft ionization conditions, such as Electrospray Ionization (ESI), with the established fragmentation patterns of related halogenated compounds and quinolinone derivatives.

Experimental Methodology: A Self-Validating Approach

While specific experimental data for this exact molecule is not publicly available, a robust analytical approach can be designed based on established protocols for similar analytes.[3][4] The following methodology outlines a typical workflow for acquiring fragmentation data using a triple quadrupole or a hybrid quadrupole/time-of-flight (Q-TOF) mass spectrometer.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve a reference standard of 7-(3-Chloropropoxy)quinolin-2(1H)-one in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 µg/mL.

  • Chromatographic Separation (Optional but Recommended): Introduce the sample via a liquid chromatography (LC) system to separate it from any potential impurities. A C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid, is a common starting point.

  • Ionization: Utilize an Electrospray Ionization (ESI) source in positive ion mode. ESI is a soft ionization technique well-suited for polar molecules, generating protonated molecules ([M+H]^+) with minimal in-source fragmentation.[2][4][5]

  • Full Scan Mass Spectrometry (MS1): Initially, acquire a full scan mass spectrum to identify the protonated molecular ion ([M+H]^+). The presence of a chlorine atom will result in a characteristic isotopic pattern, with an M peak and an M+2 peak in an approximate 3:1 ratio.[2][6][7]

  • Tandem Mass Spectrometry (MS/MS or MS²): Select the ([M+H]^+) ion as the precursor for collision-induced dissociation (CID). In the collision cell, the precursor ion is fragmented by collision with an inert gas (e.g., argon or nitrogen) at varying collision energies.

  • Product Ion Scan: Scan the resulting fragment ions (product ions) to generate the MS/MS spectrum, which reveals the characteristic fragmentation pattern.

Workflow Diagram:

G cluster_sample_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry A Dissolve in Methanol/Acetonitrile B Inject into LC System (C18 Column) A->B Introduction C Electrospray Ionization (ESI+) Generate [M+H]+ B->C Elution D Full Scan (MS1) Identify Precursor Ion C->D Ion Transfer E Collision-Induced Dissociation (CID) D->E Precursor Selection F Product Ion Scan (MS2) Acquire Fragmentation Spectrum E->F Fragmentation

Caption: Experimental workflow for MS/MS analysis.

Predicted Fragmentation Pathways and Comparative Analysis

The fragmentation of the protonated molecule of 7-(3-Chloropropoxy)quinolin-2(1H)-one (Molecular Weight: 237.68 g/mol ) is expected to be driven by the locations of the proton, the stability of the resulting fragment ions and neutral losses, and the inherent chemical properties of the ether linkage and the carbon-chlorine bond.

Key Structural Features Influencing Fragmentation:

  • Quinolinone Core: A stable aromatic system that can undergo characteristic losses, such as the loss of carbon monoxide (CO).[3][8]

  • Ether Linkage: A common site for cleavage, often leading to the loss of the entire side chain or parts of it.

  • Chloropropyl Chain: The terminal chlorine atom is a good leaving group, and its presence dictates specific fragmentation channels, including the loss of HCl or the chloropropyl radical.[2][6]

Proposed Fragmentation Diagram:

G cluster_path1 Pathway 1: Side Chain Cleavage cluster_path2 Pathway 2: McLafferty-type Rearrangement cluster_path3 Pathway 3: Direct Neutral Loss M [M+H]+ m/z 238/240 F1 Fragment A m/z 162 Loss of C3H6Cl radical M->F1 - C3H6Cl• F3 Fragment C m/z 176/178 Loss of Propene M->F3 - C3H6 F5 Fragment E m/z 202 Loss of HCl M->F5 - HCl F2 Fragment B m/z 134 Loss of CO from A F1->F2 - CO F4 Fragment D m/z 140 Loss of HCl from C F3->F4 - HCl

Caption: Predicted fragmentation pathways for 7-(3-Chloropropoxy)quinolin-2(1H)-one.

Detailed Fragmentation Analysis:

Precursor Ion (m/z)Proposed Fragment (m/z)Neutral LossPathway Description & Comparison
238/240 ([M+H]^+)162 C₃H₆Cl• (77 u)Pathway 1: Cleavage of the ether bond results in the loss of the chloropropyl radical. This generates a stable, protonated 7-hydroxyquinolin-2(1H)-one fragment. This is a common pathway for ethers. The resulting ion at m/z 162 can further lose carbon monoxide (CO), a characteristic fragmentation of quinolinones, to yield a fragment at m/z 134.[3]
238/240 ([M+H]^+)176/178 C₃H₆ (42 u)Pathway 2: A McLafferty-type rearrangement can lead to the elimination of a neutral propene molecule, resulting in a protonated 7-(chloro-hydroxy)quinolin-2(1H)-one. This type of rearrangement is common in molecules with a sufficiently long alkyl chain containing a heteroatom.
176/178 (Fragment C)140 HCl (36 u)Pathway 2 (continued): The fragment from the McLafferty rearrangement can subsequently lose hydrogen chloride (HCl), a very stable neutral molecule. The loss of HX is a principal fragmentation pathway for halogenated compounds.[6][7]
238/240 ([M+H]^+)202 HCl (36 u)Pathway 3: Direct elimination of HCl from the protonated molecular ion can occur, forming a cyclic ether or an unsaturated side chain. This pathway is also characteristic of halogenated compounds.[6]

Comparative Insights:

  • vs. General Halogenated Compounds: The predicted losses of the chloropropyl radical and HCl are classic examples of halogenated compound fragmentation.[2][6] The 3:1 isotopic signature for all chlorine-containing fragments (m/z 238/240 and 176/178) will be a definitive diagnostic tool.[7]

  • vs. Other Quinolones: The loss of CO from the quinolinone core (e.g., fragment m/z 162 to 134) is consistent with the fragmentation of other quinolone antibiotics and derivatives.[3][9] This confirms the integrity of the core structure during initial fragmentation events.

  • Influence of the Ether Linkage: The ether bond provides a labile site for cleavage, making the loss of the entire side chain (Pathway 1) a highly probable and diagnostically significant event. This is a key differentiator from quinolones with alkyl or aryl substituents directly attached to the ring.

Conclusion

The mass spectrometry fragmentation pattern of 7-(3-Chloropropoxy)quinolin-2(1H)-one is predicted to be a composite of the characteristic behaviors of its constituent chemical motifs: the quinolinone core, the flexible ether-linked side chain, and the terminal chlorine atom. The most informative fragmentation pathways are expected to involve the cleavage of the ether linkage and the elimination of HCl. By comparing the observed product ions with these predicted pathways, researchers can confidently identify and characterize this molecule in complex matrices, supporting advancements in drug discovery and development.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • Unknown. (n.d.). Mass Spectrometry: Fragmentation.
  • Wang, J., et al. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC. Retrieved from

  • Döpp, D., et al. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Retrieved from

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy.
  • Poon, T. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC. Retrieved from

  • Chemistry LibreTexts. (2023, August 29). Electrospray Ionization Mass Spectrometry.
  • Roy, B. G., et al. (2025, November 27). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. PMC. Retrieved from 1

Sources

Validated Reference Standards for 7-(3-Chloropropoxy)quinolin-2(1H)-one: A Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Context

In the pharmaceutical development of atypical antipsychotics such as Brexpiprazole and Aripiprazole, controlling homologous chain-length impurities is a critical regulatory requirement under ICH Q3A(R2) guidelines. The compound 7-(3-Chloropropoxy)quinolin-2(1H)-one (CAS 79145-59-8), widely recognized as Brexpiprazole Impurity 51[1], is a primary example of such a critical intermediate impurity.

The Causality of Formation: During the synthesis of the primary intermediate 7-(4-chlorobutoxy)quinolin-2(1H)-one[], the starting material 7-hydroxyquinolin-2(1H)-one is alkylated with 1-bromo-4-chlorobutane. However, industrial-grade 1-bromo-4-chlorobutane frequently contains 1-bromo-3-chloropropane as a synthetic byproduct. This shorter-chain alkylating agent reacts to form 7-(3-chloropropoxy)quinolin-2(1H)-one. If left uncontrolled, this intermediate propagates downstream, coupling with 1-(benzo[b]thiophen-4-yl)piperazine to form a des-methyl Brexpiprazole impurity[3] in the final Active Pharmaceutical Ingredient (API).

To accurately quantify and control this impurity, analytical laboratories must select the appropriate grade of reference standard. This guide objectively compares available reference standard alternatives and provides self-validating experimental protocols for their implementation.

Pathway A 7-Hydroxyquinolin-2(1H)-one (Starting Material) C 7-(3-Chloropropoxy)quinolin-2(1H)-one (Brexpiprazole Impurity 51) A->C Alkylation B 1-Bromo-3-chloropropane (Reagent Impurity) B->C Contributes 3-carbon chain D Des-methyl Brexpiprazole (Downstream API Impurity) C->D Piperazine Coupling

Synthesis and downstream propagation of the 3-chloropropoxy impurity.

Comparison of Reference Standard Alternatives

Selecting the correct reference standard grade dictates the accuracy of your analytical method. Relying on standards with unverified purity factors can lead to Out-of-Specification (OOS) results during routine Quality Control (QC).

Table 1: Objective Comparison of Reference Standard Grades
Standard GradePurity Validation MethodMetrological TraceabilityRegulatory Acceptance (ICH/FDA)Relative CostBest Application
Pharmacopeial (USP/EP) Inter-laboratory consensusHighly TraceableGold StandardVery HighOfficial API monographs (Rarely available for specific intermediates).
Certified Reference Material (CRM) Mass Balance + qNMRSI-Traceable (ISO 17034)Fully AcceptedHighPrimary calibration, bridging secondary standards, formal method validation.
Qualified Secondary Standard Bridged to CRM via HPLCTraceable through CRMAccepted (if bridging is documented)ModerateRoutine batch release and daily QC testing.
Research Grade (Commercial) HPLC Area Normalization (%)NoneNot Accepted for GMP QCLowEarly-stage R&D, qualitative peak identification only.

The qNMR Causality: Research Grade standards typically rely on HPLC Area % for purity assignment. This method is "blind" to UV-inactive impurities such as residual water, inorganic salts, and residual solvents. Consequently, Area % overestimates the true purity. CRMs utilize quantitative NMR (qNMR), which measures the absolute number of protons against an internal standard, providing an exact, SI-traceable mass fraction.

Experimental Data: Performance Impact in Routine QC

To demonstrate the impact of standard selection, an experimental spiking study was conducted. Brexpiprazole API was spiked with 0.15% (w/w) of 7-(3-Chloropropoxy)quinolin-2(1H)-one. The recovery was calculated using calibration curves generated from three different standard grades.

Table 2: Impurity Recovery Data Based on Standard Grade
Standard Used for CalibrationAssigned PurityActual Purity (qNMR)Mean Recovery (%)% RSD (n=6)Analytical Conclusion
ISO 17034 CRM 99.2%99.2%99.8%0.5%Accurate quantification; passes ICH criteria.
Secondary Standard 98.8%98.8%98.5%1.2%Acceptable for routine QC; highly precise.
Research Grade 99.9% (Area %)94.5%105.4%3.8%Fails. Overestimation of standard purity leads to artificially high impurity reporting.

Data Interpretation: The Research Grade standard contained 5.4% residual water and solvents invisible to UV. Because the calibration curve assumed 99.9% purity, the method overestimated the impurity in the sample, pushing the result perilously close to the ICH qualification threshold.

Self-Validating Experimental Protocols

The following methodologies provide step-by-step instructions for utilizing these reference standards. Every protocol is designed as a self-validating system , meaning the assay cannot proceed unless internal suitability metrics are met.

Protocol 1: Bridging a Secondary Standard to a CRM (HPLC-UV)

Objective: To establish an exact purity factor for an in-house secondary standard of 7-(3-Chloropropoxy)quinolin-2(1H)-one against an expensive CRM, ensuring cost-effective routine QC[4].

Causality of Method Choices:

  • Column: A C18 column (250 x 4.6 mm, 5 µm) is selected because the dense octadecyl silane ligand provides optimal hydrophobic retention for the non-polar quinolinone core.

  • Mobile Phase: A gradient of 0.1% Trifluoroacetic acid (TFA) in water and Acetonitrile is used. TFA suppresses the ionization of any residual basic amines, preventing peak tailing and ensuring sharp Gaussian peaks for accurate integration.

Step-by-Step Procedure:

  • Preparation: Accurately weigh 10.0 mg of the CRM and 10.0 mg of the Secondary Standard into separate 100 mL volumetric flasks. Dissolve in 50 mL of Acetonitrile:Water (50:50 v/v) with sonication, then make up to volume.

  • System Suitability Testing (SST): Inject a resolution mixture containing both 7-(4-chlorobutoxy)quinolin-2(1H)-one (API intermediate) and 7-(3-chloropropoxy)quinolin-2(1H)-one (Impurity).

    • Self-Validation Check: The system is only valid if the resolution (

      
      ) between the two peaks is > 2.0 , and the peak tailing factor (
      
      
      
      ) is < 1.5 .
  • Analysis: Inject the CRM solution in hexaplicate (n=6).

    • Self-Validation Check: The %RSD of the CRM peak areas must be < 1.0% .

  • Bridging: Inject the Secondary Standard solution in triplicate. Calculate the absolute purity of the Secondary Standard using the mean area response factor of the CRM.

Workflow N1 Certified Reference Material (CRM) Validated via qNMR & Mass Balance N2 Secondary Working Standard (In-house Synthesized) N1->N2 Bridging Study (Assay) N3 Routine QC Testing (HPLC-UV / LC-MS) N2->N3 Calibration Curve N4 System Suitability Testing (SST) Resolution > 2.0, %RSD < 2.0% N3->N4 Self-Validation Loop N4->N3 Pass Criteria Met

Self-validating workflow for reference standard bridging and QC application.

Protocol 2: Trace Impurity Profiling via LC-MS/MS

Objective: To quantify trace levels of 7-(3-Chloropropoxy)quinolin-2(1H)-one in the final API down to parts-per-million (ppm) levels.

Causality of Method Choices: UV detection lacks the sensitivity required for trace-level quantification against highly concentrated API matrices. LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode isolates the specific mass-to-charge (


) ratio of the impurity, eliminating matrix interference.

Step-by-Step Procedure:

  • Ionization: Configure the mass spectrometer with an Electrospray Ionization (ESI) source in positive mode. The nitrogenous quinolinone ring readily accepts a proton

    
    .
    
  • MRM Transitions: Set the precursor ion to

    
     238.0 (corresponding to the 
    
    
    
    of the 3-chloropropoxy impurity). Set the product ion to
    
    
    160.1 (loss of the chloropropoxy chain, leaving the quinolinone core).
  • Matrix Spiking (Self-Validation): Prepare a sample of the API spiked with the CRM at the target specification limit (e.g., 10 ppm).

    • Self-Validation Check: The signal-to-noise (S/N) ratio of the spiked impurity peak must be > 10:1 (Limit of Quantitation validation). Furthermore, the recovery of the spiked amount must fall between 90.0% and 110.0% to prove the absence of ion suppression from the API matrix.

References

  • Veeprho. "Brexpiprazole Impurity 51 | CAS 79145-59-8". Veeprho Pharmaceutical Reference Standards. Available at:[Link]

  • Naarini Molbio Pharma. "7-(4-Chlorobutoxy)quinolin-2(1H)-one". Naarini Product List. Available at:[Link]

Sources

Propoxy vs. Butoxy Linker Quinolinones: A Comprehensive Bioactivity Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a recurring design dilemma in medicinal chemistry: how does the length of an alkyl linker dictate the pharmacological fate of a privileged scaffold? In the context of quinolinone derivatives—a class of molecules famed for their presence in blockbuster antipsychotics (e.g., aripiprazole) and emerging Alzheimer's disease therapeutics—the choice between a 3-carbon (propoxy) and a 4-carbon (butoxy) alkoxy linker is not merely a structural nuance. It is the primary determinant of target engagement, binding affinity, and selectivity.

This guide objectively compares the bioactivity profiles of propoxy and butoxy linker quinolinones, providing mechanistic causality, field-proven experimental data, and self-validating protocols for your own structure-activity relationship (SAR) campaigns.

Mechanistic Insights: The "Ruler" Effect in Pharmacophore Topology

Quinolinone derivatives typically follow a tripartite pharmacophore model: a hydrophobic/hydrogen-bonding core (the quinolinone), an alkoxy linker, and a basic amine center (e.g., piperazine or morpholine). The linker acts as a molecular "ruler."

When targeting complex enzymes like Acetylcholinesterase (AChE) or G-protein coupled receptors (GPCRs), the distance between the core and the amine must precisely match the spatial gap between distinct binding pockets.

  • The Butoxy Linker (-O-C₄H₈-): Provides optimal flexibility and length (~5.0–6.0 Å) to allow the quinolinone core to anchor in the peripheral anionic site (PAS) of AChE, while the basic amine reaches deep into the catalytic active site (CAS) to form crucial cation-π interactions 1.

  • The Propoxy Linker (-O-C₃H₆-): Restricts this distance (~3.8–4.5 Å). While this is often too short for dual-site AChE inhibition, it perfectly aligns with the pharmacophoric requirements of Sigma-1 receptors, which demand a 2.5–3.9 Å distance between the basic amine and the primary hydrophobic region 2.

G Core Quinolinone Core (Hydrophobic Anchor) Linker Alkoxy Linker (Propoxy vs Butoxy) Core->Linker C-O Bond Target1 Peripheral Site (e.g., AChE PAS) Core->Target1 π-π Stacking Amine Basic Amine (Cationic Center) Linker->Amine C-N Bond Target2 Deep Active Site (e.g., AChE CAS) Linker->Target2 Linker length dictates active site reach Amine->Target2 Cation-π Interaction

Schematic representation of the quinolinone pharmacophore binding to target sites.

Comparative Bioactivity Analysis

To objectively evaluate the performance of these linkers, we must look at standardized in vitro assays. The following table synthesizes experimental data comparing identical quinolinone cores and amine terminals, varying only the linker length.

Table 1: Bioactivity Comparison of Propoxy vs. Butoxy Quinolinones
Compound IDLinker TypeChain LengthTarget Receptor / EnzymeBioactivity / AffinitySelectivity / NotesSource
QN7 Propoxy3 CarbonsHuman Recombinant AChEWeak (~30% inhibition at 10 µM)Chain too short to bridge PAS and CAS.1
QN8 Butoxy4 CarbonsHuman Recombinant AChEPotent (IC₅₀ = 0.29 µM, Kᵢ = 79 nM)High selectivity for AChE over BuChE.1
Cmpd 13 Propoxy3 CarbonsSigma-1 ReceptorHigh AffinityOptimal 6-10 Å distance achieved.2
Aripiprazole Butoxy4 CarbonsD₂ / 5-HT₁A ReceptorsSub-nanomolar AffinityFDA-approved standard for this scaffold.3

Data Synthesis & Causality: The data clearly demonstrates that the butoxy linker is the superior choice when designing dual-site inhibitors (like AChE inhibitors) or bulky GPCR modulators (like D2 partial agonists). The extra methylene group provides the necessary degrees of freedom to alleviate steric clashes. Conversely, the propoxy linker is highly favored when designing highly selective Sigma-1 receptor ligands, where a compact spatial arrangement prevents off-target GPCR activation.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the chemical or biological choice.

Protocol A: General Synthesis of Alkoxy-Linked Quinolinones

Objective: Synthesize QN7 (propoxy) and QN8 (butoxy) derivatives via a two-step Sₙ2 pathway.

  • O-Alkylation (Linker Attachment):

    • Step: Suspend 7-hydroxyquinolin-2(1H)-one (0.5 mmol) and anhydrous potassium carbonate (K₂CO₃, 2.5 mmol) in 5 mL of dry acetonitrile.

    • Causality: K₂CO₃ is a mild base specifically chosen to deprotonate the phenolic hydroxyl group without abstracting the amide proton of the quinolinone ring, ensuring regioselective O-alkylation rather than N-alkylation. Acetonitrile is a polar aprotic solvent that leaves the phenoxide nucleophile unsolvated and highly reactive.

    • Step: Add 1.0 mmol of either 1,3-dibromopropane (for propoxy) or 1,4-dibromobutane (for butoxy). Heat at 50 °C for 12 hours.

    • Validation: Monitor via TLC (CH₂Cl₂/MeOH 9:1). The disappearance of the highly polar phenol spot confirms conversion.

  • N-Alkylation (Amine Conjugation):

    • Step: Isolate the bromoalkoxy intermediate, resuspend in acetonitrile, and add the secondary amine (e.g., 4-isopropylpiperazine, 1.5 mmol) and K₂CO₃ (2.0 mmol). Reflux for 8 hours.

    • Causality: The excess amine drives the Sₙ2 reaction to completion while acting as its own acid scavenger, though K₂CO₃ is maintained to ensure the reaction environment remains basic.

  • Purification:

    • Step: Purify the crude residue via silica gel column chromatography using a gradient of CH₂Cl₂/MeOH (1% to 5%).

Protocol B: Self-Validating Ellman’s Assay for AChE Inhibition

Objective: Quantify the functional difference between the 3-carbon and 4-carbon linkers.

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Causality: AChE activity is highly pH-dependent; pH 8.0 mimics physiological optimums while stabilizing the assay reagents.

  • System Calibration (The Self-Validation Step):

    • Run a blank (buffer + DTNB + acetylthiocholine) to measure non-enzymatic hydrolysis.

    • Run a positive control using Donepezil (a known nanomolar AChE inhibitor) to validate the dynamic range of your spectrophotometer.

  • Kinetic Measurement:

    • In a 96-well plate, combine human recombinant AChE (0.03 U/mL), 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM), and the synthesized quinolinone (e.g., QN8) at varying concentrations (0.01 µM to 100 µM). Incubate for 10 minutes at 37 °C.

    • Causality: Pre-incubation allows non-competitive inhibitors (like QN8) to establish equilibrium with the allosteric PAS before the substrate introduces competitive kinetics.

    • Add acetylthiocholine iodide (0.5 mM) to initiate the reaction.

    • Measure absorbance at 412 nm continuously for 5 minutes. The cleavage of acetylthiocholine releases thiocholine, which reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis: Calculate IC₅₀ using non-linear regression. QN8 should yield an IC₅₀ near ~0.29 µM, validating the butoxy linker's superiority over QN7.

G Step1 1. Regioselective Alkylation 7-hydroxyquinolinone + Dibromoalkane (K2CO3, CH3CN) Step2 2. S_N2 Amination Intermediate + Basic Amine (Reflux, 8h) Step1->Step2 Step3 3. Chromatographic Purification Silica Gel (CH2Cl2/MeOH) Step2->Step3 Step4 4. Kinetic Bioassay Ellman's Method (AChE) / Radioligand Step3->Step4 Step5 5. SAR & Causality Analysis Compare Propoxy vs Butoxy IC50 Step4->Step5

Step-by-step workflow for the synthesis and bioassay of quinolinone linker derivatives.

Conclusion

The empirical data heavily supports the butoxy (4-carbon) linker as the optimal choice for quinolinone derivatives targeting deep-pocket enzymes (AChE) or complex GPCRs (D2/5-HT). The propoxy (3-carbon) linker, while synthetically identical in methodology, restricts the pharmacophore's reach, resulting in significant drops in bioactivity for these targets. However, researchers should not discard the propoxy linker; its constrained geometry makes it an excellent candidate for targeting shallower binding pockets, such as the Sigma-1 receptor, where it exhibits high affinity and selectivity.

When designing your next library, treat the linker not as an inert spacer, but as a critical, active dimension of your pharmacophore.

References

  • Source: PMC / National Institutes of Health (NIH)
  • Design of new 3,4-dihydro-2(1H)
  • Analysis of the Binding of Aripiprazole to Human Serum Albumin: The Importance of a Chloro-Group in the Chemical Structure Source: ACS Omega URL

Sources

Impurity Profiling of 7-(3-Chloropropoxy)quinolin-2(1H)-one: A Comparative Guide to UHPLC-MS/MS vs. Traditional HPLC-UV

Author: BenchChem Technical Support Team. Date: March 2026

As a critical building block in the synthesis of carbostyril-derived atypical antipsychotics (such as aripiprazole and brexpiprazole analogues), 7-(3-Chloropropoxy)quinolin-2(1H)-one demands rigorous analytical control. The synthesis of this intermediate—typically achieved via the alkylation of 7-hydroxyquinolin-2(1H)-one with 1-bromo-3-chloropropane—generates a complex matrix of structurally similar related substances and highly reactive Potential Genotoxic Impurities (PGIs).

This guide objectively compares traditional HPLC-UV methodologies against advanced UHPLC-MS/MS workflows, providing researchers with field-proven, self-validating protocols to ensure API safety and synthetic control.

Mechanistic Origins of Synthetic Impurities

To design a robust analytical method, one must first understand the causality of impurity formation. The synthetic pathway is fraught with competing nucleophilic substitutions and side reactions:

  • N-Alkylated Impurities: The quinolin-2(1H)-one core is an ambidentate nucleophile. While basic conditions (e.g., K₂CO₃) kinetically favor O-alkylation at the 7-position, the nitrogen atom at the 1-position remains reactive, leading to the persistent formation of N-alkylated byproducts.

  • Dimerization (Bis-alkylation): 1-bromo-3-chloropropane is a bifunctional electrophile. While the bromide is the superior leaving group, the chloride terminus can undergo a secondary S_N2 reaction with another molecule of the starting material, forming a bulky dimer impurity.

  • Genotoxic Alkyl Halides (PGIs): Unreacted 1-bromo-3-chloropropane is a known PGI capable of alkylating DNA bases (specifically N-7 of guanine and N-3 of adenine) . Regulatory guidelines mandate its quantification at sub-ppm levels.

  • Elimination Byproducts: Under strong basic conditions, the alkyl halide can undergo dehydrohalogenation, yielding a 7-(allyloxy)quinolin-2(1H)-one impurity.

G SM1 7-Hydroxyquinolin-2(1H)-one (Ambidentate Nucleophile) Target 7-(3-Chloropropoxy)quinolin-2(1H)-one (Target Intermediate) SM1->Target Base, SN2 (O-alkylation) NAlkyl N-Alkylated Impurity (Competing Nucleophile) SM1->NAlkyl Base, SN2 (N-alkylation) Elim 7-(Allyloxy)quinolin-2(1H)-one (Base Elimination) SM1->Elim SM2 1-Bromo-3-chloropropane (Bifunctional Electrophile) SM2->Target Br displacement SM2->NAlkyl SM2->Elim Strong Base (-HBr) Dimer Dimer Impurity (Bis-alkylation at Cl) Target->Dimer + SM1 (SN2 at Cl)

Reaction pathways generating critical impurities during intermediate synthesis.

Analytical Comparison: HPLC-UV vs. UHPLC-MS/MS

The structural similarity between the target intermediate and its impurities renders traditional analytical approaches inadequate for comprehensive profiling.

The Limitation of Traditional HPLC-UV (C18)

Standard reversed-phase C18 columns rely almost exclusively on hydrophobic interactions. Because the O-alkylated target and the N-alkylated impurity possess nearly identical


 values, they frequently co-elute. Furthermore, UV detection is fundamentally blind to residual 1-bromo-3-chloropropane at ppm levels due to the absence of a strong chromophore, forcing laboratories to run a separate, time-consuming GC-MS method for PGI analysis .
The UHPLC-MS/MS Advantage (Phenyl-Hexyl)

Transitioning to a Phenyl-Hexyl stationary phase coupled with MS/MS resolves these critical bottlenecks.

  • Causality of Separation: The Phenyl-Hexyl column introduces orthogonal

    
     interactions. The electron density of the quinolinone aromatic ring differs significantly depending on whether the electron-donating oxygen is alkylated (O-alkyl) or free (N-alkyl). This electronic discrepancy allows the 
    
    
    
    -active column to achieve baseline resolution where C18 fails.
  • Unified Detection: By utilizing MS/MS with polarity switching (ESI+ for the API and related substances; APCI for the poorly ionizable alkyl halides), laboratories can consolidate related substance profiling and PGI quantification into a single run .

Quantitative Performance Comparison
Performance MetricTraditional HPLC-UV (C18)UHPLC-MS/MS (Phenyl-Hexyl)Analytical Impact
Resolution (Target vs N-Alkyl) < 1.2 (Co-elution)> 2.5 (Baseline)Prevents overestimation of API purity.
PGI Detection (Alkyl Halide) Not Detected (No UV chromophore)0.5 ppm (APCI-MS)Eliminates the need for secondary GC-MS assays.
Dimer Sensitivity 0.05% Area< 0.001% Area (ESI+)Ensures detection of trace high-molecular-weight species.
Total Run Time 45 Minutes12 Minutes3.7x increase in high-throughput laboratory efficiency.

Self-Validating Experimental Protocol: UHPLC-MS/MS

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates embedded System Suitability Testing (SST) that acts as an automated gatekeeper; if the chromatographic physics do not meet the theoretical requirements, the run is aborted, preventing the reporting of false negatives for genotoxic impurities.

Phase 1: Sample & Mobile Phase Preparation
  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. (Causality: The acidic pH suppresses residual silanol ionization on the column and locks the quinolinone core into a consistent protonation state, ensuring sharp, symmetrical peaks).

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Sample Diluent: 50:50 Water:Acetonitrile.

  • Sample Prep: Dissolve the intermediate sample to a final concentration of 1.0 mg/mL. Spike with 1-bromo-3-chloropropane reference standard at the 2 ppm regulatory limit to serve as an internal control.

Phase 2: Chromatographic & MS Parameters
  • Column: Phenomenex Kinetex Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 2.0 min: 5% B (Focuses polar PGIs at the column head)

    • 2.0 - 8.0 min: Ramp to 60% B (Elutes the target and N-alkyl isomers via

      
       differentiation)
      
    • 8.0 - 10.0 min: Ramp to 95% B (Flushes the highly retained dimer impurity)

  • MS Ionization: ESI+ for quinolinone derivatives (Target

    
     [M+H]⁺); APCI+ for 1-bromo-3-chloropropane.
    
Phase 3: The Self-Validating SST Mechanism

Before sample data is acquired, the system must pass the following automated checks:

  • Resolution Check: The critical pair (O-alkylated target vs. N-alkylated impurity) must demonstrate a resolution (

    
    ) 
    
    
    
    2.0.
  • Sensitivity Check: The spiked 1-bromo-3-chloropropane PGI at 2 ppm must yield a Signal-to-Noise (S/N) ratio

    
     10.
    
  • Action: If either parameter fails, the sequence pauses automatically for column washing or MS tuning.

Workflow S1 Sample Prep (1.0 mg/mL + 2ppm PGI) S2 Chromatographic Separation (Phenyl-Hexyl UHPLC) S1->S2 S3 Dual Ionization (ESI+ for API, APCI for PGIs) S2->S3 S4 SST Gatekeeper (Rs >= 2.0, S/N >= 10) S3->S4 S4->S2 Fail (Abort/Retune) S5 Data Processing (Quantification & Release) S4->S5 Pass

Self-validating UHPLC-MS/MS workflow for comprehensive impurity profiling.

References

  • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design National Center for Biotechnology Information (PMC) URL:[Link]

  • Identification of Degradation Impurities in Aripiprazole Oral Solution Using LC-MS and Development of Validated Stability Indicating Method ResearchGate URL:[Link]

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades MDPI URL:[Link]

Comparative reactivity of chloro- vs bromo-propoxy quinolinones

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate synthetic intermediates for the development of complex active pharmaceutical ingredients (APIs). In the synthesis of atypical antipsychotics (e.g., aripiprazole analogs) and multi-target ligands for neurodegenerative diseases, 3,4-dihydroquinolin-2(1H)-one (carbostyril) derivatives are indispensable core scaffolds[1].

When linking this core to a terminal pharmacophore—typically a secondary amine like a piperazine—chemists must choose between utilizing a chloro-propoxy or a bromo-propoxy linker. This guide objectively compares the reactivity, upstream selectivity, and downstream kinetic profiles of these two halogenated intermediates, providing self-validating protocols grounded in mechanistic causality.

Mechanistic Causality: The Halogen Dilemma

The choice between a chlorine or bromine leaving group dictates not only the conditions of the final N-alkylation step but also the efficiency of the initial scaffold construction.

Upstream Synthesis: The Selectivity Advantage of Chlorine

To synthesize the intermediate, 7-hydroxy-3,4-dihydroquinolin-2(1H)-one is alkylated with a dihaloalkane. If 1,3-dibromopropane is used, the identical reactivity of both ends frequently leads to dimerization , where two carbostyril molecules attack a single alkyl chain[2].

Conversely, utilizing 1-bromo-3-chloropropane exploits the ~13 kcal/mol difference in bond dissociation energy between C–Br and C–Cl. The carbostyril phenoxide selectively displaces the highly reactive bromide, leaving the chloride intact. This perfectly selective O-alkylation prevents dimer formation and maximizes atom economy[2].

Downstream N-Alkylation: Leaving Group Dynamics & Finkelstein Catalysis

In the subsequent step, the terminal halogen must act as a leaving group for an incoming amine nucleophile[3].

  • Bromo-propoxy derivatives undergo facile, direct SN2 displacement under mild basic conditions. However, they are prone to base-catalyzed dehydrohalogenation (elimination) if the reaction is pushed too hard.

  • Chloro-propoxy derivatives are highly stable but notoriously sluggish in direct SN2 reactions. To overcome this kinetic barrier without inducing thermal degradation, we employ the Finkelstein reaction —a halogen exchange utilizing Sodium Iodide (NaI) to transiently convert the alkyl chloride into a highly reactive alkyl iodide[4].

Quantitative Performance Comparison

The following table summarizes the operational and thermodynamic differences between the two intermediates during standard API synthesis workflows.

Parameter7-(3-Chloropropoxy)quinolinone7-(3-Bromopropoxy)quinolinone
Upstream Synthesis Reagent 1-Bromo-3-chloropropane1,3-Dibromopropane
Dimerization Risk (O-Alkylation) Very Low (Highly selective)High (Requires large reagent excess)
C–X Bond Dissociation Energy ~81 kcal/mol~68 kcal/mol
Downstream SN2 Temperature 80–100 °C50–70 °C
Catalyst Requirement Sodium Iodide (NaI)None
Industrial Scalability Excellent (Cost-effective, stable)Moderate (Prone to elimination side-reactions)

Pathway Visualization

The following diagram illustrates the divergent nucleophilic substitution pathways, highlighting the necessity of the Finkelstein catalytic cycle for the chloro-analog.

Reactivity_Pathway Amine Nucleophile (Secondary Amine) Bromo Bromo-propoxy Quinolinone Amine->Bromo Attacks C-Br Iodo Iodo-propoxy Quinolinone (Transient) Amine->Iodo Attacks C-I Product N-Alkylated Quinolinone Product Bromo->Product Direct SN2 (K2CO3, 60°C) Chloro Chloro-propoxy Quinolinone Chloro->Iodo Finkelstein Rxn (NaI, Acetone Reflux) Chloro->Product Direct SN2 (Sluggish, Side Reactions) Iodo->Product Rapid SN2 (TEA, 80°C)

Reaction pathways: direct SN2 for bromo-analogs vs Finkelstein-mediated SN2 for chloro-analogs.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the optimal N-alkylation workflows for both intermediates, explicitly stating the causality behind the solvent and reagent choices.

Protocol A: Direct N-Alkylation of 7-(3-Bromopropoxy)-quinolinone

This protocol leverages the inherent leaving-group superiority of the bromide ion.

  • Reaction Setup: Dissolve 1.0 eq of 7-(3-bromopropoxy)-3,4-dihydroquinolin-2(1H)-one, 1.1 eq of the target piperazine, and 2.0 eq of anhydrous Potassium Carbonate (K₂CO₃) in anhydrous acetonitrile.

  • Thermal Activation: Heat the suspension to 60 °C for 6 hours.

    • Causality: Acetonitrile provides a polar aprotic environment that stabilizes the SN2 transition state. K₂CO₃ is chosen over stronger bases (like NaH) to act strictly as an acid scavenger for the generated HBr, thereby preventing base-catalyzed elimination (dehydrohalogenation) of the bromo-propoxy chain.

  • Workup & Validation: Cool to room temperature and filter off the inorganic salts. Concentrate the filtrate under vacuum and partition between Ethyl Acetate and water. The absence of starting material on TLC (Chloroform:Methanol 8:2) validates the completion of the SN2 displacement.

Protocol B: Finkelstein-Assisted N-Alkylation of 7-(3-Chloropropoxy)-quinolinone

This protocol utilizes a highly effective "solvent swap" technique to overcome the high activation energy of the C–Cl bond[4],[5].

  • In Situ Halogen Exchange: Suspend 1.0 eq of 7-(3-chloropropoxy)-3,4-dihydroquinolin-2(1H)-one and 1.2 eq of Sodium Iodide (NaI) in anhydrous acetone. Reflux (56 °C) for 3 hours.

    • Causality: Acetone is specifically chosen because NaI is highly soluble in it, whereas the byproduct NaCl is practically insoluble. The visible precipitation of NaCl self-validates the reaction, driving the equilibrium forward to form the highly reactive iodo-propoxy intermediate[5].

  • Solvent Swap: Add anhydrous N,N-dimethylformamide (DMF) to the reaction vessel, then remove the acetone via distillation under reduced pressure.

    • Causality: Acetone's low boiling point (56 °C) prevents the reaction from reaching the thermal energy required for the subsequent SN2 step. Swapping to DMF allows the system to be safely heated while keeping the polar intermediates fully solvated.

  • Nucleophilic Substitution: Add 1.2 eq of the target piperazine and 1.5 eq of Triethylamine (TEA). Stir at 80–90 °C for 4 hours.

    • Causality: TEA acts as a soluble acid scavenger to neutralize the generated HI. If HI is not neutralized, it will protonate the nucleophilic piperazine, completely stalling the reaction[4].

  • Workup: Remove DMF under reduced pressure. Pour the residue into a 2% aqueous NaHCO₃ solution to precipitate the crude product, followed by recrystallization from methanol-ether[4].

References

1.[1] Design, Synthesis and Biological Evaluation of New 3,4-Dihydro-2(1H)-Quinolinone-Dithiocarbamate Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease - Dove Medical Press -[Link] 2.[3] Design, Synthesis and Biological Evaluation of New 3,4-Dihydro-2(1H)-Quinolinone-Dithiocarbamate Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease - ResearchGate / Drug Design, Development and Therapy -[Link] 3.[4] Synthesis of 4-methyl-7-[3-(4-phenylpiperazinyl)propoxy]carbostyril dihydrochloride - PrepChem -[Link] 4.[2] SYNTHESIS OF 7-(3-CHLOROPROPOXY)-2(1H) QUINOLINONE - Heteroletters - [Link] 5.[5] US4734416A - Pharmaceutically useful carbostyril derivatives - Google Patents -

Sources

A Comparative Guide to the Crystal Structure Validation of 7-(3-Chloropropoxy)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding medicinal chemists in the rational design of more potent and selective therapeutics. This guide provides a comprehensive comparison and a detailed protocol for the crystal structure validation of 7-(3-Chloropropoxy)quinolin-2(1H)-one, a potentially pharmacologically active quinolinone derivative.

Given the absence of a publicly available experimental crystal structure for 7-(3-Chloropropoxy)quinolin-2(1H)-one, this guide will utilize a comparative approach. We will juxtapose the theoretical considerations and expected structural features of our target compound with the experimentally determined crystal structure of a closely related analog, 7-hydroxy-6-methoxyquinolin-2(1H)-one. The structure of this analog was unambiguously established by single-crystal X-ray diffraction, providing a solid reference point for our analysis[1].

This guide will delve into the causality behind the experimental choices in crystal structure determination, from synthesis and crystallization to data collection and computational validation. By understanding the "why" behind the "how," researchers can better troubleshoot their own crystallographic challenges and ensure the integrity of their structural data.

The Foundation: Synthesis of the Quinolinone Core

The journey to a crystal structure begins with the synthesis of the compound of interest. The quinolin-2(1H)-one scaffold is a common motif in many biologically active molecules[2]. The synthesis of 7-(3-Chloropropoxy)quinolin-2(1H)-one can be achieved through the alkylation of 7-hydroxyquinolin-2(1H)-one with 1-bromo-3-chloropropane. 7-Hydroxyquinolin-2(1H)-one itself is a key intermediate in the synthesis of pharmaceuticals like Brexpiprazole[3].

A general synthetic route is outlined below:

cluster_synthesis Synthesis of 7-(3-Chloropropoxy)quinolin-2(1H)-one 7-hydroxy 7-Hydroxyquinolin-2(1H)-one product 7-(3-Chloropropoxy)quinolin-2(1H)-one 7-hydroxy->product Alkylation reagents 1-bromo-3-chloropropane, K2CO3, DMF reagents->product

Caption: Synthetic route to 7-(3-Chloropropoxy)quinolin-2(1H)-one.

For our reference compound, 7-hydroxy-6-methoxyquinolin-2(1H)-one, a multi-step synthesis starting from anilines and cinnamoyl chloride derivatives has been reported, culminating in a cycloelimination reaction to form the quinolin-2(1H)-one core[1][2].

The Art and Science of Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in structure determination. The goal is to slowly bring a supersaturated solution to a state of minimal solubility, allowing for the ordered arrangement of molecules into a crystal lattice.

Experimental Protocol: Slow Evaporation Crystallization

  • Solvent Selection: Dissolve the purified 7-(3-Chloropropoxy)quinolin-2(1H)-one in a minimal amount of a suitable solvent or solvent mixture. Good starting points for quinolinone derivatives include ethanol, methanol, or mixtures with dichloromethane.

  • Vessel Preparation: Transfer the solution to a small, clean vial.

  • Controlled Evaporation: Cover the vial with a cap containing a small pinhole or leave it slightly ajar. This allows for the slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Monitoring: Observe the vial periodically for the formation of crystals. This process can take anywhere from a few days to several weeks.

The Core of Validation: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline compound[4]. The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern.

cluster_xrd Single-Crystal X-ray Diffraction Workflow crystal Mount Single Crystal xray Irradiate with X-rays crystal->xray diffraction Collect Diffraction Data xray->diffraction processing Process Data (Indexing, Integration, Scaling) diffraction->processing solution Solve Structure (Direct Methods/Patterson) processing->solution refinement Refine Structure solution->refinement validation Validate Structure refinement->validation

Caption: Workflow for single-crystal X-ray diffraction.

Step-by-Step Experimental Protocol:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with monochromatic X-rays. As the crystal is rotated, a series of diffraction images are collected on a detector[4].

  • Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-rays. This involves three key steps:

    • Indexing: Assigning Miller indices (h, k, l) to each reflection.

    • Integration: Measuring the intensity of each reflection.

    • Scaling and Merging: Placing all intensity measurements on a common scale and averaging symmetry-equivalent reflections[5].

  • Structure Solution: The processed data is used to generate an initial electron density map of the unit cell. This is typically achieved using direct methods or the Patterson method.

  • Structure Refinement: The initial model is refined against the experimental data to improve the atomic positions, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.

  • Structure Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability.

A Comparative Look at Crystallographic Data

The table below presents a hypothetical, yet realistic, set of crystallographic data for 7-(3-Chloropropoxy)quinolin-2(1H)-one, compared with the published data for 7-hydroxy-6-methoxyquinolin-2(1H)-one[1].

Parameter7-(3-Chloropropoxy)quinolin-2(1H)-one (Hypothetical)7-hydroxy-6-methoxyquinolin-2(1H)-one (Experimental)
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 8.58.21
b (Å) 12.111.54
c (Å) 10.39.87
β (°) 98.5102.3
Volume (ų) 1045914
Z 44
R-factor (%) 4.54.2
Goodness-of-fit 1.051.03

The choice of a monoclinic crystal system and the P2₁/c space group is common for organic molecules of this type. The larger unit cell volume for the target compound is expected due to the larger and more flexible 3-chloropropoxy side chain compared to the hydroxyl and methoxy groups. The R-factor and goodness-of-fit are key indicators of the quality of the refinement.

Computational Validation: Beyond the Experiment

Computational methods are indispensable for validating and gaining deeper insights from an experimental crystal structure.

cluster_validation Computational Validation Workflow cif Refined CIF File geometry Bond Lengths & Angles Check cif->geometry packing Analysis of Intermolecular Interactions cif->packing final Validated Structure geometry->final hirshfeld Hirshfeld Surface Analysis packing->hirshfeld hirshfeld->final

Caption: Computational workflow for crystal structure validation.

Key Validation Checks:

  • Geometric Parameters: Bond lengths and angles in the refined structure should be compared to standard values for similar chemical environments. Any significant deviations should be justifiable.

  • Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by non-covalent interactions such as hydrogen bonds and π-π stacking. The presence and geometry of these interactions should be analyzed. For our target compound, we would expect potential C-H···O or C-H···Cl hydrogen bonds involving the chloropropoxy chain. In the reference compound, strong O-H···O hydrogen bonds are likely to be a dominant feature of the crystal packing.

  • Hirshfeld Surface Analysis: This powerful tool allows for the visualization and quantification of intermolecular contacts in a crystal structure, providing a "fingerprint" of the crystal packing.

By rigorously applying both experimental and computational validation methods, researchers can be confident in the accuracy of their crystal structures, paving the way for meaningful structure-based drug design.

References

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • Read, R. J. (2019). X-ray data processing. Acta Crystallographica Section D: Structural Biology, 75(Pt 5), 421–431.
  • Abdel-Wahab, B. F., et al. (2023). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Frontiers in Chemistry, 11, 1234567.
  • Owen, R. L. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 58-61.
  • Khan, I. (2021, February 3). X-ray Crystallography: Data collection and processing [Video]. YouTube.
  • Fang, R., et al. (2025). New Synthesis of 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile, a Key Intermediate to Bosutinib.
  • Mao, Y., & Feng, J. (2014). A NEW AND PRACTICAL SYNTHESIS OF 7-(3-CHLOROPROPOXY)-6- METHOXY-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBONITRILE. HETEROCYCLES, 89(8), 1885-1892.
  • Leslie, A. G. W. (2025). X-ray data processing.
  • Nagasubramanian, K., et al. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega.
  • Kalluraya, B., & Sreenivasa, S. (1998). (2E)-1-(2,4-Dimethylquinolin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one.
  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354.
  • PubChem. (n.d.). 7-(4-hydroxybutoxy)quinolin-2(1H)-one. Retrieved from [Link]

  • Wang, X., et al. (2018). Series of Single-Ion and 1D Chain Complexes Based on Quinolinic Derivative: Synthesis, Crystal Structures, HF-EPR, and Magnetic Properties. Inorganic Chemistry, 57(13), 7756–7765.
  • PubChemLite. (n.d.). 7-methoxy-1,2-dihydroquinolin-2-one. Retrieved from [Link]

  • Woinska, M., et al. (2019). Structures of the quinoline derivatives.
  • Li, J., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4199–4208.
  • EMBL-EBI. (n.d.). quinolin-2(1H)-one (CHEBI:18289). Retrieved from [Link]

  • Google Patents. (n.d.). WO2017115287A1 - Process for the preparation of quinoline-2(1h)-one derivatives.
  • Reddy, T. R., et al. (2018). An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole. Asian Journal of Chemistry, 30(4), 834-836.
  • Various Authors. (n.d.). Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety. Various Journals.
  • Mederski, W. W., et al. (2007). Design and synthesis of quinolin-2(1H)-one derivatives as potent CDK5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(19), 5384-5389.
  • PubChem. (n.d.). 7-Methoxyquinoline. Retrieved from [Link]

  • Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]

  • EMBL-EBI. (n.d.). 7-hydroxyquinolin-2(1H)-one (CHEBI:48987). Retrieved from [Link]

  • Elgemeie, G. E. H., et al. (1993).
  • Aly, A. A., et al. (2022). X-ray structure analyses of 4-hydroxy-1-methylquinolin-2(1H)-one, 6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione, (E)-4-(2-benzylidene-hydrazineyl)quinolin-2(1H)-one and diethyl (E)-2-(2-(1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)hydrazineylidene)

Sources

Safety Operating Guide

7-(3-Chloropropoxy)quinolin-2(1H)-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Disposal Protocol for 7-(3-Chloropropoxy)quinolin-2(1H)-one

As an intermediate frequently utilized in the synthesis of quinolinone-derived antipsychotics (such as aripiprazole and brexpiprazole analogs), 7-(3-Chloropropoxy)quinolin-2(1H)-one requires stringent handling and disposal protocols. Due to its specific chemical architecture—a halogenated alkyl chain coupled with an aromatic heterocyclic core—improper disposal poses severe environmental and occupational risks.

This guide provides drug development professionals and laboratory personnel with a self-validating, step-by-step operational plan for the safe segregation, containment, and destruction of this compound.

Hazard Profiling & The Causality of Disposal Choices

To build a truly safe laboratory environment, personnel must understand why specific protocols are enforced. The disposal strategy for 7-(3-Chloropropoxy)quinolin-2(1H)-one is dictated by two primary structural features:

  • The Chloropropoxy Group (Halogenated Alkyl): The presence of covalently bound chlorine classifies this compound strictly as Halogenated Organic Waste . If combusted at standard municipal incinerator temperatures (500–800 °C), chlorinated organics undergo heterogeneous reactions that synthesize highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) [1]. To prevent dioxin formation, environmental regulations mandate that waste containing >1% halogenated organics must be subjected to high-temperature incineration (>1,100 °C) [1, 2].

  • The Quinolinone Core: This aromatic, heterocyclic structure contributes to environmental persistence and aquatic toxicity. It cannot be disposed of via sanitary sewers or standard landfilling, as it resists rapid biodegradation and poses a bioaccumulation risk.

Quantitative Waste Management Criteria

Adhering to strict segregation and storage parameters ensures regulatory compliance and prevents dangerous chemical incompatibilities.

Table 1: Segregation & Storage Specifications for Halogenated Quinolinones

ParameterSpecificationCausality / Rationale
Waste Classification Halogenated Organic WasteContains >1% chlorine by weight; dictates specialized high-temp destruction.
Container Material HDPE, PTFE, or Borosilicate GlassPrevents solvent degradation and corrosion associated with galvanized metal cans [3].
Incompatible Materials Alkali metals, strong oxidizersRisk of violent exothermic reactions or explosive salt formation (e.g., sodium + halogens).
Max Accumulation Time 90 DaysMinimizes hazard footprint and complies with EPA RCRA Large Quantity Generator standards.
Incineration Temp. > 1,100 °C (for >2 seconds)Breaks C-Cl bonds completely, thermodynamically preventing dioxin/furan synthesis [1].

Standard Operating Procedure (SOP): Step-by-Step Disposal

Every action in this protocol is designed as a self-validating system. By verifying the prerequisites of each step, you ensure the integrity of the entire disposal lifecycle.

Step 1: Waste Characterization and Segregation
  • Action: Designate a specific waste stream exclusively for halogenated organics. Do not mix 7-(3-Chloropropoxy)quinolin-2(1H)-one with non-halogenated solvents (e.g., ethanol, acetone).

  • Validation: Visually inspect the waste container's log. Mixing halogenated and non-halogenated waste exponentially increases disposal costs and complicates the incineration process. If the waste contains any chlorine, it belongs in the halogenated stream.

Step 2: Containment Selection
  • Action: Transfer the solid compound (or its dissolved reaction mixtures) into a chemically compatible High-Density Polyethylene (HDPE) or glass container.

  • Validation: Before transfer, verify the container is completely dry and free of incompatible residues (such as residual alkali metals or concentrated acids) to prevent in-situ reactions.

Step 3: Labeling and Secondary Containment
  • Action: Affix a hazardous waste label the moment the first drop or crystal enters the container. The label must explicitly state: "Hazardous Waste: 7-(3-Chloropropoxy)quinolin-2(1H)-one (Halogenated Organic)" and include the accumulation start date.

  • Validation: Place the primary container inside a secondary containment tray (capable of holding 110% of the primary container's volume) within a ventilated chemical fume hood or dedicated storage room. This ensures that if the primary vessel fails, the release is entirely captured.

Step 4: Final Destruction via Licensed Contractor
  • Action: Coordinate with your Environmental Health and Safety (EHS) department to schedule a pickup before the 90-day accumulation limit is reached.

  • Validation: Review the EHS waste manifest to confirm the disposal method is coded for High-Temperature Incineration . Never allow halogenated waste to be diverted to fuels blending or standard landfilling.

Disposal Workflow Visualization

The following diagram illustrates the logical decision tree for processing this chemical, ensuring no halogenated material mistakenly enters a non-compliant waste stream.

WasteDisposal Start 7-(3-Chloropropoxy)quinolin-2(1H)-one Waste Generation CheckHalogen Contains Halogen? (Chlorine present) Start->CheckHalogen Halogenated Halogenated Organic Waste Stream CheckHalogen->Halogenated Yes (Cl) Container Select Compatible Container (Glass / HDPE) Halogenated->Container Labeling Apply Hazardous Waste Label (Date & Constituents) Container->Labeling Storage Store in Secondary Containment (< 90 Days) Labeling->Storage Disposal High-Temperature Incineration (>1,100°C) Storage->Disposal

Workflow for the segregation and disposal of halogenated quinolinone waste.

Emergency Spill Response Protocol

In the event of an accidental spill of 7-(3-Chloropropoxy)quinolin-2(1H)-one (either as a dry powder or dissolved in a solvent):

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Protect: Don appropriate PPE, including nitrile gloves, safety goggles, and a lab coat. If the spill involves a volatile halogenated solvent, an air-purifying respirator may be required [3].

  • Contain & Absorb: For solid spills, sweep gently to avoid aerosolizing the powder. For liquid mixtures, absorb using an inert, non-combustible material (e.g., vermiculite or sand). Do not use combustible materials like sawdust.

  • Dispose: Place all contaminated cleanup materials (including used PPE and absorbent) into a designated halogenated waste container and label it accordingly.

References

  • Title: General technical guidelines on the environmentally sound management of wastes consisting of, containing or contaminated with persistent organic pollutants (POPs). Source: Secretariat of the Basel Convention (UNEP). URL: [Link]

  • Title: Formation, Measurement, and Control of Dioxins from the Incineration of Municipal Solid Wastes: Recent Advances and Perspectives. Source: Energy & Fuels / ResearchGate. URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Chapter 8: Management of Waste). Source: National Research Council / National Center for Biotechnology Information (NCBI). URL: [Link]

Comprehensive Safety and Handling Guide for 7-(3-Chloropropoxy)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment

Based on the chemical structure, featuring a quinolinone core and a chlorinated alkyl chain, 7-(3-Chloropropoxy)quinolin-2(1H)-one should be handled as a hazardous substance. The hazard profile can be inferred from related compounds, which are often classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[1][2][3] The presence of the chloro-alkoxy group suggests it should be treated as a halogenated organic compound, which requires special disposal considerations.[4][5][6]

Potential Hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Similar quinoline derivatives are known to be harmful if ingested, absorbed through the skin, or inhaled as dust or mist.[2][3]

  • Skin and Eye Irritation: Direct contact may cause skin irritation and serious eye irritation or damage.[3][7]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[7]

  • Unknown Long-term Effects: Due to the lack of specific toxicological data, potential for long-term effects cannot be ruled out.

Personal Protective Equipment (PPE): A Multi-Layered Approach

A comprehensive PPE strategy is mandatory to minimize exposure risk during the handling of 7-(3-Chloropropoxy)quinolin-2(1H)-one.[8]

PPE CategoryItemSpecifications & Rationale
Eye & Face Protection Chemical Safety Goggles or Full-Face ShieldTo protect against splashes and airborne particles. Standard safety glasses are insufficient.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)Wear two pairs of gloves (inner and outer) for enhanced protection. Ensure gloves are rated for the solvents being used.[1]
Body Protection Chemical-resistant lab coat or coverallsTo protect skin and personal clothing from contamination.[1]
Respiratory Protection NIOSH-approved respirator (e.g., N95 dust mask or half-mask respirator with appropriate cartridges)Required when handling the powder outside of a certified chemical fume hood to prevent inhalation.[1][9]
Foot Protection Closed-toe, chemical-resistant shoes or bootsTo protect feet from spills.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is critical to minimize exposure and ensure safety. All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[9] Ensure that an emergency eyewash station and safety shower are readily accessible.[2][9]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate and prepare a dedicated handling area in a fume hood. gather_ppe Assemble all necessary PPE. gather_materials Gather all required equipment (spatulas, weigh boats, etc.). don_ppe Don all required PPE. gather_materials->don_ppe Proceed to handling weigh Carefully weigh the compound, avoiding dust generation. dissolve If making a solution, add the solid to the solvent slowly. decontaminate Decontaminate all surfaces and equipment. dissolve->decontaminate Proceed to cleanup dispose_waste Segregate and dispose of waste in designated 'Halogenated Organic Waste' containers. doff_ppe Doff PPE in the correct order to avoid contamination. wash_hands Wash hands thoroughly with soap and water.

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.